molecular formula C15H30F6NO4PS2 B1417961 Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide CAS No. 324575-10-2

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B1417961
CAS No.: 324575-10-2
M. Wt: 497.5 g/mol
InChI Key: YJPDLBMZLGTDRZ-UHFFFAOYSA-N
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Description

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is a useful research compound. Its molecular formula is C15H30F6NO4PS2 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
The exact mass of the compound Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDLBMZLGTDRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30F6NO4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00659835
Record name Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide
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URL https://comptox.epa.gov/dashboard/DTXSID00659835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324575-10-2
Record name Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00659835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

What is Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Technical Monograph: Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (CAS: 324575-10-2), commonly denoted as

1

This guide details the physicochemical profile, synthesis methodology, and critical application protocols for

Physicochemical Profile

The utility of

Table 1: Key Technical Specifications
PropertyValue / DescriptionRelevance
IUPAC Name Tributyl(methyl)phosphonium bis(trifluoromethanesulfonyl)azanideOfficial Nomenclature
Common Notation

,

Literature Standard
CAS Number 324575-10-2Identification
Molecular Formula

Stoichiometry
Molecular Weight 497.49 g/mol Calculation Basis
Appearance Clear, colorless liquidVisual Purity Check
Density ~1.26 g/mL (at 25°C)Volumetric Dosing
Viscosity Low relative to ammonium ILsIon Transport Efficiency
Electrochemical Window ~5.0 V (vs Li/Li+)High-Voltage Cathodes
Thermal Stability > 350°C (decomposition onset)Safety in Batteries
Solubility Hydrophobic; Soluble in DCM, AcetoneExtraction/Biphasic Systems

Synthesis and Purification Protocol

Objective: Produce electrochemical-grade

Reaction Mechanism

The synthesis follows a standard anion-exchange metathesis reaction between a halide precursor and a lithium imide salt.

Reaction Equation:

Step-by-Step Methodology
  • Precursor Dissolution: Dissolve stoichiometric amounts of Tributylmethylphosphonium iodide (or bromide) and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) separately in deionized water.

    • Note: Use a slight excess (1.05 eq) of LiTFSI to ensure complete conversion of the phosphonium halide.

  • Metathesis: Slowly add the LiTFSI solution to the phosphonium solution under vigorous stirring at room temperature.

    • Observation: The mixture will become turbid as the hydrophobic IL forms and separates from the aqueous phase.

  • Phase Separation: Stir for 4–6 hours to ensure equilibrium. Transfer to a separatory funnel and allow phases to settle. Isolate the denser bottom layer (IL phase).

  • Washing (Critical Step): Wash the IL phase 5–7 times with ultrapure deionized water.

    • Validation: Test the wash water with

      
       solution. A clear solution indicates removal of halide ions. Turbidity implies residual halides.
      
  • Drying:

    • Stage 1: Rotary evaporation at 60°C to remove bulk water.

    • Stage 2: High-vacuum drying (< 1 mbar) at 80–100°C for 24–48 hours.

    • Scientific Rationale: Water is a parasitic impurity that narrows the electrochemical window. Phosphonium ILs are hygroscopic; rigorous drying is non-negotiable for battery applications.

Synthesis Workflow Visualization

SynthesisWorkflowPrecursorsPrecursors:[P4441][X] + Li[NTf2]MixingAqueous Metathesis(Stirring 4-6h)Precursors->MixingSeparationPhase Separation(IL = Bottom Phase)Mixing->SeparationWashingWashing (x7)Remove Li[X]Separation->WashingValidationSilver Nitrate Test(AgNO3)Washing->ValidationValidation->WashingPrecipitate (Fail)DryingVacuum Drying(80°C, <1 mbar, 24h)Validation->DryingClear (Pass)FinalProductPure [P4441][NTf2](<10 ppm H2O)Drying->FinalProduct

Figure 1: Critical workflow for the synthesis and purification of electrochemical-grade

Applications in Research & Development

Electrochemical Energy Storage (Batteries & Supercapacitors)
  • Li-Ion Batteries: Used as a co-solvent or additive to stabilize the Solid Electrolyte Interphase (SEI) on graphite anodes and prevent aluminum current collector corrosion at high voltages (>4.2V).

  • Supercapacitors: The wide electrochemical stability window (ESW) allows for higher operating voltages compared to aqueous or organic electrolytes, directly increasing energy density (

    
    ).
    
Pharmaceutical & Organic Synthesis[1][4]
  • Reaction Media: Acts as a "green solvent" for nucleophilic substitutions and metal-catalyzed cross-couplings. The lack of acidic protons (unlike imidazolium) prevents carbene formation side-reactions.

  • Extraction: Excellent for liquid-liquid extraction of bioactive compounds from aqueous streams due to its hydrophobicity and tunable density.

Application Logic Map

ApplicationLogicProp1Wide ElectrochemicalWindow (~5V)App1High-VoltageSupercapacitorsProp1->App1Prop2High ThermalStability (>350°C)App2Safety Electrolyte(Li-Ion)Prop2->App2Prop3HydrophobicityApp3BiphasicExtractionProp3->App3Prop4Non-Acidic ProtonApp4Base-SensitiveCatalysisProp4->App4

Figure 2: Mapping physicochemical properties to specific R&D applications.

Safety and Handling (SDS Summary)

While ionic liquids are often touted as "green" due to low volatility, they are chemical hazards and must be handled with standard laboratory precautions.

  • Hazard Statements:

    • H301: Toxic if swallowed.[2]

    • H315/H319: Causes skin irritation / Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects.[2]

  • Storage: Store in a desiccator or glovebox under Argon/Nitrogen. The substance is hygroscopic; exposure to air will degrade electrochemical performance.

  • Disposal: Do not dispose of in drains.[2][3] Collect as hazardous organic waste (halogenated).

References

  • Chemical Properties & CAS Verific

    • Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide - Product Specification.
  • Safety D

    • Safety Data Sheet: Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide. Proionic GmbH (2023).[2]

  • Electrochemical Applic

    • Application of Ionic Liquids for Batteries and Supercapacitors. MDPI (2019).
  • Synthesis Protocols

    • Liquid Structure of Ionic Liquids with [NTf2]− Anions. Journal of Physical Chemistry B (ACS).

Technical Whitepaper: Physical Properties & Pharmaceutical Viability of Phosphonium-Based Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a critical analysis of phosphonium-based ionic liquids (PILs) for researchers in drug development and material science. Unlike their nitrogen-based counterparts (imidazolium, ammonium), PILs offer a distinct physicochemical profile characterized by superior thermal stability, tunable hydrophobicity, and generally lower cytotoxicity. This document details the core physical properties of PILs, establishes validated protocols for their characterization, and evaluates their utility as functional excipients and reaction media in pharmaceutical workflows.

Molecular Architecture: The Phosphonium Advantage

The fundamental differentiator of PILs lies in the central phosphorus atom. Compared to nitrogen in ammonium or imidazolium salts, the phosphorus atom has a larger atomic radius and lower electronegativity.

  • Charge Distribution: The positive charge on the phosphonium cation (

    
    ) is more shielded by the alkyl substituents than in ammonium analogues. This reduces coulombic constriction, often resulting in lower viscosity for equivalent chain lengths.
    
  • Absence of Acidic Protons: Unlike imidazolium cations (specifically at the C2 position), quaternary phosphonium cations lack acidic protons.[1] This renders them chemically inert under strongly basic conditions (e.g., Grignard reactions) and nucleophilic attacks, a critical stability factor for API synthesis.

Table 1: Structural Comparison (PILs vs. Common IILs)
FeaturePhosphonium (

)
Imidazolium (

)
Impact on Application
Thermal Stability High (

C -

C)
Moderate (

C -

C)
PILs suitable for high-temp synthesis/melt processing.
Base Stability Excellent (No acidic proton)Poor (C2 proton deprotonation)PILs compatible with strong bases/nucleophiles.[2]
Hydrophobicity Highly Tunable (Chain length)ModeratePILs superior for biphasic extractions/lipid formulations.[2]
Density Generally

g/cm

Generally

g/cm

Phase separation behavior in aqueous workups.[2]

Critical Physical Properties[2]

Thermal Stability

Thermal decomposition temperature (


) is the hallmark advantage of PILs. Research indicates that tetraalkylphosphonium salts often exhibit 

values 50–100°C higher than ammonium or imidazolium analogues with similar anions.
  • Mechanism: Degradation in PILs typically proceeds via E1 or E2 elimination of the alkyl group. The higher steric bulk and lack of acidic protons retard these pathways.

  • Data Point: Trihexyl(tetradecyl)phosphonium chloride (

    
    ) is stable up to 
    
    
    
    C, whereas
    
    
    begins degrading near
    
    
    C.
Viscosity and Density

Viscosity (


) in PILs is governed by van der Waals interactions and the symmetry of the cation.
  • Symmetry Effect: Asymmetric cations (e.g.,

    
    ) disrupt packing efficiency, lowering the melting point and maintaining a liquid state at room temperature.
    
  • Anion Influence: The choice of anion dramatically alters viscosity.

    • High Viscosity: Halides (Cl, Br)

      
       Strong H-bonding/Coulombic networks.
      
    • Low Viscosity:[1][3] Dicyanamide (

      
      ), Bistriflimide (
      
      
      
      )
      
      
      Charge delocalization breaks networks.

Density Trends: Unlike most ionic liquids, PILs are often less dense than water. This is attributed to the large molar volume of the tetraalkyl chains (e.g., tetradecyl). This property is vital for designing liquid-liquid extraction systems where the IL phase must float.

Solubility and Phase Behavior

PILs are predominantly hydrophobic, especially those with total alkyl carbon counts


.[2]
  • Water Miscibility:

    
     is water-soluble, while 
    
    
    
    is immiscible.
  • Pharmaceutical Relevance: Hydrophobic PILs can solubilize poorly water-soluble APIs (Class II/IV drugs), acting as liquid reservoirs or "active pharmaceutical ingredients" (API-ILs) where the drug is the anion.

Experimental Protocols: Validated Characterization

To ensure data integrity (E-E-A-T), the following protocols must be strictly adhered to. Moisture is the primary interference in IL characterization; even 500 ppm water can skew viscosity data by >20%.[2]

Protocol A: Pre-Measurement Conditioning (Mandatory)
  • Vacuum Drying: Place the PIL sample in a vacuum oven at

    
    C under high vacuum (
    
    
    
    mbar) for a minimum of 24 hours.
  • Agitation: Use magnetic stirring during drying to facilitate mass transfer of volatiles.[2]

  • Validation: Measure water content using Coulometric Karl Fischer titration.

    • Acceptance Criteria: Water content

      
       ppm for physical property characterization.[2]
      
Protocol B: Density & Viscosity Measurement
  • Instrument: Oscillating U-tube densimeter (e.g., Anton Paar DMA series) coupled with a rolling-ball or rotational viscometer.

  • Temperature Control: Peltier thermostatting is required (Accuracy

    
    C).
    
  • Step-by-Step:

    • Inject dried sample into the measurement cell, ensuring no micro-bubbles are trapped (bubbles cause false low-density readings).

    • Perform a temperature scan from

      
      C to 
      
      
      
      C in
      
      
      C increments.
    • Self-Validation: Measure a viscosity standard (e.g., S600 oil) before the IL. If deviation

      
      , recalibrate.
      

Pharmaceutical Applications & Toxicity[2]

Cytotoxicity Profile

Recent studies (see Reference 3) suggest that PILs, particularly those with long alkyl chains, can exhibit lower acute toxicity compared to aromatic imidazolium ILs.

  • Mechanism: Toxicity often correlates with lipophilicity (membrane disruption). While long-chain PILs are lipophilic, their bulky nature sometimes impedes membrane intercalation compared to the planar imidazolium ring.

  • API-IL Systems: PILs are being developed as counter-ions for acidic drugs (e.g., Ibuprofen, Diclofenac). The

    
     cation can convert a crystalline drug into a room-temperature liquid, enhancing transdermal bioavailability.
    
Visualization: Structure-Property-Application Logic

PIL_Properties cluster_structure Molecular Structure cluster_properties Physical Properties cluster_application Pharma Applications Cation Phosphonium Cation [PR4]+ ThermStab Thermal Stability (>300°C) Cation->ThermStab No Acidic Proton Hydrophobicity Hydrophobicity (Phase Separation) Cation->Hydrophobicity Alkyl Chain Length DrugDelivery API-IL Carriers (Transdermal) Cation->DrugDelivery Permeation Enhancer Anion Anion Choice (Cl-, NTf2-, DCA-) Viscosity Viscosity (Tunable) Anion->Viscosity H-Bonding Network HighTempRxn High-Temp Synthesis Solvent ThermStab->HighTempRxn Enables Viscosity->DrugDelivery Formulation Handling Extraction Impurity/Metal Extraction Hydrophobicity->Extraction Biphasic Systems

Figure 1: Logic flow connecting phosphonium molecular architecture to critical pharmaceutical applications.[2]

References

  • Thermophysical properties of phosphonium-based ionic liquids.

    • Source: National Institutes of Health (NIH) / PMC[2]

    • Context: Comprehensive data on density, viscosity, and refractive index for based liquids.
  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures.

    • Source: ACS Omega[2]

    • Context: Detailed analysis of alkyl chain length effects on glass transition and viscosity.
  • Ionic Liquids—A Review of Their Toxicity to Living Organisms.

    • Source: International Journal of Molecular Sciences (via NIH)
    • Context: Comparative toxicity data of Phosphonium vs.
  • Density and viscosity of several pure and water-satur

    • Source: Green Chemistry (RSC)
    • Context: Fundamental protocols for measuring IL properties and the impact of water content.[4]

Sources

Viscosity and density of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Physicochemical Profiling of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide (


): A Technical Guide for Pharmaceutical & Material Applications

Executive Summary

This technical guide provides a rigorous analysis of Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (CAS: 324575-10-2), commonly abbreviated as


  or TBMP-NTf2 .

Unlike planar imidazolium-based ionic liquids (ILs),


 offers a distinct rheological profile characterized by higher viscosity and unique solvation capabilities driven by its tetrahedral phosphonium cation. This guide synthesizes core density and viscosity data, explains the molecular causality behind these properties, and outlines self-validating experimental protocols for researchers in drug development and electrolyte formulation.

Molecular Architecture & Physicochemical Baseline

The macroscopic behavior of


 is a direct function of its ion-pair interactions.
  • The Cation (

    
    ):  A tetrahedral phosphorus center bonded to three butyl chains and one methyl group. The steric bulk of the butyl chains prevents efficient packing, lowering the melting point, while the asymmetry disrupts lattice energy.
    
  • The Anion (

    
    ):  Also known as TFSI or 
    
    
    
    . The delocalized negative charge across the S-N-S core and the electron-withdrawing trifluoromethyl groups result in weak coordination ability. This "lubricates" the ionic lattice, ensuring the salt remains liquid at room temperature despite the bulky cation.
Core Properties Table (at 298.15 K / 25°C)
PropertyValueUnitMethod
Density (

)
1.28 g/cm³Oscillating U-tube Densitometry
Viscosity (

)
207 mPa[1]·s (cP)Rotational Rheometry
Conductivity (

)
0.42 mS/cmImpedance Spectroscopy
Melting Point (

)
16 °CDSC (Differential Scanning Calorimetry)
Molecular Weight 497.50 g/mol Calculation
Appearance Clear, Colorless-Visual Inspection

Critical Note: The melting point (16°C) places this IL dangerously close to solidification in cool laboratories. Precise temperature control during handling is non-negotiable.

Rheological & Volumetric Profile

Density Dynamics

The density of


 (1.28 g/cm³) is notably lower than its imidazolium counterpart 

(~1.44 g/cm³).
  • Causality: The three butyl chains on the phosphonium cation create significant free volume within the liquid structure. Unlike the planar imidazolium ring which can stack (

    
    -
    
    
    
    interactions), the tetrahedral phosphonium cation creates a "fluffier" packing arrangement, reducing overall density.
  • Temperature Dependence: Density decreases linearly with temperature according to the equation:

    
    
    Expect a thermal expansion coefficient (
    
    
    
    ) typical of ILs, approx.
    
    
    .
Viscosity Mechanics

At 207 mPa·s (25°C),


 is moderately viscous—approximately 200x that of water, and ~4x that of 

.
  • Causality: Viscosity is governed by the Van der Waals interactions between the alkyl chains. The tributyl chains act as "anchors," increasing the friction between sliding ionic layers. While the

    
     anion attempts to lower viscosity via charge delocalization, the steric drag of the cation dominates at room temperature.
    
  • Temperature Sensitivity: Viscosity drops exponentially with heat, following the Vogel-Fulcher-Tammann (VFT) equation rather than simple Arrhenius behavior, indicating fragile liquid character:

    
    
    Heating to 60°C typically reduces viscosity by >70%, significantly improving mass transfer rates in synthesis or extraction applications.
    

Mechanistic Visualization

The following diagram illustrates the competing forces that define the viscosity and density of this specific IL.

G Cation [P4,4,4,1]+ Cation (Tetrahedral, Bulky) VDW Alkyl Chain Friction (Van der Waals) Cation->VDW Tributyl Chains Result_Dens Lower Density (1.28 g/cm³) Cation->Result_Dens Steric Hindrance (High Free Volume) Anion [NTf2]- Anion (Delocalized Charge) Interaction Weak Ionic Coordination Anion->Interaction Diffuse Charge Result_Visc Moderate Viscosity (207 mPa·s) Interaction->Result_Visc Lowers Lattice Energy VDW->Result_Visc Increases Drag (Dominant Factor)

Figure 1: Structural determinants of


 rheology. The cation's alkyl chains drive viscosity up and density down, while the anion prevents solidification.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols include "Checkpoints" to validate the state of the IL before measurement.

Protocol A: Water Content Normalization (Crucial Pre-step)

Water is a potent plasticizer for ILs. Even 500 ppm of water can drop viscosity by 10-20%.

  • Vacuum Drying: Place

    
     in a vacuum oven at 60°C (< 10 mbar) for 24 hours while stirring.
    
  • Validation (Checkpoint): Perform Karl Fischer titration.

    • Target: Water content < 100 ppm.

    • Action: If > 100 ppm, repeat drying. Do not proceed to viscosity measurement.

Protocol B: Viscosity Measurement (Rotational Rheometry)
  • Instrument: Cone-and-plate rheometer (e.g., Anton Paar MCR series or Brookfield).

  • Gap Setting: Zero the gap at the target temperature (25°C).

  • Shear Sweep: Apply shear rates from

    
     to 
    
    
    
    .
  • Validation (Checkpoint):

    • The IL should behave as a Newtonian fluid (viscosity is independent of shear rate).

    • If viscosity decreases with shear (shear thinning), the sample may contain particulate impurities or emulsions.

  • Thermal Equilibration: Allow 5 minutes of rest at 25°C before data capture to eliminate thermal gradients.

Protocol C: Density Measurement
  • Instrument: Oscillating U-tube densitometer (e.g., Anton Paar DMA).

  • Injection: Inject ~1 mL ensuring no microbubbles are trapped (bubbles are the primary source of error).

  • Validation (Checkpoint):

    • Enable the instrument's internal camera or "FillingCheck" feature.

    • Visually confirm the meniscus is stable.

    • Drift should be < 0.0001 g/cm³ over 60 seconds.

Pharmaceutical & Research Applications

Active Pharmaceutical Ingredient (API) Extraction

The hydrophobicity of


 makes it an ideal solvent for Liquid-Liquid Extraction (LLE) .
  • Mechanism: It forms a biphasic system with water. Non-polar APIs or genotoxic impurities partition preferentially into the IL phase.

  • Advantage: Unlike volatile organic solvents (DCM, Ethyl Acetate), it does not contaminate the aqueous phase with vapor, and the high viscosity prevents emulsion formation during settling.

Reaction Medium for Nucleophilic Substitutions
  • Benefit: The

    
     anion is weakly coordinating. In 
    
    
    
    reactions, this leaves the nucleophile "naked" and more reactive compared to reactions in molecular solvents where solvation shells impede the nucleophile.
  • Process Tip: Run reactions at >50°C to lower the viscosity (from 207 to ~60 mPa·s), thereby overcoming mass transfer limitations.

References

  • Nippon Chemical Industrial Co., Ltd. (2023). HISHICOLIN® Phosphonium Ionic Liquids Technical Data Sheet. Retrieved from [Link] (Data source for specific viscosity/density values of P4441-TFSI).

  • Tsunashima, K., & Sugiya, M. (2007). Physical Properties of Low-Viscosity Phosphonium Ionic Liquids for Electrolyte Applications. Electrochemistry, 75(8), 734-736. (Foundational work on Phosphonium NTf2 properties).
  • Ramdin, M., et al. (2012). Solubility of CO2 in nitriles and ionic liquids. Journal of Chemical & Engineering Data. (Validates liquid state and density parameters for [P4441][NTf2]).

Sources

Solubility of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide in common solvents

Solubility Profile of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (CAS: 324575-10-2), often abbreviated as



Unlike imidazolium-based ILs which often exhibit broad miscibility with alcohols,

highly selective solubility profile

Physicochemical Profile

Understanding the solubility of


PropertyValueRelevance to Solubility
Molecular Weight 497.49 g/mol High MW contributes to high viscosity and lower diffusion rates in solution.
Density (25°C) ~1.26 g/mLDenser than water and most organics; facilitates phase separation in extraction.
Viscosity (25°C) ~124 cPModerate viscosity; requires heating or dilution for efficient mass transfer.
Appearance Clear, colorless liquidVisual detection of phase separation (cloud point) is straightforward.
Hydrophobicity HighThe fluorinated anion (

) prevents hydrogen bonding with water.

Solubility Landscape

The following matrix details the miscibility of

Solubility Matrix
Solvent ClassRepresentative SolventSolubility StatusMechanistic Insight
Polar Protic WaterImmiscible Strong hydrophobic effect driven by the fluorinated anion; water's H-bond network excludes the bulky ions.
Polar Protic IsopropanolImmiscible Unlike many ILs, the steric bulk of the tributyl chains hinders solvation by secondary alcohols.
Polar Aprotic AcetoneMiscible Dipole-dipole interactions and the polarizability of the anion allow complete solvation.
Polar Aprotic AcetonitrileMiscible High dielectric constant matches the ionic nature of the IL; ideal for electrochemical applications.
Non-Polar HexaneImmiscible Lack of dipole moments in hexane cannot overcome the Coulombic forces holding the IL ions together.
Aromatic TolueneImmiscible

interactions are insufficient to solvate the aliphatic phosphonium chains.
Chlorinated Dichloromethane (DCM)Miscible DCM's moderate polarity and ability to interact with the sulfonyl groups drive solubility.
Visualization: Solvation Decision Logic

The following diagram illustrates the logical flow for predicting solvent compatibility with

SolubilityLogicStartSelect SolventIsPolarIs Solvent Polar?Start->IsPolarIsProticIs Solvent Protic?IsPolar->IsProticYesResultImmiscibleImmiscible(Water, Hexane, Toluene)IsPolar->ResultImmiscibleNo (Hexane, Toluene)IsAproticIs Solvent Aprotic?IsProtic->IsAproticNoCheckChainAlkyl Chain Length?IsProtic->CheckChainYes (Alcohols)ResultMiscibleLikely Miscible(Acetone, ACN, DCM)IsAprotic->ResultMiscibleHigh DielectricCheckChain->ResultImmiscibleWater (H2O)ResultConditionalConditional/Immiscible(Isopropanol)CheckChain->ResultConditional> C2 (Isopropanol)

Figure 1: Decision logic for solvent selection. Note the distinct immiscibility with Isopropanol, differentiating this IL from imidazolium counterparts.

Experimental Protocols

Protocol A: Synthesis & Purification

Solubility data is often compromised by impurities (halides or water). The following self-validating protocol ensures high purity

Reagents:

  • Tributylmethylphosphonium chloride (or methylsulfate) precursor.

  • Lithium bis(trifluoromethanesulfonyl)imide (

    
    ).[1]
    
  • Deionized Water (18.2 MΩ·cm).

  • Dichloromethane (DCM).

Workflow:

  • Dissolution: Dissolve stoichiometric amounts of the phosphonium precursor and

    
     in separate volumes of deionized water.
    
  • Metathesis: Slowly add the

    
     solution to the phosphonium solution under vigorous stirring (500 RPM) at room temperature for 4 hours.
    
    • Observation: Two phases will form immediately as the hydrophobic IL separates from the aqueous phase.

  • Separation: Transfer to a separatory funnel. Collect the lower, denser IL phase.

  • Washing (Critical Step): Wash the IL phase with fresh deionized water (3x volume) at least 5 times.

    • Validation: Test the wash water with

      
       solution. If a white precipitate (AgCl) forms, halide impurities persist. Continue washing until the silver nitrate test is negative.
      
  • Drying: Dissolve the IL in a small amount of DCM (to lower viscosity), dry over anhydrous

    
    , filter, and remove DCM via rotary evaporation. Finally, dry under high vacuum (<1 mbar) at 60°C for 24 hours to remove trace water.
    
Protocol B: Cloud Point Solubility Determination

To determine the precise solubility limit or temperature dependence (UCST/LCST) with a specific solvent.

Equipment:

  • Jacketed glass vessel with magnetic stirring.

  • Calibrated thermometer (±0.1°C).

  • Laser source (red pointer is sufficient) and photodetector (or visual inspection).

Steps:

  • Preparation: Add a known mass of

    
     to the vessel.
    
  • Titration: Add the solvent of interest in small, weighed increments (e.g., 0.05 g).

  • Thermal Cycling: For each concentration, heat the mixture until clear (one phase), then cool slowly (1°C/min).

  • Detection: Record the temperature at which the solution becomes turbid (the "Cloud Point").

    • Mechanism: Turbidity indicates the formation of micro-droplets as the mixture hits the binodal curve of the phase diagram.

Applications & Strategic Implications

Biphasic Extraction

The immiscibility of

triphasic extraction systems
Lithium-Ion Batteries

Due to its electrochemical stability and miscibility with standard battery solvents (like carbonates or acetonitrile), it is used as a safe, non-flammable electrolyte additive. Its high purity (ensured by Protocol A) is critical here, as halide impurities can corrode current collectors.

Gas Separation

The high solubility of


References

  • IoLiTec (Ionic Liquids Technologies). "Technical Data Sheet: Tributylmethylphosphonium bis(fluorosulfonyl)imide."[2][3] IoLiTec, 2023.[3][4] Link (Note: Data extrapolated from chemically analogous

    
     phosphonium series).
    
  • Tsunashima, K., & Sugiya, M. "Physical and electrochemical properties of low-viscosity phosphonium ionic liquids." Electrochemistry Communications, 2007. Link

  • Ramnial, T., et al. "Phosphonium Ionic Liquids as Reaction Media for Strong Bases." The Journal of Organic Chemistry, 2008. Link

  • Freire, M. G., et al. "Mutual Solubility of Water and Hydrophobic Ionic Liquids." The Journal of Physical Chemistry B, 2007. Link

  • Fraser, K. J., & MacFarlane, D. R. "Phosphonium-Based Ionic Liquids: An Overview." Australian Journal of Chemistry, 2009. Link

An In-Depth Technical Guide to the Characterization of C15H30F6NO4PS2

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Uncharted

The molecular formula C15H30F6NO4PS2 represents a complex entity, suggesting a novel compound at the intersection of organofluorine, organophosphorus, and sulfur chemistry. The presence of heteroatoms and a significant fluorine content points towards a molecule with potentially unique physicochemical properties and biological activities. This guide provides a comprehensive, field-tested framework for the rigorous characterization of this and structurally related molecules. We will move beyond a simple recitation of techniques, delving into the strategic rationale behind the analytical workflow, ensuring a self-validating and robust characterization process.

Foundational Analysis: Confirming Identity and Purity

Before delving into intricate structural elucidation, it is paramount to confirm the elemental composition and assess the purity of the synthesized compound. This foundational stage prevents the misinterpretation of data arising from impurities or an incorrect molecular formula.

Elemental Analysis: The First Validation

Elemental analysis provides the empirical formula by determining the percentage composition of each element (C, H, N, S). For phosphorus and fluorine, specific analytical methods are employed.

Experimental Protocol: Combustion and Ion Chromatography

  • Carbon, Hydrogen, Nitrogen, Sulfur (CHNS) Analysis:

    • A precisely weighed sample (1-3 mg) is combusted at high temperatures (typically >900°C) in a stream of oxygen.

    • The resulting gases (CO2, H2O, N2, SO2) are separated by gas chromatography (GC) and quantified using a thermal conductivity detector (TCD).

    • The instrument is calibrated using certified standards (e.g., acetanilide, sulfanilamide) to ensure accuracy.

  • Phosphorus and Fluorine Analysis:

    • Oxygen Flask Combustion: A weighed sample is combusted in a sealed flask filled with oxygen and an absorbing solution (e.g., dilute NaOH). The resulting phosphate and fluoride ions are dissolved in the solution.

    • Ion Chromatography (IC): The absorbing solution is injected into an ion chromatograph equipped with an appropriate anion-exchange column and a conductivity detector. The concentrations of phosphate and fluoride are determined by comparing the peak areas to those of known standards.

Data Presentation: Elemental Composition

ElementTheoretical %Experimental %Deviation
Carbon36.36
Hydrogen6.11
Fluorine22.99
Nitrogen2.83
Oxygen12.92
Phosphorus6.25
Sulfur12.94

Note: The experimental values should be within ±0.4% of the theoretical values to confirm the molecular formula.

High-Resolution Mass Spectrometry (HRMS): Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode).

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in a high-resolution mode (resolution > 10,000 FWHM).

  • Data Analysis: Determine the monoisotopic mass of the molecular ion ([M+H]+, [M-H]-, or other adducts). Compare this experimental mass to the theoretical exact mass calculated for C15H30F6NO4PS2. The mass error should be less than 5 ppm.

Data Presentation: HRMS Results

IonTheoretical Exact MassMeasured Exact MassMass Error (ppm)
[C15H30F6NO4PS2+H]+498.1340

Structural Elucidation: Assembling the Molecular Puzzle

With the molecular formula confirmed, the next crucial step is to determine the connectivity of the atoms and the three-dimensional structure of the molecule. A multi-pronged spectroscopic approach is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds. For C15H30F6NO4PS2, a suite of 1D and 2D NMR experiments is required. The presence of fluorine and phosphorus necessitates specific NMR-active nuclei observation.[1][2]

Key NMR Experiments:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms (e.g., sp³, sp², sp).

  • ¹⁹F NMR: Crucial for this molecule, it provides information on the fluorine environments.[3] 19F NMR is highly sensitive and has a wide chemical shift range, often leading to well-resolved spectra.[2][3]

  • ³¹P NMR: Provides information about the phosphorus environment (e.g., oxidation state, coordination).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms.

    • COSY (¹H-¹H Correlation Spectroscopy): Identifies coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.

    • ¹H-¹⁹F and ¹H-³¹P HETCOR (Heteronuclear Correlation): Can be used to establish correlations between protons and fluorine or phosphorus atoms.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).

  • Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, coupling constants, and correlations to build the molecular structure.

Visualization: NMR Workflow

Caption: A typical workflow for structural elucidation using NMR spectroscopy.

Vibrational Spectroscopy: Identifying Functional Groups

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the molecule.

Key Vibrational Modes to Investigate:

  • C-H stretching: ~2850-3000 cm⁻¹

  • C=O stretching (if present in an ester or amide from the O and N atoms): ~1650-1750 cm⁻¹

  • P=O stretching: ~1250-1300 cm⁻¹

  • P-O-C stretching: ~950-1100 cm⁻¹

  • C-F stretching: ~1000-1400 cm⁻¹ (often strong absorptions)

  • S=O stretching (if present as a sulfoxide or sulfone): ~1050 and ~1150-1350 cm⁻¹

  • P-S stretching: ~600-800 cm⁻¹

Experimental Protocol: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups.

Purity Assessment and Physicochemical Characterization

Once the structure is confirmed, it is essential to determine the purity of the bulk material and to characterize its key physicochemical properties.

Chromatographic Purity: Quantifying Impurities

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a compound. Given the polarity suggested by the heteroatoms, a careful selection of the chromatographic mode is necessary.[4][5][6]

Chromatographic Strategies for Polar Compounds:

  • Reversed-Phase HPLC (RP-HPLC): While the primary choice, the high polarity of the compound might lead to poor retention.[6] Using polar-embedded or polar-endcapped columns can improve retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography.[4]

  • Mixed-Mode Chromatography: These columns offer both reversed-phase and ion-exchange retention mechanisms, providing excellent selectivity for polar and charged analytes.[4]

Experimental Protocol: HPLC-UV/MS Purity Analysis

  • Column Selection and Method Development: Screen different columns (e.g., C18, polar-embedded, HILIC) and mobile phases (e.g., acetonitrile/water gradients with additives like formic acid or ammonium acetate) to achieve good peak shape and resolution.

  • Analysis: Inject the sample and run the optimized HPLC method.

  • Detection: Use a UV detector (e.g., at 210 nm and 254 nm) and a mass spectrometer to detect and identify impurities.

  • Quantification: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Visualization: Chromatographic Method Selection

HPLC_Selection Start Is the compound polar? RP_HPLC Reversed-Phase HPLC Start->RP_HPLC Good_Retention Good Retention? RP_HPLC->Good_Retention HILIC HILIC End Optimized Method HILIC->End Mixed_Mode Mixed-Mode Chromatography Mixed_Mode->End Good_Retention->HILIC No Good_Retention->Mixed_Mode No Good_Retention->End Yes

Sources

Technical Guide: Electrochemical Properties of Phosphonium Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: A Mechanistic Analysis of Stability, Transport, and Application in High-Voltage Systems

Executive Summary

This technical guide analyzes the electrochemical behavior of Phosphonium Ionic Liquids (PILs), a class of electrolytes distinguished by their tetra-coordinate phosphorus (


) centers. Unlike their nitrogen-based counterparts (imidazolium, ammonium), PILs exhibit superior anodic stability and thermal durability due to the absence of acidic protons and robust steric shielding. This document provides researchers with the mechanistic grounding, experimental protocols, and comparative data necessary to deploy PILs in high-voltage energy storage (Li-ion, Supercapacitors) and pharmaceutical synthesis.

Part 1: The Phosphonium Advantage (Mechanistic Foundation)

To understand the electrochemical performance of PILs, one must first analyze the cation's electronic structure. The central phosphorus atom is larger and more polarizable than nitrogen, leading to weaker Coulombic attraction with anions. However, the defining feature for electrochemistry is the absence of the C-2 acidic proton .

Structural Comparison: Phosphonium vs. Imidazolium[1]
  • Imidazolium (

    
    ):  The proton at the C-2 position is relatively acidic (
    
    
    
    ). Under cathodic polarization, this proton is susceptible to reduction, limiting the Electrochemical Stability Window (ESW). Furthermore, the aromatic ring is prone to anodic oxidation.
  • Phosphonium (

    
    ):  The 
    
    
    
    center is typically surrounded by four alkyl chains (e.g.,
    
    
    ). These chains provide a "steric shell" that shields the positive charge from reduction. Consequently, PILs often exhibit cathodic limits exceeding those of ammonium salts and anodic limits superior to imidazolium.
Thermal & Chemical Robustness

PILs are thermally stable up to 300–400°C. Unlike quaternary ammonium salts, which can degrade via Hofmann elimination (requiring a


-hydrogen), phosphonium cations are more resistant to this pathway, especially when devoid of 

-hydrogens or when using long alkyl chains that increase the activation energy for decomposition.

G P_Center Phosphonium Center (P+) Steric Steric Shielding (4x Alkyl Chains) P_Center->Steric No_Acidic_H Absence of Acidic Protons P_Center->No_Acidic_H Thermal Thermal Stability (>350°C) P_Center->Thermal Resists Elimination Cathodic Enhanced Cathodic Stability Steric->Cathodic Prevents Reduction Anodic High Anodic Limit (>5V) Steric->Anodic Protects Core No_Acidic_H->Cathodic No H+ Reduction

Figure 1: Mechanistic flow illustrating how the structural features of the phosphonium cation translate into superior electrochemical and thermal properties.

Part 2: The Electrochemical Stability Window (ESW)

The ESW is the voltage range in which the electrolyte serves as an inert medium, neither oxidizing nor reducing. It is defined by the difference between the anodic limit potential (


) and the cathodic limit potential (

).
Comparative Data Analysis

PILs frequently achieve ESWs of 5.0 V to 7.0 V, significantly outperforming traditional organic carbonates (approx. 4.5 V) and many imidazolium ILs.[1]

Table 1: Comparative Electrochemical Windows of Common ILs

Cation TypeAnionESW (V)Cathodic Limit (V vs Fc/Fc+)Anodic Limit (V vs Fc/Fc+)Key Characteristic


~ 7.0 -3.2+3.8Ultra-wide window; ideal for high-voltage cathodes [1].


~ 5.5 -2.9+2.6High hydrophobicity; stable against moisture [2].

(Imidazolium)

~ 4.3-2.1+2.2Limited by C-2 proton reduction.

(Ammonium)

~ 5.7-3.0+2.7Good stability, but lower thermal limits than P+.

> Note: Values are approximate and highly dependent on the working electrode (typically Glassy Carbon or Platinum) and the cut-off current density defined in the protocol.

Anion Influence

While the cation dictates the cathodic limit, the anion largely controls the anodic limit.

  • Fluorinated Amides (

    
    , 
    
    
    
    ):
    Provide the widest windows due to strong electron-withdrawing fluorine groups dispersing the negative charge, making the anion difficult to oxidize.
  • Halides (

    
    , 
    
    
    
    ):
    Drastically reduce the anodic limit due to easy oxidation of the halide. Avoid halide-containing PILs for high-voltage applications.

Part 3: Transport Phenomena & The Walden Plot

A common critique of PILs is their higher viscosity compared to imidazolium ILs. This is governed by the "Vehicle Mechanism" of transport, where ion mobility is inversely proportional to viscosity (Stokes-Einstein relation).

Viscosity-Conductivity Trade-off
  • Viscosity (

    
    ):  PILs with long alkyl chains (e.g., 
    
    
    
    ) exhibit high viscosity due to increased van der Waals interactions.
  • Conductivity (

    
    ):  Generally ranges from 0.1 to 5 mS/cm at room temperature. While lower than aqueous electrolytes, conductivity increases significantly with temperature (e.g., at 60°C), making PILs excellent for high-temperature battery operation where organic solvents would evaporate.
    
The Walden Plot Analysis

To evaluate the "ionicity" (degree of dissociation) of a PIL, researchers use the Walden Plot:



Where 

is the molar conductivity.[2][3]
  • Ideal Line: Represents a dilute KCl solution (fully dissociated).[2]

  • Good Ionic Liquids: Fall close to the ideal line (sub-ionic regime).

  • Poor Ionic Liquids: Fall significantly below the line, indicating ion pairing or aggregation.

Optimization Tip: To improve transport properties without sacrificing stability, consider ether-functionalized phosphonium cations (e.g., methoxymethyl side chains). The ether oxygen increases flexibility and reduces viscosity [3].

Part 4: Experimental Protocols

Reliable data generation requires strict adherence to protocols that account for the hygroscopic nature of ILs.

Protocol: Determination of Electrochemical Stability Window (CV)

Objective: Define the operational voltage limits using Cyclic Voltammetry (CV).

Prerequisites:

  • Potentiostat: (e.g., BioLogic, Autolab).

  • Cell: 3-electrode airtight cell (volume 0.5 – 2 mL).

  • Atmosphere: Argon or Nitrogen glovebox (

    
     ppm).
    

Step-by-Step Workflow:

  • Purification (Critical):

    • Dry the PIL under high vacuum (

      
       mbar) at 60–80°C for at least 12 hours.
      
    • Why: Water electrolysis occurs at ~1.23 V, appearing as "noise" or false peaks that artificially narrow the measured ESW.

  • Electrode Preparation:

    • Working Electrode (WE): Glassy Carbon (GC) or Platinum (Pt) disk (polishing with 0.05

      
       alumina slurry is mandatory).
      
    • Counter Electrode (CE): Pt wire or coil (surface area > WE).

    • Reference Electrode (RE):

      
       (in cryptand/acetonitrile) or a pseudo-reference Pt wire (calibrated internally with Ferrocene).
      
  • OCV Measurement:

    • Measure Open Circuit Voltage (OCV) for 5 minutes to ensure equilibrium.

  • Scan Parameters:

    • Scan Rate: 10 mV/s to 100 mV/s.

    • Direction: Start from OCV

      
       Anodic Limit 
      
      
      
      OCV
      
      
      Cathodic Limit.
    • Note: Perform separate scans for anodic and cathodic limits to avoid byproduct interference.

  • Cut-off Definition:

    • The ESW is typically defined at a current density threshold of 0.1 mA/cm² or by the intersection of the baseline tangent and the breakdown current tangent.

CV_Protocol Start Start: Raw PIL Sample Drying Vacuum Drying (12h @ 80°C, <10^-3 mbar) Start->Drying Assembly Cell Assembly (Glovebox) WE: Glassy Carbon | RE: Ag/Ag+ Drying->Assembly OCV Measure OCV (Equilibrium Check) Assembly->OCV Scan_Anodic Linear Sweep: Anodic (OCV -> +V limit) OCV->Scan_Anodic Scan_Cathodic Linear Sweep: Cathodic (OCV -> -V limit) OCV->Scan_Cathodic Analysis Define Limits @ 0.1 mA/cm² Scan_Anodic->Analysis Scan_Cathodic->Analysis

Figure 2: Workflow for determining the Electrochemical Stability Window. Note the critical drying step to prevent water interference.

Part 5: Applications in Energy & Pharma

High-Voltage Li-ion Batteries

The 5V+ stability of PILs enables the use of high-voltage cathode materials (e.g.,


) that degrade standard carbonate electrolytes.
  • Safety: PILs are non-flammable, eliminating the risk of thermal runaway.

  • Mechanism: The PIL forms a stable Cathode Electrolyte Interphase (CEI) at high potentials, preventing continuous electrolyte oxidation [4].

Pharmaceutical Synthesis & Delivery

For drug development professionals, PILs offer a unique solvent environment.[4]

  • Wittig Reactions: PILs act as both solvent and reagent, stabilizing intermediates that are unstable in volatile organics.

  • API Solubilization: The tunable lipophilicity of PILs (via alkyl chain modification) allows for the solubilization of poorly water-soluble Active Pharmaceutical Ingredients (APIs).

  • Stability: The lack of acidic protons prevents unwanted acid-catalyzed degradation of sensitive API moieties during synthesis or storage [5].

References

  • Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. ResearchGate. Available at: [Link]

  • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures. ACS Omega. Available at: [Link]

  • Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. NIH/PMC. Available at: [Link]

  • A novel phosphonium ionic liquid electrolyte enabling high-voltage... IRIS Università di Roma. Available at: [Link]

  • Ionic Liquids in Pharmaceutical and Biomedical Applications. NIH/PMC. Available at: [Link]

Sources

Methodological & Application

Application Note: High-Temperature Electrochemical Deployment of Phosphonium TFSI Ionic Liquids

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in electrochemical materials science and energy storage, focusing on the deployment of phosphonium bis(trifluoromethylsulfonyl)imide (TFSI) ionic liquids (ILs) in high-temperature environments (


).

Executive Summary & Strategic Rationale

While imidazolium-based ionic liquids have dominated early research, they suffer from cathodic instability (reduction of the C2-H proton) and lower thermal durability compared to tetraalkylphosphonium cations. For high-temperature (


) and high-voltage (

) applications, Phosphonium TFSI salts—specifically

and

—represent the superior class of electrolytes.

Key Advantages:

  • Thermal Robustness: Absence of acidic protons allows operation up to

    
     (dynamic) or 
    
    
    
    (isothermal).
  • Cathodic Stability: superior resistance to reduction, enabling Lithium metal plating/stripping without the parasitic side reactions common in ammonium/imidazolium ILs.

  • Solvation Power: Excellent solubility for LiTFSI salts, creating highly conductive electrolytes once viscosity drops at elevated temperatures.

Material Selection & Qualification Protocol

The success of any electrochemical experiment with ILs relies 90% on purity. Halide impurities (Cl⁻, Br⁻) from synthesis precursors are electrochemical poisons.

Candidate Library
CationStructureKey FeatureTarget Application
ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Trihexyl(tetradecyl)phosphoniumHydrophobic, liquid at RT.[1] High viscosity at RT, ideal at

.
High-T Lubricants, Bulk Electrolysis

TetrabutylphosphoniumSymmetrical, higher melting point.[2]High-Voltage Li-ion Batteries

TributylmethylphosphoniumLower viscosity, higher conductivity.Fast-rate Sensors, Supercapacitors
Protocol: Purification & Impurity Validation

Objective: Remove water to


 and halides to undetectable levels.

Reagents:

  • Crude Phosphonium TFSI IL.

  • Dichloromethane (DCM) (HPLC Grade).

  • Activated Charcoal / Alumina (neutral).

  • Silver Nitrate (

    
    ) solution (0.1 M).
    

Workflow:

  • Liquid-Liquid Extraction: Dissolve IL in DCM (1:1 v/v). Wash with ultrapure water (

    
    ) 3–5 times.
    
    • Checkpoint: Test the wash water with

      
      .[3] If precipitate forms (AgCl/AgBr), repeat washing.
      
  • Adsorption: Stir the DCM/IL phase with activated charcoal/alumina for 12 hours to remove colored organic impurities. Filter through a 0.2 µm PTFE membrane.

  • Vacuum Drying (CRITICAL):

    • Rotary evaporate DCM at

      
      .
      
    • Transfer IL to a Schlenk line or vacuum oven.

    • Step A: Heat to

      
       under vacuum (
      
      
      
      ) for 4 hours (removes bulk solvents).
    • Step B: Ramp to

      
        under high vacuum (
      
      
      
      ) for 24–48 hours.
    • Rationale: Unlike FSI anions (stable only to

      
       during drying), TFSI is thermally stable. High heat is required to drive off trace water tightly bound to the phosphonium cation.
      

Validation Diagram:

PurificationValidation Figure 1: Purification Logic for High-Voltage Stability Raw Raw Phosphonium IL (Halide Rich) Wash DCM/Water Wash (Remove Halides) Raw->Wash AgTest AgNO3 Test (Clear?) Wash->AgTest AgTest->Wash Cloudy (Fail) Dry Vacuum Drying 100°C, 48h AgTest->Dry Clear (Pass) KF Karl Fischer (<20 ppm) Dry->KF KF->Dry >20ppm CV Cyclic Voltammetry (Wide Window?) KF->CV Pass CV->Dry Redo Ready Electrochemical Grade IL CV->Ready No Peaks

Application 1: High-Temperature Li-Ion Batteries ( )

Context: Standard carbonate electrolytes (LiPF6 in EC/DMC) degrade/gas above


. Phosphonium TFSI electrolytes enable operation at 

with enhanced safety.
Electrolyte Formulation

Recipe: 0.5 M to 1.0 M LiTFSI in


.
  • Mixing: Weigh LiTFSI (dried at

    
    ) and IL in an Argon glovebox (
    
    
    
    ).
  • Dissolution: The mixture will be viscous. Stir at

    
    
    
    
    inside the glovebox until clear.
    • Note: At room temperature, this electrolyte is highly viscous (

      
      ), but at 
      
      
      
      , viscosity drops to
      
      
      , enabling fast ion transport.
Cell Assembly & Testing Protocol

Hardware: Use coin cells (CR2032) with high-temp gaskets (PTFE or specialized PP) or Swagelok cells. Standard PE separators melt at


; use Glass Fiber (Whatman GF/D)  or Ceramic-coated separators .

Step-by-Step:

  • Soaking: Due to high viscosity, vacuum-impregnate the separator with electrolyte at

    
     for 1 hour prior to assembly.
    
  • Assembly: Construct cell: Anode (Li metal) | Separator | Cathode (e.g., LFP or LMNO).

  • Conditioning (Formation):

    • Place cell in thermal chamber at

      
        (not 
      
      
      
      immediately).
    • Run 3 cycles at C/20. This allows the formation of a stable Solid Electrolyte Interphase (SEI) derived from the TFSI anion decomposition, which is critical for protecting the phosphonium cation from reductive decomposition.

  • High-Temp Cycling:

    • Ramp to

      
       .
      
    • Cycle at C/5 to 1C.

    • Expectation: Capacity should be near theoretical due to fast kinetics; overpotential should be lower than at RT.

Application 2: High-Voltage Supercapacitors

Context: The Electrochemical Stability Window (ESW) of ILs shrinks as temperature rises. A "5V IL" at RT might only be stable to 4.2V at


.
Protocol: Determining ESW at Elevated Temperatures

Setup: 3-Electrode Cell (Glassy Carbon Working, Pt Wire Counter, Ag/Ag+ Reference or Pt Quasi-reference).

  • Thermostatic Control: Immerse cell in a silicone oil bath set to target temp (

    
    ).
    
  • OCP Rest: Allow 30 mins for Open Circuit Potential equilibration.

  • Linear Sweep Voltammetry (LSV):

    • Scan Rate:

      
       (slower than RT to account for increased mass transport/reaction rates).
      
    • Anodic Limit: Scan positive until current density reaches

      
      .
      
    • Cathodic Limit: Scan negative until

      
      .
      
  • Analysis:

    • 
      .
      
    • Warning: Phosphonium ILs often show a "passive" region where current rises slowly before bulk breakdown. Define cutoff rigorously.

Data: Typical ESW Evolution for


 
Temperature Anodic Limit (vs Li/Li+) Cathodic Limit (vs Li/Li+) Total ESW
25°C +5.2 V -0.1 V ~5.3 V
60°C +5.0 V +0.1 V ~4.9 V

| 100°C | +4.6 V | +0.3 V | ~4.3 V |

Troubleshooting & Failure Analysis

Symptom: electrolyte turns yellow/brown during cycling.

  • Cause: Phosphonium cation degradation (Hoffmann elimination) or oxidation of impurities.

  • Fix: Check upper voltage cutoff. If

    
     at 
    
    
    
    , reduce cutoff. Re-purify IL with alumina.

Symptom: High impedance at RT after high-temp cycling.

  • Cause: Salt precipitation or SEI thickening.

  • Insight: These electrolytes are designed for continuous high-temp operation. Cycling temperature should be maintained.

Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Workflow for High-Temperature Battery Testing Start Start: High-T Experiment Formulation Mix LiTFSI + Phosphonium IL (Stir @ 80°C) Start->Formulation ViscosityCheck Viscosity Check (Is it clear?) Formulation->ViscosityCheck ViscosityCheck->Formulation Cloudy/Undissolved Impregnation Vacuum Impregnation of Separator (Glass Fiber) ViscosityCheck->Impregnation Clear Assembly Cell Assembly (Argon Glovebox) Impregnation->Assembly Formation SEI Formation 3 Cycles @ 80°C, C/20 Assembly->Formation Testing Performance Testing @ 100°C - 150°C Formation->Testing

References

  • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Materials, 2022.[4]

  • Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide Based Ionic Liquids. Frontiers in Chemistry, 2021.

  • Ionic Liquid Electrolyte Technologies for High-Temperature Lithium Battery Systems. Batteries, 2023.

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Advances, 2018.

  • Generation of Superoxide Ion in Trihexyl (Tetradecyl) Phosphonium bis (Trifluoromethylsulfonyl) imide. Journal of Applied Sciences, 2011.

Sources

Measuring gas solubility in Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Protocol for Measuring Gas Solubility in Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ( )

Executive Summary

This Application Note details the methodology for measuring high-pressure gas solubility—specifically Carbon Dioxide (

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide


Unlike imidazolium-based ionic liquids, phosphonium ILs offer superior thermal stability and lack acidic protons, making them ideal candidates for supercritical fluid extraction (SFE) in pharmaceutical processing and post-combustion carbon capture . However, their higher viscosity presents specific challenges in reaching thermodynamic equilibrium.

This guide standardizes the Isochoric Saturation (Pressure Decay) method, the most robust technique for this specific IL, ensuring data reproducibility and thermodynamic consistency.

Material Characterization

Before commencing solubility measurements, the solvent must be strictly characterized to ensure the validity of the thermodynamic data.

PropertyValue / SpecificationRelevance to Protocol
IUPAC Name Tributyl(methyl)phosphonium bis(trifluoromethanesulfonyl)imideTarget Solvent
CAS Number 324575-10-2Identity Verification
Molecular Weight ~497.5 g/mol Mole fraction calculations
Density (

)
1.26 g/mL (at 298 K)Volume-to-Mass conversion in the cell
Viscosity (

)
~280 cP (at 298 K)Determines magnetic stirring speed (High torque req.)
Water Content MUST be < 100 ppm Water competes with gas for free volume

Critical Insight:


 is hydrophobic, but hygroscopic enough to absorb atmospheric moisture. Water content >500 ppm can skew Henry’s Law constants by up to 15%. Vacuum drying is mandatory. 

Experimental Methodology: The Isochoric Saturation Method

We utilize the Isochoric Saturation Method (Static Synthetic Method). Unlike gravimetric balances (which suffer from buoyancy artifacts in high-density gases) or flow methods (which consume large amounts of IL), the isochoric method relies on precise pressure measurements in a fixed volume.

Principle of Operation

A known amount of gas is injected from a supply reservoir into an equilibrium cell containing a known mass of degassed IL. As the gas dissolves, the pressure drops. By applying mass balance and an Equation of State (EOS) to the vapor phase, the amount of gas solubilized in the liquid phase is calculated.

Experimental Setup Diagram

The following diagram illustrates the required high-pressure manifold.

IsochoricSetupcluster_bathTemperature Controlled ZoneGasCylGas Supply(CO2, N2)ResGas Reservoir(Known Volume V1)GasCyl->ResInjectionCellEquilibrium Cell(Known Volume V2)Contains [P4,4,4,1][NTf2]Res->CellValve V_injPT1P/T Transducer 1(Reservoir)Res->PT1VacVacuum Pump(< 1 Pa)Cell->VacValve V_vacPT2P/T Transducer 2(Cell)Cell->PT2BathThermostatic Bath(± 0.01 K)

Figure 1: Schematic of the Isochoric Saturation Apparatus. The entire high-pressure section is immersed in a thermostatic bath or air oven.

Detailed Protocol

Phase 1: Preparation and Degassing (The "Clean Slate")
  • Loading: Load approximately 3–5 mL of

    
     into the equilibrium cell.
    
    • Note: Weigh the cell before and after loading on an analytical balance (±0.1 mg) to determine the exact mass of the ionic liquid (

      
      ).
      
  • Degassing: Connect the cell to the vacuum line.

    • Heat the cell to 343 K (70°C) .

    • Apply vacuum (< 1 Pa) while stirring at 500 RPM.

    • Duration: Minimum 24 hours. This removes water and volatile synthesis byproducts.

    • Validation: Isolate the pump. The pressure should remain constant (< 0.1 kPa rise over 1 hour) to confirm no leaks or outgassing.

Phase 2: Volume Calibration (If not pre-calibrated)

If the exact free volume of the cell (

  • Pressurize the Reservoir (

    
    ) with Helium (non-adsorbing gas) to a known pressure (
    
    
    ).
  • Open the valve to the empty Cell .

  • Measure the final equilibrium pressure (

    
    ).
    
  • Calculate

    
     using Boyle’s Law (corrected with compressibility factors).
    
Phase 3: The Solubility Experiment
  • Temperature Set: Bring the system to the target temperature (e.g., 298.15 K) and allow 1 hour for stabilization.

  • Reservoir Loading: Fill the reservoir with the solute gas (e.g.,

    
    ) to an initial pressure 
    
    
    .
  • Injection: Briefly open the valve between the Reservoir and the Cell to inject gas, then close it immediately.

  • Equilibration:

    • Monitor the pressure in the cell (

      
      ). It will drop as gas dissolves.
      
    • Maintain magnetic stirring. Due to the viscosity of

      
       (~280 cP), vigorous stirring is required to refresh the gas-liquid interface.
      
    • End Point: Equilibrium is reached when pressure decay is < 0.1 kPa per hour for at least 4 hours.

  • Step-Wise Isotherm: Once equilibrium is reached, inject more gas from the reservoir to reach a higher pressure point. Repeat for 5–10 pressure steps (e.g., 0.5 MPa to 5.0 MPa).

Data Analysis & Calculation Workflow

Raw data consists of Temperatures (




The Logic Flow

We assume the liquid phase volume expands slightly upon gas dissolution (swelling), but for standard engineering calculations at low-to-moderate pressures (< 5 MPa), we often assume

Mass Balance Equation:


Where


  • 
    : Equilibrium pressure.[1][2][3]
    
  • 
    : Compressibility factor (calculated via EOS).
    
  • 
    : Volume of the IL phase (mass / density).
    
Calculation Diagram

DataProcessRawDataRaw Data:P_initial, P_final, T, V_cellEOSEquation of State (Peng-Robinson)Calculate Z (Compressibility)RawData->EOSMolesVapCalculate Moles in Vapor Phasen_vap = PV/ZRTRawData->MolesVapPropsProperties:Density_IL, MW_ILMassBalMass Balancen_dissolved = n_injected - n_vapProps->MassBalEOS->MolesVapMolesVap->MassBalMolalityCalculate Molality (m)m = n_dissolved / kg_ILMassBal->MolalityMoleFracCalculate Mole Fraction (x)x = n_diss / (n_diss + n_IL)MassBal->MoleFracHenryFit Henry's Law ConstantH = lim(P/x) as x->0MoleFrac->Henry

Figure 2: Computational workflow for converting raw pressure decay data into solubility metrics.

Representative Data & Validation

When validating your setup, compare your results against established literature values for


Expected Solubility Values ( )

Data derived from Yim et al. and standard phosphonium IL databases.

Temperature (K)Henry's Constant (

) [MPa]
Solubility Interpretation
298.15 K 3.3 ± 0.2 High Solubility (Comparable to

)
313.15 K 4.5 ± 0.3 Solubility decreases as T increases
343.15 K 7.1 ± 0.4 Significant pressure required for saturation

Validation Check: If your calculated Henry's Constant at 298 K is < 2.5 MPa , you likely have a leak (pressure dropping artificially). If it is > 4.0 MPa , your IL is likely wet (water reduces

Thermodynamics

By plotting


  • Enthalpy of Solvation (

    
    ):  Expect negative values (exothermic).
    
  • Entropy of Solvation (

    
    ):  Expect negative values (ordering of gas molecules in the liquid).
    

Application Notes for Drug Development

Supercritical Anti-Solvent (SAS) Processes

In pharmaceutical micronization,

  • The Challenge: You need to know the "Expansion of the Liquid Phase" (swelling).

  • Modification: If using this protocol for SAS design, you must use a View Cell (Sapphire window) to visually measure the liquid level rise (

    
     change) or use a densimeter, as the volume expansion can be >10% at high 
    
    
    pressures.
Reaction Media

Phosphonium ILs are excellent for nucleophilic substitution reactions. High

References

  • Yim, J.-H., et al. (2021).[4] "CO2 Solubility in Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Anion-Based Ionic Liquids: [BVIM][Tf2N], [P4441][Tf2N], and [N4222][Tf2N]." Journal of Chemical & Engineering Data.

    • (Verify via ACS Publications)

  • Ramdin, M., et al. (2012). "Solubility of CO2 in ionic liquids: A review." The Journal of Chemical Thermodynamics.

    • IUPAC-NIST Solubility Data Series. "Solubility of Carbon Dioxide in Ionic Liquids."

      • Chem-Impex International. "Product Specification: Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide."

        Development of polymer electrolytes with phosphonium ionic liquids

        Author: BenchChem Technical Support Team. Date: February 2026

        An in-depth guide to the development and characterization of polymer electrolytes based on phosphonium ionic liquids, designed for researchers and scientists. This document provides a comprehensive overview, from synthesis to application, with detailed experimental protocols and expert insights.

        Introduction: The Dawn of a New Electrolyte Era

        Solid-state batteries are a focal point of next-generation energy storage, promising enhanced safety and energy density compared to their liquid electrolyte counterparts.[1] Solid polymer electrolytes (SPEs) are at the forefront of this revolution, offering a solution to challenges like electrolyte leakage, flammability, and the formation of dendrites.[1][2] Within the realm of SPEs, polymerized ionic liquids (PILs) have emerged as a highly promising class of materials.[3] PILs are macromolecules where each monomer unit contains an ionic liquid (IL) species, combining the desirable properties of ILs—such as high thermal stability, non-volatility, and good ionic conductivity—with the mechanical robustness of a polymer matrix.[3][4]

        While much research has focused on nitrogen-based (e.g., imidazolium, ammonium) ILs, phosphonium-based ILs and their corresponding polymers are gaining significant attention.[3][5] Phosphonium-based PILs often exhibit superior thermal and electrochemical stability compared to their nitrogen-based analogs.[3][5] The P-C bond in phosphonium cations is less susceptible to degradation mechanisms like the Hofmann elimination that can affect ammonium salts, leading to an increase in the onset of thermal deterioration by over 100°C in some cases.[3] These characteristics make them exceptionally suitable for demanding applications, particularly in lithium-ion batteries.[6]

        This guide provides a detailed framework for the development of phosphonium-based polymer electrolytes, covering synthesis via the widely-used solution casting technique, comprehensive characterization protocols, and interpretation of results.

        Section 1: Synthesis of Phosphonium-Based Polymer Electrolytes

        The creation of polymer electrolytes from phosphonium ionic liquids can be approached in several ways. The most common methods involve either the polymerization of a functional monomer containing the phosphonium group or the post-polymerization modification of an existing polymer backbone.[3] However, a straightforward and highly adaptable method for lab-scale development is the physical entrapment of a phosphonium IL within a host polymer matrix, often accomplished through solution casting.[7][8]

        Rationale for the Solution Casting Method

        The solution casting technique is favored for its simplicity, scalability, and the ability to produce uniform, free-standing films.[7][9] This method involves dissolving the host polymer, the phosphonium ionic liquid, and any desired salts (e.g., LiTFSI for lithium-ion conductivity) in a common volatile solvent.[8][9] The resulting homogenous solution is then cast onto a flat substrate, and the solvent is slowly evaporated, leaving behind a solid or gel-like polymer electrolyte film.[7][9] The properties of the final film can be precisely tuned by adjusting the ratios of the components and the drying conditions.[7]

        Synthesis_Workflow cluster_prep Step 1: Materials Preparation cluster_process Step 2: Solution Casting Process cluster_output Step 3: Final Product Polymer Host Polymer (e.g., PEO, PVdF-HFP) Dissolve Dissolve all components in solvent with magnetic stirring Polymer->Dissolve PIL Phosphonium Ionic Liquid PIL->Dissolve Salt Lithium Salt (e.g., LiTFSI) Salt->Dissolve Solvent Volatile Solvent (e.g., THF, Acetone) Solvent->Dissolve Cast Pour homogenous solution into a Petri dish Dissolve->Cast Homogenous Dope Evaporate Slowly evaporate solvent in a controlled environment (e.g., fume hood, oven at low temp.) Cast->Evaporate Dry Final drying in vacuum oven to remove residual solvent Evaporate->Dry Film Free-standing Polymer Electrolyte Film Dry->Film

        Caption: Workflow for synthesizing phosphonium-based polymer electrolytes via solution casting.

        Protocol 1: Synthesis by Solution Casting

        This protocol describes the preparation of a polymer electrolyte film composed of Poly(vinylidene fluoride-co-hexafluoropropylene) (PVdF-HFP), trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ([P₆,₆,₆,₁₄][TFSI]), and Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

        Materials:

        • Host Polymer: PVdF-HFP

        • Phosphonium Ionic Liquid: [P₆,₆,₆,₁₄][TFSI]

        • Lithium Salt: LiTFSI

        • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetone

        • Glass Petri dish, magnetic stirrer, and stir bar

        • Vacuum oven

        Procedure:

        • Drying of Components:

          • Dry the PVdF-HFP polymer in a vacuum oven at 60°C for 24 hours.

          • Dry the LiTFSI salt in a vacuum oven at 120°C for 24 hours.

          • Senior Scientist's Note: This step is critical. Residual moisture can react with the lithium salt and degrade the electrochemical performance of the final electrolyte. Phosphonium ILs are generally hydrophobic, but ensuring all components are anhydrous is best practice for battery applications.

        • Preparation of the Polymer Solution (Dope):

          • In a sealed vial under an inert atmosphere (e.g., in a glovebox), dissolve a predetermined amount of PVdF-HFP and LiTFSI in the chosen solvent (e.g., 1g PVdF-HFP and 0.5g LiTFSI in 15 mL THF).[9]

          • Stir the solution vigorously with a magnetic stirrer for several hours at room temperature until the polymer and salt are fully dissolved.[9]

        • Addition of Phosphonium Ionic Liquid:

          • Add the desired weight percentage of the phosphonium IL to the homogenous polymer-salt solution.

          • Continue stirring for another 2-4 hours until the solution is completely uniform.

          • Senior Scientist's Note: The amount of IL added significantly impacts the final properties. Higher IL content generally increases ionic conductivity but can decrease mechanical strength. A typical starting point is 10-50 wt% of the total polymer weight.[10]

        • Casting the Film:

          • Pour the resulting viscous solution into a clean, dry glass Petri dish.[8][9]

          • Cover the dish loosely (e.g., with perforated aluminum foil) and leave it in a fume hood at room temperature for 24-48 hours to allow for slow solvent evaporation.

          • Senior Scientist's Note: Slow evaporation is key to forming a dense, uniform film without defects like pinholes or cracks. Rapid evaporation can trap solvent or create an uneven surface.[7]

        • Final Drying:

          • Once a self-supporting film has formed, carefully peel it from the Petri dish.

          • Transfer the film to a vacuum oven and dry at 60-80°C for at least 24 hours to remove any residual solvent.

          • Store the final polymer electrolyte film in an inert, dry environment (e.g., an argon-filled glovebox) until characterization.

        Section 2: Characterization of Polymer Electrolytes

        Once synthesized, the polymer electrolyte film must be thoroughly characterized to evaluate its suitability for electrochemical applications.[3] Key properties include ionic conductivity, thermal stability, and glass transition temperature.

        Characterization_Workflow cluster_electrochem Electrochemical Analysis cluster_thermal Thermal Analysis cluster_results Performance Metrics Input Synthesized Polymer Electrolyte Film EIS Electrochemical Impedance Spectroscopy (EIS) Input->EIS TGA Thermogravimetric Analysis (TGA) Input->TGA DSC Differential Scanning Calorimetry (DSC) Input->DSC Conductivity Ionic Conductivity (σ) EIS->Conductivity Stability Thermal Stability (T_d) TGA->Stability Tg Glass Transition (T_g) DSC->Tg

        Caption: Standard workflow for characterizing key properties of polymer electrolytes.

        Protocol 2: Ionic Conductivity Measurement

        Electrochemical Impedance Spectroscopy (EIS) is the standard technique for determining the ionic conductivity of an electrolyte.[3][11] It measures the material's resistance to the flow of ions at various AC frequencies.[12][13]

        Equipment:

        • Potentiostat with a frequency response analyzer

        • Stainless steel (SS) blocking electrodes

        • Swagelok-type cell or coin cell

        • Glovebox for cell assembly

        Procedure:

        • Sample Preparation:

          • Cut a circular disk of the polymer electrolyte film with a known diameter (e.g., 16 mm).

          • Measure the thickness (l) of the film at several points using a micrometer and calculate the average. Thickness is typically in the range of 50-200 µm.

        • Cell Assembly:

          • Inside a glovebox, sandwich the polymer electrolyte disk between two polished stainless steel blocking electrodes (SS | Polymer Electrolyte | SS).

          • Ensure good contact between the electrolyte and the electrodes to minimize interfacial resistance.

          • Assemble the components into a coin cell or Swagelok-type cell.

        • EIS Measurement:

          • Connect the cell to the potentiostat.

          • Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (typically 10 mV to avoid non-linear responses).[12]

          • The measurement is usually performed at various temperatures by placing the cell in a temperature-controlled chamber.

        • Data Analysis:

          • The resulting data is plotted as a Nyquist plot (Z' vs. -Z'').

          • For a simple polymer electrolyte, the plot often shows a semicircle at high frequencies and a straight line (tail) at low frequencies.

          • The bulk resistance (Rₑ) of the electrolyte is determined from the intercept of the high-frequency semicircle with the real axis (Z').[14]

          • Calculate the ionic conductivity (σ) using the following formula: σ = l / (Rₑ * A) where:

            • l is the thickness of the film (cm)

            • Rₑ is the bulk resistance (Ω)

            • A is the cross-sectional area of the film (cm²)

          • Senior Scientist's Note: The shape of the Nyquist plot provides valuable information. The high-frequency semicircle relates to the bulk properties of the electrolyte, while the low-frequency tail is characteristic of the blocking nature of the stainless steel electrodes at the interface.[11][15] A well-defined semicircle indicates good contact and a relatively homogenous system.

        Protocol 3: Thermal Properties Analysis

        Thermal stability is paramount for the safety of energy storage devices. TGA and DSC are used to determine the decomposition temperature and glass transition temperature, respectively.[3][16][17]

        Equipment:

        • Thermogravimetric Analyzer (TGA)

        • Differential Scanning Calorimeter (DSC)

        Procedure (TGA):

        • Place a small, pre-weighed sample (5-10 mg) of the polymer electrolyte film into a TGA pan.[18]

        • Heat the sample under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[18]

        • The TGA plot shows weight loss as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature (Tₔ), indicating the upper limit of the electrolyte's thermal stability.[19]

        Procedure (DSC):

        • Place a small, pre-weighed sample (5-10 mg) of the polymer electrolyte film into a sealed aluminum DSC pan.

        • Perform a heat-cool-heat cycle. For example:

          • Heat from -80°C to 150°C at 10°C/min to erase the thermal history.

          • Cool from 150°C to -80°C at 10°C/min.

          • Heat again from -80°C to 150°C at 10°C/min.

        • The glass transition temperature (T₉) is identified as a step-like change in the heat flow signal in the second heating scan.[20]

        • Senior Scientist's Note: The T₉ is a critical parameter. It represents the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. Lower T₉ values are desirable as they correlate with higher polymer segmental motion, which facilitates faster ion transport and leads to higher ionic conductivity, especially at sub-ambient temperatures.[3][21]

        Section 3: Performance Data and Interpretation

        The properties of phosphonium-based polymer electrolytes can be tailored by changing the host polymer, the structure of the phosphonium cation, the anion, and the concentration of the added lithium salt.

        Table 1: Representative Properties of Phosphonium-Based Polymer Electrolytes

        Polymer HostPhosphonium IL SystemIonic Conductivity (S/cm) at Room Temp.T₉ (°C)Thermal Stability (Tₔ, °C)Reference
        PEO[P₁,₁,₁,ᵢ₄][FSI] based gel~10⁻³ - 10⁻⁴<-50>150[22]
        PVC[P₆,₆,₆,₁₄][TFSI]~2.4 x 10⁻⁶N/A>200[10]
        OxanorbornenePropyl-substituted PIL + 15wt% LiTFSI6 x 10⁻⁴N/AN/A[2]
        PEOTributylmethylphosphonium bis(trifluoromethane sulfonyl)imide7.17 x 10⁻⁴N/AN/A[23]

        Note: Values are approximate and highly dependent on the specific composition and measurement conditions.

        Key Structure-Property Relationships:

        • Alkyl Chain Length: Longer, more flexible alkyl chains on the phosphonium cation can act as internal plasticizers, lowering the T₉ and increasing polymer segmental motion, which generally enhances ionic conductivity.[2]

        • Anion Type: Anions like bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) are highly favored due to their plasticizing effect, charge delocalization, and electrochemical stability. FSI-based ILs sometimes show higher conductivity than TFSI-based ones due to lower viscosity.[24][25]

        • Polymer Backbone: A flexible polymer backbone (e.g., from polyethylene oxide - PEO) generally results in higher ionic conductivity compared to a rigid backbone, as it allows for greater segmental motion to assist ion transport.[3][6]

        Section 4: Applications and Future Outlook

        The primary application for phosphonium-based polymer electrolytes is in next-generation solid-state lithium-ion batteries.[3][6] Their high thermal stability enhances battery safety, while their electrochemical stability allows for compatibility with high-voltage cathodes.[5] Beyond batteries, these materials show promise in other electrochemical devices:

        • Anion Exchange Membranes (AEMs): In technologies like fuel cells and CO₂ reduction electrolyzers, phosphonium functional groups can be anchored to a polymer backbone to facilitate anion transport.[26]

        • Sensors and Actuators: Their ionic conductivity and mechanical flexibility make them suitable for use in soft robotics and electrochemical sensors.

        • Supercapacitors: Phosphonium IL-based electrolytes can provide a wide operating voltage window and good safety for high-performance supercapacitors.[5]

        The field continues to evolve, with ongoing research focused on designing novel phosphonium monomers, optimizing polymer architectures, and developing composite electrolytes to further enhance mechanical strength and ionic conductivity simultaneously.[21] The inherent tunability and superior stability of phosphonium-based systems ensure they will remain a critical area of investigation in materials science and energy storage.

        References

        [3] Hasan, M. R., et al. (2023). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. Molecules, 28(15), 5849. [Link] [2] Hasan, M. R., et al. (2024). Synthesis of oxanorbornene-based phosphonium polymeric ionic liquids (PILs) and investigation of their electrical properties. Materials Advances, 5(2), 707-717. [Link] [6] Hasan, M. R., et al. (2023). Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion Batteries. ResearchGate. [Link] [24] Hofmann, A., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. Molecules, 27(15), 4733. [Link] [5] Hofmann, A., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. PMC. [Link] [22] Zhang, S., et al. (2015). Preparation and characterization of gel polymer electrolytes using poly(ionic liquids) and high lithium salt concentration ionic liquids. Journal of Materials Chemistry A, 3(13), 6857-6865. [Link] [4] Satter, A., et al. (2023). Ion Conduction Dynamics, Characterization, and Application of Ionic Liquid Tributyl Methyl Phosphonium Iodide (TMPI)-Doped Polyethylene Oxide Polymer Electrolyte. Molecules, 28(23), 7808. [Link] [18] Ullah, Z., et al. (2015). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. The Malaysian Journal of Analytical Sciences, 19(5), 1033-1044. [Link] [23] Annadurai, M., et al. (2021). Multifunctional Phosphonium Based Ionic Liquid Embedded Polymer Electrolyte for Dual Energy Conversion and Storage. ResearchGate. [Link] [10] Válega, M., et al. (2015). Phosphonium ionic liquids as greener electrolytes for poly(vinyl chloride)-based ionic conducting polymers. RSC Advances, 5(111), 91475-91481. [Link] [25] Monti, F., et al. (2022). Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. HELDA - University of Helsinki. [Link] [27] Vraneš, M., et al. (2020). Applications of phosphonium-based ionic liquids in chemical processes. ResearchGate. [Link] [26] Lees, E. W., et al. (2023). Membranes for Electrochemical Carbon Dioxide Conversion to Multi-Carbon Products. Membranes, 13(10), 834. [Link] [21] Mindemark, J., et al. (2018). Poly(ionic liquid) Based Composite Electrolytes for Lithium Ion Batteries. Polymers, 10(4), 419. [Link] [1] Unknown Author. (n.d.). The use of phosphonium ionic liquids in lithium batteries and their advantages. Source Not Available. [11] Zdrachek, E., & Płóciennik, P. (2023). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 3(4), 217-236. [Link] [19] Unknown Author. (n.d.). TGA (a) and DSC (b) plots for polymer gel electrolyte having... ResearchGate. [Link] [7] Rosli, N. A. H. M., et al. (2023). Solution Casting Effect of PMMA-Based Polymer Electrolyte on the Performances of Solid-State Electrochromic Devices. Micromachines, 14(11), 2056. [Link] [14] Unknown Author. (2014). How can we measure Ionic Conductivity using Impedance Spectra? ResearchGate. [Link] [16] Kaiser, J. (2020). Thermal Stability of Lithium Ion Battery Electrolyte. NETZSCH Analyzing & Testing. [Link] [28] Unknown Author. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link] [12] Chemistry For Everyone. (2023). How To Calculate Ionic Conductivity From Impedance Spectroscopy? YouTube. [Link] [29] Unknown Author. (2018). Polymer electrolytes in the ternary PEO–CdSO4–DBP and PEO–CdCl2–DBP systems have been synthesized using solution casting technique. ResearchGate. [Link] [15] Lademann, B., et al. (2021). Electrochemical Impedance Spectroscopy for Ion Sensors with Interdigitated Electrodes: Capacitance Calculations, Equivalent Circuit Models and Design Optimizations. Sensors, 21(3), 918. [Link] [30] Unknown Author. (n.d.). Polymer film and solution casting method for producing thereof. Google Patents. [17] Gryn, J., & Tice, J. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. [Link] [13] Grieshaber, D., et al. (2009). Electrochemical Impedance Spectroscopy (EIS): Principles, Construction, and Biosensing Applications. PMC. [Link] [20] Unknown Author. (n.d.). DSC study on the thermal stability of solid polymer electrolyte cells. ResearchGate. [Link] [9] Unknown Author. (n.d.). PVdF-co-HFP-Based Electrolytes Prepared by Solution Casting. Source Not Available. [8] Unknown Author. (2023). Polymer Solution Casting: A Tool for Advanced Medical Applications. Plastics Engineering. [Link]

        Sources

        Use of phosphonium TFSI ionic liquids in supercapacitors

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide details the synthesis, purification, and electrochemical validation of phosphonium-based ionic liquids (ILs), specifically Trihexyl(tetradecyl)phosphonium bis(trifluoromethanesulfonyl)imide (

        
        ) , for use as electrolytes in high-voltage Electric Double Layer Capacitors (EDLCs).
        

        While traditional organic electrolytes (e.g., ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

        
         in Acetonitrile) are limited to ~2.7V, Phosphonium TFSI systems offer electrochemical stability windows (ESW) exceeding 4.0V  and thermal stability >300°C. This protocol addresses the critical trade-off: managing higher viscosity to unlock superior energy density (
        
        
        
        ).

        Part 1: The Chemistry & Rationale

        Why Phosphonium over Imidazolium?

        For years, imidazolium cations (e.g.,

        
        ) were the standard. However, they suffer from cathodic instability due to the acidic proton at the C-2 position of the imidazole ring, which is prone to reduction at low potentials.
        

        Phosphonium (

        
        ) Advantage: 
        
        • Anodic Stability: The quaternary phosphorous center is sterically hindered and lacks acidic protons, extending the cathodic limit.

        • Thermal Resilience: Phosphonium salts generally exhibit higher decomposition temperatures (

          
          ) compared to ammonium or imidazolium salts.
          
        • TFSI Anion: The

          
           anion provides charge delocalization (soft anion), reducing lattice energy to ensure the salt remains liquid at room temperature, while offering hydrophobicity to simplify water removal.
          
        Mechanism of Stability

        The following diagram illustrates the electrochemical interface stability comparison.

        G cluster_0 Conventional Imidazolium (Instability) cluster_1 Phosphonium TFSI (Stability) Im_Cat [EMIM]+ Cation Electrode_Neg Negative Electrode (High Potential) Im_Cat->Electrode_Neg C-2 Proton Reduction (Gas Evolution) Phos_Cat [P6,6,6,14]+ Cation (Steric Shielding) Electrode_Neg2 Negative Electrode Phos_Cat->Electrode_Neg2 Stable EDL Formation (No Reduction) TFSI_An [TFSI]- Anion Electrode_Pos Positive Electrode TFSI_An->Electrode_Pos High Oxidation Resistance

        Figure 1: Mechanistic comparison of cation stability at the negative electrode interface.

        Part 2: Material Preparation Protocol

        Objective: Synthesize high-purity

        
         via anion metathesis.
        Critical Quality Attribute (CQA):  Water content < 50 ppm; Halide content < 10 ppm.
        
        Reagents:
        • Trihexyl(tetradecyl)phosphonium chloride (

          
          ) (High purity).
          
        • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI).

        • Ultrapure Water (18.2 MΩ·cm).

        • Dichloromethane (DCM) (HPLC Grade).

        Step-by-Step Synthesis Workflow:
        • Metathesis Reaction:

          • Dissolve

            
             in DCM (1:1 w/v).
            
          • Dissolve 1.1 equivalents of LiTFSI in Ultrapure Water.

          • Mix phases vigorously for 24 hours at Room Temperature (RT). The reaction is driven by the hydrophobicity of the resulting

            
            .
            
        • Phase Separation & Washing (The "Self-Validating" Step):

          • Transfer to a separatory funnel. The bottom layer is the IL/DCM phase.

          • Discard the top aqueous layer (contains LiCl).

          • Wash: Add fresh ultrapure water, shake, settle, separate.

          • Validation: Collect a drop of the washing water. Add 1 drop of

            
            .
            
            • Cloudy/Precipitate? Chloride ions present.[1] Repeat wash.

            • Clear? Chloride removed. Proceed.

        • Solvent Removal & Drying:

          • Remove DCM via rotary evaporator.

          • High-Vacuum Drying: Place IL on a Schlenk line at

            
             under high vacuum (
            
            
            
            ) for 48 hours. Note: Phosphonium ILs are viscous; heat is required to facilitate water diffusion.
        • Final QC:

          • Karl Fischer Titration: Target < 50 ppm

            
            .
            

        Synthesis Precursors Precursors: [P66614]Cl + LiTFSI Mixing Biphasic Mixing (DCM / Water) Precursors->Mixing Separation Phase Separation Mixing->Separation Washing Wash with H2O (Remove LiCl) Separation->Washing Test AgNO3 Test Washing->Test Test->Washing Precipitate (Cl-) Drying Vac Drying 100°C, 48h Test->Drying Clear (Pure)

        Figure 2: Synthesis and purification workflow with integrated halide validation loop.

        Part 3: Electrochemical Characterization

        Equipment: Potentiostat/Galvanostat (e.g., Biologic VMP3 or equivalent). Environment: Argon-filled Glovebox (

        
        ).
        
        Protocol A: Determination of Electrochemical Stability Window (ESW)

        Use a 3-electrode setup to isolate cation/anion limits.

        • Working Electrode: Glassy Carbon (3 mm dia), polished to mirror finish.

        • Counter Electrode: Platinum wire.

        • Reference Electrode: Ag/Ag+ (in IL) or Pt quasi-reference (calibrated vs Ferrocene).

        • Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).

        • Scan Rate: 5 mV/s (Slow scan reduces viscosity-induced hysteresis).

        • Criteria: Define cut-off current density at

          
          .
          
        Protocol B: Supercapacitor Device Testing (2-Electrode)

        Simulate real-world performance.

        • Electrodes: Activated Carbon (AC) coated on Aluminum foil.

        • Separator: Glass fiber (Whatman GF/D) or Celgard (if wettable).

        • Assembly: Coin cell (CR2032) crimped inside glovebox.

        • Pre-conditioning: Cycle 50 times at 1.0V to wet the pores.

        • Galvanostatic Charge-Discharge (GCD):

          • Voltage range: 0V to 3.5V (Step up to 4.0V incrementally).

          • Current Density: 0.5 A/g to 10 A/g.

        Part 4: Data Interpretation & Performance Metrics

        The following table summarizes expected performance metrics for

        
         compared to industry standards.
        
        PropertyOrganic Std (
        
        
        )
        Imidazolium (
        
        
        )
        Phosphonium (
        
        
        )
        Viscosity (25°C) ~0.36 cP~35 cP~300 - 400 cP
        Conductivity (25°C) ~60 mS/cm~9 mS/cm< 1 mS/cm
        Voltage Window 2.7 V4.2 V4.5 V - 5.0 V
        Thermal Stability < 80°C~350°C> 380°C
        Flammability Highly FlammableNon-flammableNon-flammable

        Expert Insight (The "Walden" Trade-off): Note the high viscosity and low conductivity of the Phosphonium IL.

        • Implication: These electrolytes perform poorly at room temperature for high-power applications due to high Equivalent Series Resistance (ESR).

        • Solution: These systems excel at High Temperature (60°C - 100°C) . As temperature rises, viscosity drops exponentially, increasing conductivity while maintaining voltage stability—a regime where organic electrolytes would vaporize or degrade.

        References

        • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview.[2] Australian Journal of Chemistry, 62(4), 309–321. Link

        • Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes. Electrochemistry Communications, 9(9), 2353-2358. Link

        • Giffin, G. A., & Balducci, A. (2014). Phosphonium-based ionic liquids as electrolytes for supercapacitors. Electrochimica Acta, 132, 477-482. Link

        • Armand, M., et al. (2009). Ionic-liquid materials for the electrochemical challenges of the future. Nature Materials, 8, 621–629. Link

        • Neale, A. R., et al. (2016). Mixtures of protic and aprotic ionic liquids for high temperature electrochemical double layer capacitors. Journal of Power Sources, 326, 549-559. Link

        Sources

        Application Note: A Detailed Protocol for Measuring the Electrochemical Stability Window of Ionic Liquids

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Critical Importance of the Electrochemical Stability Window

        Ionic liquids (ILs) have emerged as highly promising electrolytes for a new generation of electrochemical devices, from high-energy-density batteries to supercapacitors.[1] Their unique properties, including negligible vapor pressure, high thermal stability, and intrinsic ionic conductivity, offer significant advantages over traditional organic solvent-based electrolytes.[2] A critical parameter governing the suitability of an ionic liquid for a specific application is its electrochemical stability window (ESW). The ESW is the potential range over which the IL remains electrochemically inert, neither undergoing oxidation nor reduction.[3] A wider ESW is paramount as it allows for the use of higher voltage electrode materials, directly translating to increased energy density and improved device performance.[1]

        This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the accurate and reproducible measurement of the electrochemical stability window of ionic liquids. We will delve into the causality behind experimental choices, present a detailed, self-validating protocol, and offer insights into data interpretation and common pitfalls.

        Underlying Principles: Anodic and Cathodic Limits

        The electrochemical stability of an ionic liquid is dictated by the redox stability of its constituent ions. Generally, the anodic (oxidative) limit is determined by the anion, while the cathodic (reductive) limit is governed by the cation. The ESW is the potential difference between these two limits.

        ESW = Eanodic - Ecathodic

        Where:

        • Eanodic is the potential at which oxidation of the anion begins.

        • Ecathodic is the potential at which reduction of the cation begins.

        It is crucial to understand that the measured ESW is not an intrinsic property of the ionic liquid alone; it is significantly influenced by experimental conditions such as the choice of electrodes, the presence of impurities (especially water), and the temperature.[4]

        Methodology: Cyclic Voltammetry and Linear Sweep Voltammetry

        The most common and reliable techniques for determining the ESW are Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV). Both methods involve applying a potential to a working electrode and measuring the resulting current.

        • Linear Sweep Voltammetry (LSV): The potential is swept linearly in one direction, either from a starting potential to a final potential (anodic scan) or vice versa (cathodic scan).[4] This method is particularly useful for observing irreversible processes, such as the decomposition of the ionic liquid.

        • Cyclic Voltammetry (CV): The potential is swept linearly to a vertex potential and then the sweep direction is reversed back to the initial potential, creating a triangular waveform. This allows for the study of both the forward and reverse electrochemical processes. For ESW determination, CV provides a comprehensive view of the electrochemical behavior of the IL over the scanned potential range.

        While both techniques are suitable, CV is often preferred as it provides a more complete picture of the electrochemical processes occurring at the electrode surface within the potential window.

        Experimental Workflow for ESW Determination

        The following diagram illustrates the key stages involved in the accurate measurement of the electrochemical stability window of an ionic liquid.

        ESW_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis IL_Prep Ionic Liquid Preparation (Drying & Degassing) Elec_Prep Electrode Preparation (Polishing & Cleaning) IL_Prep->Elec_Prep Cell_Assembly Electrochemical Cell Assembly Elec_Prep->Cell_Assembly CV_LSV Cyclic/Linear Sweep Voltammetry (Data Acquisition) Cell_Assembly->CV_LSV Data_Analysis Data Analysis (Determining Anodic/Cathodic Limits) CV_LSV->Data_Analysis ESW_Calc ESW Calculation Data_Analysis->ESW_Calc Reporting Reporting Results ESW_Calc->Reporting

        Caption: Workflow for Electrochemical Stability Window Measurement.

        Detailed Experimental Protocol

        This protocol is designed to be a self-validating system, with checks and considerations at each step to ensure the integrity of the results.

        Part 1: Preparation

        1.1. Ionic Liquid Sample Preparation (The Causality of Purity)

        Impurities, particularly water and dissolved oxygen, can significantly narrow the measured ESW.[5] Therefore, rigorous purification of the ionic liquid is the cornerstone of an accurate measurement.

        • Step 1: Drying. Place the ionic liquid in a Schlenk flask and dry under a high vacuum (≤ 1 mTorr) at an elevated temperature (typically 80-100 °C) for at least 24-48 hours. The exact temperature should be below the thermal decomposition temperature of the IL. This step is crucial for removing residual water.

        • Step 2: Degassing. After drying, the ionic liquid should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., high-purity argon or nitrogen) through the liquid for an extended period (at least 30 minutes) within a glovebox.

        • Step 3: Inert Atmosphere. All subsequent handling of the purified ionic liquid, including the assembly of the electrochemical cell, must be performed under an inert atmosphere (e.g., in an argon-filled glovebox) to prevent re-contamination.[6]

        1.2. Electrode Preparation (Ensuring a Clean Slate)

        The surface of the working electrode must be pristine and reproducible to obtain reliable data. The following procedure is recommended for a glassy carbon working electrode.

        • Step 1: Mechanical Polishing. Polish the working electrode surface using a sequence of alumina slurries on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.3 µm and finally 0.05 µm).[7] Use a figure-eight motion to ensure even polishing.[8]

        • Step 2: Rinsing. After each polishing step, thoroughly rinse the electrode with deionized water to remove all alumina particles.

        • Step 3: Sonication. Sonicate the electrode in deionized water for 5-10 minutes to dislodge any remaining polishing debris.[9]

        • Step 4: Final Rinse and Dry. Rinse the electrode with a suitable solvent (e.g., acetone or ethanol) and dry it thoroughly with a stream of inert gas before transferring it into the glovebox.

        1.3. Electrochemical Cell Assembly (The Three-Electrode System)

        A three-electrode setup is essential for accurately controlling the potential of the working electrode.[10]

        • Working Electrode (WE): A glassy carbon (GC) electrode is a common choice due to its wide potential window and relative inertness.

        • Counter Electrode (CE): A platinum wire or coil is typically used. Its primary function is to complete the electrical circuit.[10] The surface area of the counter electrode should be significantly larger than that of the working electrode to ensure that the reactions at the WE are not limited by processes at the CE.

        • Reference Electrode (RE): The choice of reference electrode is critical in non-aqueous systems. A quasi-reference electrode, such as a silver wire (Ag/Ag+), is often employed for its simplicity. However, its potential can be unstable. For more accurate and reproducible measurements, a non-aqueous reference electrode (e.g., Ag/AgCl in an appropriate filling solution) with a salt bridge is recommended.[11] It is crucial to report the potential of the reference electrode used, often by calibrating it against the ferrocene/ferrocenium (Fc/Fc+) redox couple, as recommended by IUPAC.[12]

        Assemble the three electrodes in an electrochemical cell, ensuring that the tip of the reference electrode is positioned close to the working electrode to minimize iR drop. Add the purified ionic liquid to the cell under an inert atmosphere.

        Part 2: Measurement

        2.1. Cyclic Voltammetry Parameters

        • Potential Range: Start with a relatively narrow potential range and gradually expand it in subsequent scans to avoid excessive decomposition of the ionic liquid. A typical starting point is from the open-circuit potential (OCP) to ±2 V.

        • Scan Rate (ν): A scan rate of 20-100 mV/s is generally suitable. Slower scan rates can be more sensitive to slow decomposition processes, while faster scan rates may obscure subtle features.

        • Number of Cycles: Perform at least 3-5 cycles to ensure that a steady-state voltammogram is obtained. The first cycle may differ from subsequent cycles due to the initial conditioning of the electrode surface.

        2.2. Data Acquisition

        • Connect the electrochemical cell to a potentiostat.

        • Set the desired CV parameters in the software.

        • Initiate the potential sweep and record the current response.

        • Save the data for subsequent analysis.

        Part 3: Data Analysis and Interpretation

        The anodic and cathodic limits are determined from the voltammogram where a significant increase in current is observed, indicating the onset of oxidation or reduction of the ionic liquid. Two common methods are used to define these limits:

        3.1. The Tangent Method

        This method involves drawing two tangents on the voltammogram: one along the baseline current in the region of electrochemical stability and another along the steep rise in current corresponding to the decomposition of the IL. The potential at the intersection of these two tangents is defined as the anodic or cathodic limit.[2] This method is less arbitrary than the cutoff current density method but can be subjective depending on the placement of the tangents.

        3.2. The Cutoff Current Density Method

        In this method, a specific current density value is chosen as the threshold for decomposition. The potential at which the current density reaches this predefined cutoff value is taken as the stability limit.[3] The choice of cutoff current density is somewhat arbitrary, with values typically ranging from 0.1 to 1.0 mA/cm². It is imperative to clearly state the cutoff current density used when reporting the ESW.

        ESW_Analysis cluster_methods Methods for Determining ESW Limits cluster_pros_cons Pros and Cons Tangent Tangent Method Tangent_Pros Pros: - Less arbitrary - Based on the shape of the curve Tangent->Tangent_Pros Tangent_Cons Cons: - Can be subjective - Difficult for noisy data Tangent->Tangent_Cons Cutoff Cutoff Current Density Method Cutoff_Pros Pros: - Objective and reproducible - Easy to implement Cutoff->Cutoff_Pros Cutoff_Cons Cons: - Arbitrary choice of cutoff value - Can be misleading for different systems Cutoff->Cutoff_Cons

        Caption: Comparison of ESW determination methods.

        Data Presentation

        All quantitative data should be summarized in a clear and concise table for easy comparison.

        Ionic LiquidWorking ElectrodeReference ElectrodeScan Rate (mV/s)Cutoff Current Density (mA/cm²)Cathodic Limit (V)Anodic Limit (V)ESW (V)
        [EMIM][BF4]Glassy CarbonAg/Ag+500.5-2.12.04.1
        [BMPyrr][TFSI]PlatinumAg/AgCl201.0-3.02.55.5
        Your IL Here

        Troubleshooting Common Issues

        IssuePossible Cause(s)Recommended Solution(s)
        Noisy Data - Poor electrical connections- External electromagnetic interference- Unstable reference electrode- Check all cable connections and ensure they are secure.- Use a Faraday cage to shield the setup.- Ensure the reference electrode is properly filled and not clogged.[7]
        Sloping Baseline - High resistance in the cell (iR drop)- Contaminated working electrode surface- Position the reference electrode closer to the working electrode.- Re-polish the working electrode.
        Inconsistent/Irreproducible Results - Presence of impurities (water, oxygen)- Temperature fluctuations- Inconsistent electrode polishing- Re-purify the ionic liquid.- Control the temperature of the electrochemical cell.- Standardize the electrode polishing procedure.
        Sharp Current Jumps - Gas evolution at the electrode surface- Mechanical instability of the setup- Ensure the potential limits are not excessively wide.- Check for vibrations and ensure the cell is stable.[13]

        Conclusion and Best Practices

        The accurate determination of the electrochemical stability window is a non-negotiable step in the development of ionic liquid-based electrochemical devices. By adhering to the detailed protocol outlined in this application note, researchers can obtain reliable and reproducible ESW data. Key takeaways for ensuring scientific integrity include:

        • Purity is paramount: The rigorous removal of water and oxygen from the ionic liquid is essential.

        • A clean start: A consistently and properly polished working electrode is crucial for reproducible results.

        • Reference with care: The choice and calibration of the reference electrode significantly impact the accuracy of the measured potentials.

        • Report with transparency: Clearly state all experimental parameters, including the method used to determine the ESW limits (tangent or cutoff current density) and the value of the cutoff current density if applicable.

        By following these guidelines, the scientific community can build a more robust and comparable dataset on the electrochemical properties of ionic liquids, accelerating their transition from the laboratory to commercial applications.

        References

        • Ue, M., et al. (1994). Electrochemical Properties of Organic Liquid Electrolytes Based on Quaternary Onium Salts for Electrical Double-Layer Capacitors. Journal of the Electrochemical Society, 141(11), 2989-2996. [Link]

        • El Abedin, S. Z., et al. (2006). The electrochemical stability of 1-butyl-3-methylimidazolium hexafluorophosphate and 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ionic liquids on platinum and gold electrodes. Electrochimica Acta, 51(18), 3775-3781. [Link]

        • Randström, S., et al. (2008). The electrochemical stability of ionic liquids. Journal of Power Sources, 177(2), 654-659. [Link]

        • Chellappan, V., et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 708892. [Link]

        • Pine Research Instrumentation. (n.d.). Non-Aqueous Reference Electrode Overview. [Link]

        • ALS Co., Ltd. (2022, October 3). Section 6: Polishing method. EC electrode handbook. [Link]

        • Gritzner, G., & Kuta, J. (1984). Recommendations on reporting electrode potentials in nonaqueous solvents (Recommendations 1983). Pure and Applied Chemistry, 56(4), 461-466. [Link]

        • Pine Research Instrumentation. (n.d.). Electrode Polishing Guide. [Link]

        • Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.
        • Galinski, M., Lewandowski, A., & Stepniak, I. (2006). Ionic liquids as electrolytes. Electrochimica Acta, 51(26), 5567-5580. [Link]

        • Bard, A. J., & Faulkner, L. R. (2001).
        • BASi. (n.d.). Working Electrodes. [Link]

        • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

        • IUPAC. (2019). Terminology of electrochemical methods of analysis (IUPAC Recommendations 2019). Pure and Applied Chemistry, 91(7), 1215-1271. [Link]

        • Mousavi, M. P. S., et al. (2015). Aprotic ionic liquid-based electrolytes for high-voltage electrochemical double-layer capacitors. ChemSusChem, 8(8), 1377-1384. [Link]

        • Xu, K. (2004). Nonaqueous liquid electrolytes for lithium-based rechargeable batteries. Chemical Reviews, 104(10), 4303-4418. [Link]

        • ResearchGate. (2024, September 4). Cyclic voltammetry troubleshooting? [Link]

        • Bio-Logic. (2025, October 23). How to select the right reference electrode? BioLogic Learning Center. [Link]

        • Phadke Instruments. (2022, January 16). How to Polish Working Electrodes. [Link]

        • Chemistry LibreTexts. (2025, March 22). Lab 1: Cyclic Voltammetry. [Link]

        • de Oliveira, R. F., & Torresi, R. M. (2006). Electrochemical stability of ionic liquids. Journal of the Brazilian Chemical Society, 17(1), 1-10. [Link]

        • Bio-Logic. (2005). EC-Lab – Application Note #05. [Link]

        • Bard, A. J., & Ding, Z. (2003). Novel Electrochemical Studies of Ionic Liquids. Journal of the Electrochemical Society, 150(11), E463. [Link]

        • Martins, V. L., et al. (2020). Application of Ionic Liquids in Electrochemistry—Recent Advances. Applied Sciences, 10(8), 2733. [Link]

        Sources

        Introduction: The Emergent Role of Phosphonium Salts in Advanced Electronics

        Author: BenchChem Technical Support Team. Date: February 2026

        An Application Guide to Phosphonium Salts in Electronic Materials

        Phosphonium salts, a class of organophosphorus compounds, are defined by a central phosphorus atom bonded to four organic substituents, resulting in a net positive charge. This cationic nature, combined with the remarkable versatility of the phosphorus atom, has positioned them as indispensable tools in modern chemistry.[1][2] While traditionally known for their utility as precursors to Wittig reagents and as phase-transfer catalysts, a new frontier of applications has emerged in the field of electronic materials.[1][2]

        Their growing importance stems from a unique combination of properties. Phosphonium salts, particularly when designed as ionic liquids (PILs), exhibit high thermal and chemical stability, low vapor pressure, high ionic conductivity, and a wide electrochemical window.[3][4] Furthermore, the large atomic radius of phosphorus allows for significant steric and electronic tunability by modifying the four organic substituents. This design freedom enables the fine-tuning of properties like solubility, conductivity, and electron affinity to meet the specific demands of various electronic devices.[3] This guide provides an in-depth exploration of the application of phosphonium salts in key areas of electronic materials, complete with field-proven insights and detailed experimental protocols for researchers and scientists.

        Section 1: High-Stability Ionic Conductors for Energy Storage

        The drive for safer and more efficient energy storage devices has led researchers to explore alternatives to conventional organic solvent-based electrolytes, which often suffer from volatility and flammability issues at elevated temperatures.[3] Phosphonium ionic liquids (PILs) have emerged as highly promising electrolyte materials for lithium-ion batteries and supercapacitors due to their inherent stability and non-flammable nature.[3][5]

        Mechanistic Advantage in Electrolytes

        The efficacy of PILs as electrolytes is rooted in their fundamental properties. Unlike traditional electrolytes that rely on dissolving a salt in a solvent, PILs are themselves salts that are liquid at or near room temperature.

        • Thermal and Chemical Stability: Compared to their nitrogen-based ammonium analogues, phosphonium salts generally exhibit superior thermal stability. This robustness is critical for the safety and longevity of batteries, especially in high-power applications.[3]

        • Wide Electrochemical Window: PILs possess a broad potential range over which they remain electrochemically stable without undergoing oxidation or reduction. This allows for the use of higher voltage electrode materials, directly translating to higher energy density in the assembled device.[3]

        • Ionic Conductivity: While often more viscous than organic solvents, PILs provide a medium for ion transport. Their conductivity can be optimized by careful selection of both the phosphonium cation and the counter-anion.[4][6]

        The workflow for utilizing phosphonium salts in energy storage devices involves the synthesis of the ionic liquid, formulation of the electrolyte, and assembly of a test cell for characterization.

        G cluster_0 PIL Synthesis & Purification cluster_1 Electrolyte Formulation cluster_2 Cell Assembly & Testing synthesis Quaternization of Phosphine purification Washing & Drying (High Vacuum) synthesis->purification doping Dissolution of Lithium Salt (e.g., LiTFSI) in PIL purification->doping mixing Homogenization (e.g., Magnetic Stirring) doping->mixing assembly Coin Cell Assembly (Anode, Separator, Cathode) mixing->assembly testing Electrochemical Analysis (CV, EIS, Cycling) assembly->testing

        Workflow for PIL-based electrolyte preparation and cell testing.
        Protocol: Preparation of a PIL-Based Electrolyte and Coin Cell Assembly

        This protocol describes the preparation of an electrolyte using the common phosphonium ionic liquid trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide ([P₆,₆,₆,₁₄][TFSI]) and its assembly into a CR2032 coin cell for testing.

        Materials:

        • Trihexyl(tetradecyl)phosphonium chloride (or other halide precursor)

        • Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI)

        • Dichloromethane (DCM)

        • Deionized water

        • Anhydrous magnesium sulfate

        • CR2032 coin cell components (casings, spacers, springs)

        • Lithium cobalt oxide (LiCoO₂) cathode

        • Lithium metal anode

        • Celgard separator

        • Argon-filled glovebox

        Part A: Synthesis of [P₆,₆,₆,₁₄][TFSI] Ionic Liquid Causality: This is a standard anion metathesis reaction. The driving force is the precipitation of LiCl in water, leaving the desired PIL in the organic phase.

        • Dissolution: Dissolve trihexyl(tetradecyl)phosphonium chloride (1 eq) in DCM and LiTFSI (1.1 eq) in deionized water separately.

        • Anion Exchange: Combine the two solutions in a separatory funnel and shake vigorously for 2 hours. The TFSI⁻ anion will exchange with the Cl⁻ anion.

        • Phase Separation: Allow the layers to separate. Collect the lower organic (DCM) layer.

        • Washing: Wash the organic layer three times with small volumes of deionized water to remove any remaining LiCl.

        • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM solvent under reduced pressure (rotary evaporation).

        • Final Drying: Place the resulting viscous liquid under high vacuum at 80°C for at least 48 hours to remove any residual water and solvent. The final product should be a clear, colorless liquid.

        Part B: Electrolyte Formulation & Cell Assembly Causality: All cell assembly must be performed in an inert atmosphere (glovebox) because both the lithium metal anode and the lithiated cathode are highly reactive with moisture and oxygen.

        • Glovebox Transfer: Transfer the dried [P₆,₆,₆,₁₄][TFSI] PIL and LiTFSI salt into an argon-filled glovebox.

        • Electrolyte Preparation: Inside the glovebox, dissolve LiTFSI in the PIL to a final concentration of 0.5 M. Stir overnight with a magnetic stirrer to ensure complete dissolution and homogeneity.

        • Coin Cell Assembly: a. Place the cathode disc in the center of the bottom coin cell cap. b. Add two drops of the prepared PIL electrolyte onto the cathode surface. c. Place the separator on top of the cathode. d. Add another two drops of electrolyte onto the separator. e. Place the lithium metal anode on top of the wetted separator. f. Place a spacer and then the spring on top of the anode. g. Carefully place the top cap over the assembly and transfer to a hydraulic crimping machine. h. Crimp the cell to ensure a proper seal.

        • Characterization: Remove the assembled coin cell from the glovebox. Allow it to rest for 12 hours to ensure full wetting of the electrodes. Proceed with electrochemical characterization (e.g., cyclic voltammetry, galvanostatic cycling, electrochemical impedance spectroscopy).

        Comparative Data

        The choice of phosphonium cation and anion significantly impacts electrolyte performance.

        Ionic Liquid Cation/AnionIonic Conductivity (mS/cm)Viscosity (cP at 25°C)Electrochemical Window (V)
        [P₆,₆,₆,₁₄][TFSI]~1.8~370~4.5
        [P₆,₆,₆,₁₄][dicyanamide]~4.5~120~3.4-3.8
        [P₄,₄,₄,₁][C₁SO₄]~2.5~250~4.2
        Conventional (1M LiPF₆ in EC/DMC)~10.7~3~4.2

        Note: Values are approximate and can vary with purity, water content, and lithium salt concentration. Sources:[4][6]

        Section 2: Tailoring Optoelectronic Properties in Organic Light-Emitting Diodes (OLEDs)

        Phosphonium salts are finding a niche in advanced OLEDs, particularly as powerful electron-accepting units in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF).[7] TADF is a mechanism that allows OLEDs to theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission, a significant improvement over conventional fluorescence.[8]

        The Phosphonium Cation as a Potent Electron Acceptor

        TADF emitters are typically designed with an electron-donating (D) moiety and an electron-accepting (A) moiety.[7] The key is to achieve a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

        Causality: The strong electron-withdrawing nature of the tetravalent phosphonium cation, when incorporated as the 'A' moiety, creates a significant spatial separation between the Highest Occupied Molecular Orbital (HOMO), localized on the donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. This separation minimizes the exchange energy, leading to a small ΔEST. A small gap allows for efficient reverse intersystem crossing (RISC) from the non-emissive T₁ state to the emissive S₁ state, enabling delayed fluorescence.[7]

        G S0 S₀ (Ground State) T1 T₁ (Triplet State) S0->T1 ISC S1 S₁ (Singlet State) S0->S1 Absorption/Excitation T1->S0 Non-radiative decay T1->S1 RISC (Reverse Intersystem Crossing) Enabled by small ΔEST S1->S0 Prompt Fluorescence (Light Emission) S1->T1 ISC

        Jablonski diagram illustrating the TADF mechanism.
        Protocol: Synthesis of a D-A Type Phosphonium TADF Emitter

        This protocol outlines a representative synthesis of a TADF emitter where a carbazole-based donor is linked to a triphenylphosphonium acceptor.

        Materials:

        • 3-Bromo-9-phenyl-9H-carbazole

        • 4-(Diphenylphosphino)benzaldehyde

        • Palladium(II) acetate (Pd(OAc)₂)

        • S-Phos (ligand)

        • Potassium phosphate (K₃PO₄)

        • Toluene, Ethanol

        • Methyl iodide (CH₃I)

        • Acetonitrile

        • Hexafluorophosphoric acid (HPF₆)

        Part A: Synthesis of the Phosphine Precursor (Donor-Acceptor Linkage) Causality: This is a Suzuki or Buchwald-Hartwig type cross-coupling reaction to form the C-P bond, linking the donor and acceptor precursors. The palladium catalyst is essential for this transformation.

        • Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-bromo-9-phenyl-9H-carbazole (1 eq), 4-(diphenylphosphino)benzaldehyde (1.1 eq), Pd(OAc)₂ (2 mol%), S-Phos (4 mol%), and K₃PO₄ (2.5 eq).

        • Solvent Addition: Add anhydrous toluene via syringe.

        • Reaction: Heat the mixture to 110°C and stir for 24 hours. Monitor the reaction by TLC.

        • Workup: After cooling, dilute the mixture with ethyl acetate and filter through Celite. Wash the organic phase with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

        • Purification: Purify the crude product by column chromatography on silica gel to yield the phosphine precursor.

        Part B: Quaternization and Anion Exchange Causality: The trivalent phosphine is converted to a tetravalent phosphonium salt via alkylation (a classic SN2 reaction). A subsequent anion exchange is often performed to improve the salt's stability and solubility.

        • Quaternization: Dissolve the purified phosphine precursor (1 eq) in acetonitrile. Add methyl iodide (3 eq) and stir the mixture at 40°C for 12 hours. The phosphonium iodide salt will precipitate.

        • Isolation: Collect the solid precipitate by filtration and wash with cold diethyl ether.

        • Anion Exchange: Dissolve the phosphonium iodide salt in ethanol. Add a 60% aqueous solution of hexafluorophosphoric acid (HPF₆) dropwise until precipitation is complete.

        • Final Product: Collect the final phosphonium hexafluorophosphate salt by filtration, wash thoroughly with water and then diethyl ether, and dry under high vacuum.

        Section 3: Catalytic and Processing Roles in Materials Synthesis

        Beyond their direct use in devices, phosphonium salts are critical enablers in the synthesis of the very polymers and molecules that constitute electronic materials.

        Phase-Transfer Catalysis (PTC)

        Many reactions for building organic semiconductors involve reactants that are soluble in immiscible phases (e.g., an aqueous base and an organic monomer). Phosphonium salts excel as phase-transfer catalysts (PTCs).[1][9][10]

        Causality: The lipophilic organic groups on the phosphonium cation make it soluble in the organic phase, while its positive charge allows it to pair with an anion (e.g., hydroxide, OH⁻) from the aqueous phase. The phosphonium salt transports the anion into the organic phase, where it can react with the organic substrate. This circumvents the insolubility problem, enabling reactions to proceed at lower temperatures and with higher efficiency.[1][9] This is particularly valuable in polymerization reactions for conjugated polymers.

        Stabilizers for Catalytic Nanoparticles

        Cross-coupling reactions like Suzuki and Stille are the workhorses for creating the C-C bonds that form the backbones of conjugated polymers and small molecules. These reactions are catalyzed by palladium nanoparticles (PdNPs).

        Causality: Phosphonium salts act as excellent stabilizers for these PdNPs.[11][12] The phosphonium cations adsorb onto the surface of the nanoparticles, preventing them from agglomerating and precipitating out of the reaction mixture.[11] This stabilization maintains a high surface area of catalytically active sites, leading to efficient and reproducible coupling reactions.[11][12]

        Protocol: Suzuki Coupling using Phosphonium-Stabilized PdNPs

        This protocol describes the synthesis of a simple conjugated molecule using an in-situ generated phosphonium-stabilized palladium catalyst.

        Materials:

        • 1,4-Dibromobenzene

        • Phenylboronic acid

        • Palladium(II) acetate (Pd(OAc)₂)

        • Tetrabutylphosphonium bromide ([P₄,₄,₄,₄]Br)

        • Potassium carbonate (K₂CO₃)

        • Toluene and Water (degassed)

        Procedure:

        • Catalyst Preparation (In-situ): In a Schlenk flask under argon, dissolve Pd(OAc)₂ (1 mol%) and tetrabutylphosphonium bromide (4 mol%) in toluene. Stir for 20 minutes. The solution will change color, indicating the formation of stabilized PdNPs.

        • Reactant Addition: To the catalyst solution, add 1,4-dibromobenzene (1 eq), phenylboronic acid (2.2 eq), and an aqueous 2M solution of K₂CO₃ (3 eq).

        • Reaction: Heat the biphasic mixture to 90°C and stir vigorously for 16 hours.

        • Workup: Cool the reaction to room temperature. Separate the organic layer, and extract the aqueous layer twice with toluene.

        • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product (p-terphenyl) by recrystallization from ethanol to yield white crystals.

        Conclusion and Future Outlook

        Phosphonium salts represent a class of materials whose utility in electronics is both broad and deep. From enabling high-safety energy storage devices and pushing the efficiency frontiers of OLEDs to facilitating the very synthesis of advanced organic semiconductors, their impact is undeniable. The true strength of phosphonium salts lies in their exceptional tunability. Future research will undoubtedly focus on designing novel phosphonium structures with tailored properties: ionic liquids with lower viscosity and higher conductivity for fast-charging batteries, TADF emitters with shorter lifetimes and deeper blue emission for next-generation displays, and more efficient, recyclable catalysts for greener chemical manufacturing. As the demand for high-performance, solution-processable, and stable electronic materials continues to grow, the role of the humble phosphonium salt is set to become even more prominent.

        References

        • Vertex AI Search.
        • ResearchGate. Phosphonium-based ionic liquids as electrolyte for supercapacitors.
        • Fiveable.
        • Alfa Chemistry.
        • Ossila.
        • Fiveable. Phosphonium Salt Definition - Organic Chemistry Key Term.
        • MDPI.
        • ResearchGate. (PDF)
        • Royal Society of Chemistry. Chapter 4: Phosphonium salts and P-ylides.
        • AIP Publishing.
        • CCS Chemistry. Phosphonium-Based Ionic Thermally Activated Delayed Fluorescence Emitters for High-Performance Partially Solution-Processed Organic Light-Emitting Diodes.
        • ACS Publications. Phase-transfer catalysis. I.

        Sources

        Application Notes and Protocols for Utilizing Phosphonium Ionic Liquids in Separation Technologies

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Unique Advantages of Phosphonium Ionic Liquids in Modern Separations

        In the landscape of separation science, the quest for solvents that are not only efficient but also thermally stable, and tunable has led to the rise of ionic liquids (ILs). Among these, phosphonium ionic liquids (PILs) have emerged as a distinct class, offering significant advantages over their more common nitrogen-based counterparts like imidazolium and pyridinium salts. PILs are characterized by a central phosphorus atom bonded to four organic substituents, creating a bulky, asymmetric cation. This structure imparts a unique combination of properties that are highly advantageous for separation technologies.

        Compared to nitrogen-based ILs, PILs generally exhibit superior thermal and chemical stability.[1] Their industrial production can be less expensive, and they often possess lower melting points and greater hydrophobicity.[2][3] These characteristics are not merely academic curiosities; they have profound practical implications. For instance, higher thermal stability allows for separation processes to be conducted at elevated temperatures, which can enhance kinetics and efficiency, while greater hydrophobicity can lead to more effective phase separation in liquid-liquid extraction.[2][4] The tunability of PILs is another key feature; by systematically altering the alkyl chains on the phosphonium cation or by pairing it with different anions, their physicochemical properties can be finely adjusted to optimize selectivity for a specific target molecule.[5]

        This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of PILs in various separation technologies. We will delve into the mechanistic principles behind their efficacy and provide detailed, field-tested protocols for their use in liquid-liquid extraction, membrane separations, and aqueous biphasic systems.

        Section 1: Liquid-Liquid Extraction: A Workhorse of Separation Science

        Liquid-liquid extraction (LLE) is a cornerstone of separation science, and the unique properties of PILs make them exceptionally well-suited for this technique. Their negligible vapor pressure simplifies product recovery by distillation, and their immiscibility with many organic solvents and aqueous solutions allows for the formation of distinct biphasic systems.[6][7]

        Mechanism of Action: Why PILs Excel in LLE

        The efficacy of PILs in LLE stems from a combination of physical and chemical interactions. The separation process is not merely a simple partitioning of a solute between two immiscible phases. Instead, it often involves specific chemical interactions, such as ion exchange or the formation of coordination complexes.

        • Ion Exchange: In many metal extraction scenarios, the PIL's anion is exchanged for an anionic metal complex from the aqueous phase. For example, in the extraction of Cobalt(II) from hydrochloric acid solutions, Co(II) forms anionic chlorocomplexes (e.g., [CoCl₄]²⁻), which are then extracted into the PIL phase by exchanging with the PIL's original anion.[8]

        • Complexation/Chelation: Functionalized PILs, where the anion itself is a chelating agent, can offer even higher selectivity. For example, a PIL with a thiosalicylate anion provides both thiol and carboxylate groups that can coordinate with heavy metal ions, enhancing the extraction efficiency.[1]

        • Hydrogen Bonding: For the extraction of organic molecules like phenols or carboxylic acids, hydrogen bonding between the solute and the PIL's anion is a key mechanism.[9]

        The choice of the PIL's cation and anion is therefore a critical experimental decision. The length of the alkyl chains on the phosphonium cation influences the PIL's hydrophobicity and viscosity, which in turn affects phase separation and mass transfer kinetics.[5] The anion dictates the primary interaction mechanism with the target solute.

        Application Focus: Heavy Metal Recovery from Industrial Effluents

        The recovery of heavy metals from industrial wastewater and mine tailings is a significant environmental and economic challenge. PILs offer a highly effective solution. The commercially available PIL, Cyphos IL 101 (trihexyl(tetradecyl)phosphonium chloride), has been extensively studied for this purpose.[8]

        Table 1: Extraction Efficiency of Various Metal Ions using Phosphonium Ionic Liquids

        Phosphonium Ionic LiquidTarget Metal IonAqueous Phase ConditionsExtraction Efficiency (%)Reference
        Trihexyl(tetradecyl)phosphonium salicylateMultiple (Cd, Cr, Cu, Pb, Mn)Mine Tailings Leachateup to 95.9%[1][9]
        Cyphos IL 101Pt(IV), Pd(II)pH 10.4>97%[10]
        Cyphos IL 101Au(III), Ag(I), Pd(II)WEEE Leachate (aqua regia)Au: 98.9%, Ag: 79.3%, Pd: 63.6%[6]
        Trioctyl(4-vinylbenzyl) phosphonium chloridePb(II), Cu(II), Zn(II)Model Aqueous SolutionAlmost complete removal[11]
        Cyp-IL (bifunctional PIL)Mo(VI), V(V)Spent HDS catalyst leachateMo: 91%, V: 82.5%[2]
        Detailed Protocol: Extraction of Platinum Group Metals using Cyphos IL 101

        This protocol outlines the selective extraction of Platinum (Pt) and Palladium (Pd) from a cyanide leach liquor of a catalytic converter.[10]

        Materials:

        • Cyanide leach liquor containing Pt, Pd, and Rh.

        • Cyphos IL 101 (trihexyl(tetradecyl)phosphonium chloride).

        • High-purity kerosene (as diluent).

        • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment.

        • Stripping solution 1: 0.1 M Thiourea (CH₄N₂S) in 0.5 M HCl.

        • Stripping solution 2: 1.0 M Nitric Acid (HNO₃).

        • Separatory funnels, mechanical shaker, pH meter, centrifuge.

        Experimental Workflow:

        LLE_Workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_stripping_pd Selective Pd Stripping cluster_stripping_pt Selective Pt Stripping cluster_regen IL Regeneration A1 Prepare 0.15 M Cyphos IL 101 in Kerosene (Organic Phase) B1 Combine Organic & Aqueous Phases (1:1 volume ratio) in Separatory Funnel A1->B1 A2 Adjust Leach Liquor pH to 10.4 (Aqueous Phase) A2->B1 B2 Shake vigorously for 10 mins at 25°C B1->B2 B3 Allow Phases to Separate (Centrifuge if emulsion forms) B2->B3 B4 Separate Aqueous Raffinate (Rh-containing) from Loaded Organic Phase (Pt/Pd-IL) B3->B4 C1 Contact Loaded Organic Phase with 0.1 M Thiourea/HCl solution B4->C1 Loaded Organic C2 Repeat Stripping Step (2 stages total) C1->C2 C3 Collect Pd-rich Aqueous Strip Liquor C2->C3 D1 Contact Pd-depleted Organic Phase with 1.0 M HNO₃ solution C2->D1 Pd-depleted Organic D2 Repeat Stripping Step (3 stages total) D1->D2 D3 Collect Pt-rich Aqueous Strip Liquor D2->D3 E1 Wash Stripped Organic Phase with deionized water D2->E1 Stripped Organic E2 Dry and Recycle Cyphos IL 101 E1->E2

        Caption: Liquid-liquid extraction workflow for Pt/Pd recovery.

        Step-by-Step Methodology:

        • Phase Preparation:

          • Prepare the organic phase by dissolving the required amount of Cyphos IL 101 in kerosene to achieve a final concentration of 0.15 M.

          • Take the aqueous cyanide leach liquor and adjust the pH to 10.4 using dilute NaOH or HCl. The pH is critical as it influences the speciation of the metal-cyanide complexes.[10]

        • Extraction:

          • Combine equal volumes of the prepared organic and aqueous phases in a separatory funnel.

          • Place the funnel on a mechanical shaker and agitate for approximately 10 minutes at room temperature (25°C) to ensure equilibrium is reached. Extraction of Pt and Pd is typically rapid.[10]

          • Allow the phases to disengage. If an emulsion forms, centrifugation can be used to facilitate a clean separation.

          • Drain the lower aqueous phase (raffinate), which will contain the unextracted rhodium. The upper organic phase is now "loaded" with Pt and Pd complexes.

        • Selective Stripping of Palladium:

          • Transfer the loaded organic phase to a clean separatory funnel.

          • Add an equal volume of the thiourea stripping solution. Thiourea acts as a strong complexing agent for Pd, facilitating its transfer back into an aqueous phase.[10]

          • Shake for 10-15 minutes and allow the phases to separate. Collect the aqueous phase.

          • Repeat this stripping step with a fresh portion of thiourea solution to ensure >99% recovery of Palladium.[10]

        • Selective Stripping of Platinum:

          • Take the now Pd-depleted organic phase and contact it with an equal volume of 1.0 M HNO₃.

          • Shake for 10-15 minutes. The nitric acid will strip the platinum from the PIL.

          • Repeat this process for a total of three stripping stages to achieve >99% recovery of Platinum.[10]

        • Ionic Liquid Regeneration:

          • The stripped organic phase, containing the regenerated Cyphos IL 101, can be washed with deionized water to remove any residual acid.

          • The regenerated PIL phase can then be recycled for use in subsequent extraction cycles. Studies have shown that PILs can be reused multiple times with minimal loss of efficiency.[9]

        Section 2: Membrane-Based Separations: PIMs and SILMs

        Membrane technology offers a continuous, low-energy alternative to conventional LLE. Phosphonium ionic liquids can be incorporated into membrane structures to create highly selective barriers for gases and metal ions. Two common configurations are Polymer Inclusion Membranes (PIMs) and Supported Ionic Liquid Membranes (SILMs).

        Principles of PIL-Based Membranes
        • Polymer Inclusion Membranes (PIMs): In a PIM, the PIL acts as a carrier and is physically entrapped within a polymer matrix (e.g., cellulose triacetate or PVC).[7][12] The target species is complexed by the PIL at the feed-membrane interface, transported across the membrane via the PIL, and then released into the receiving phase on the other side.[12] The selectivity is governed by the PIL's affinity for the target species.

        • Supported Ionic Liquid Membranes (SILMs): In a SILM, a porous support material (e.g., PVDF) is impregnated with the PIL, which fills the pores.[13] The separation occurs as species selectively dissolve in and diffuse through the immobilized liquid phase. SILMs are particularly promising for gas separations.

        The pH of the feed and stripping solutions is a critical parameter in membrane separations, as it dictates the concentration gradient of ions and the complexation process with the PIL carrier.[12]

        Application Focus: Gas Separation (CO₂ Capture)

        The capture of CO₂ from flue gas or natural gas is a critical technology for mitigating climate change and for gas sweetening. The high solubility of CO₂ in many ILs makes them ideal candidates for membrane-based gas separation. PILs offer the advantage of high thermal stability, which is crucial for industrial applications.

        Table 2: CO₂/CH₄ Separation Performance of Various Ionic Liquid Membranes

        Membrane TypeIonic LiquidPolymer SupportCO₂ Permeability (Barrer)CO₂/CH₄ SelectivityReference
        Poly(PIL) Filmpoly([(tri-n-octyl)vinylbenzylphosphonium][Tf₂N])None (neat film)186~11[14]
        ILPM[EMIM][DCA]Polyethersulfone (PES)~295~30[15]
        Hybrid Membrane[IL3]Polyimide (PI)16.25180.55[16]
        SILM[Bmim][BF₄]PVDF30-18025-45[13]

        Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data is presented for comparative purposes; experimental conditions vary between studies.

        Detailed Protocol: Preparation of a PIM for Metal Ion Separation

        This protocol describes the preparation of a cellulose triacetate-based PIM containing a phosphonium IL carrier, adapted from established methodologies.[7][12]

        Materials:

        • Base Polymer: Cellulose triacetate (CTA).

        • Plasticizer: o-nitrophenyl octyl ether (ONPOE).

        • Carrier: Cyphos IL 101 or Cyphos IL 104.

        • Solvent: Dichloromethane (CH₂Cl₂).

        • Flat-bottom glass Petri dish.

        • Leveling surface.

        Experimental Workflow:

        PIM_Workflow A Dissolve CTA, Plasticizer (ONPOE), and PIL Carrier in Dichloromethane B Stir until a homogeneous, viscous solution is formed A->B C Pour solution into a level glass Petri dish B->C D Allow solvent to evaporate slowly (12-24 hours) in a fume hood C->D E Carefully peel the resulting transparent film from the glass D->E F Wash the membrane with deionized water E->F G Equilibrate in water before use F->G

        Caption: General workflow for Polymer Inclusion Membrane (PIM) preparation.

        Step-by-Step Methodology:

        • Component Dissolution:

          • In a glass beaker, weigh the desired amounts of the base polymer (CTA), the plasticizer (ONPOE), and the phosphonium IL carrier. A typical composition might be 40-50 wt% polymer, 30-40 wt% plasticizer, and 10-20 wt% PIL carrier. The exact ratio is a key variable for optimizing membrane performance.

          • Add a sufficient volume of dichloromethane to completely dissolve all components. Stir the mixture until a clear, homogeneous, and slightly viscous solution is obtained.

        • Casting the Membrane:

          • Place a clean, flat-bottom glass Petri dish on a precisely level surface. This is crucial for obtaining a membrane of uniform thickness.

          • Carefully pour the polymer solution into the Petri dish, allowing it to spread evenly across the bottom.

        • Solvent Evaporation:

          • Cover the Petri dish loosely (e.g., with perforated aluminum foil) to allow for slow solvent evaporation. This prevents the formation of defects in the membrane film.

          • Leave the setup in a fume hood for at least 12 hours, or until the film is completely dry.[7]

        • Membrane Recovery and Conditioning:

          • Once dry, carefully introduce a small amount of water around the edge of the membrane to help release it from the glass surface.

          • Gently peel the transparent, self-supporting membrane from the Petri dish.

          • Wash the newly formed PIM with deionized water to remove any surface impurities.

          • Finally, equilibrate the membrane in deionized water for at least 24 hours before using it in a transport cell.

        Section 3: Aqueous Biphasic Systems (ABS): A Platform for Bioseparations

        Aqueous biphasic systems (ABS) are formed when two water-soluble components, such as a polymer and a salt, or in this case, a hydrophilic PIL and a salt, are mixed above a critical concentration, leading to the formation of two immiscible aqueous phases. These systems are exceptionally gentle and are ideal for the separation and purification of sensitive biomolecules and pharmaceuticals.[17]

        Principles of PIL-Based ABS

        The formation of an ABS is a salting-out phenomenon. The high concentration of a kosmotropic salt (like K₃PO₄) organizes water molecules around its ions, effectively reducing the amount of "free" water available to solvate the PIL. This forces the PIL to phase-separate, creating an IL-rich top phase and a salt-rich bottom phase. The partitioning of a target analyte between these two phases is driven by a combination of factors including hydrophobicity, electrostatic interactions, and specific affinities with the phase-forming components. Phosphonium-based ILs have been shown to be more effective at forming ABS compared to imidazolium ILs with similar anions.[11]

        Experimental Workflow:

        ABS_Workflow A Prepare stock solutions: - Hydrophilic PIL in water - Salt (e.g., K₃PO₄) in water - Analyte solution B Construct Phase Diagram: Determine binodal curve by cloud point titration A->B System Characterization D Combine PIL, salt, and analyte solutions to the working point mass in a centrifuge tube A->D Extraction Exp. C Select a working point in the biphasic region C->D Guidance E Vortex vigorously to ensure thorough mixing and mass transfer D->E F Centrifuge to accelerate phase separation E->F G Carefully sample the top (IL-rich) and bottom (salt-rich) phases F->G H Analyze analyte concentration in each phase to determine the partition coefficient G->H

        Caption: Workflow for extraction using an Aqueous Biphasic System (ABS).

        Application Focus: Extraction of Pharmaceutical Intermediates

        The purification of active pharmaceutical ingredients (APIs) and their intermediates is a critical step in drug development. PIL-based ABS offers a promising method for such separations. For example, mandelic acid, a key intermediate in the synthesis of antibiotics, has been successfully extracted using a PIL/heptane system.[18] The pH of the aqueous phase is a crucial parameter, as it must be controlled to keep the target acid in its non-dissociated form, thereby favoring its partition into the more hydrophobic IL-containing phase.[18]

        Detailed Protocol: Determining an ABS Phase Diagram

        The foundation of any ABS application is the ternary phase diagram, which maps the monophasic and biphasic regions for the PIL + salt + water system. This protocol describes the cloud point titration method to determine the binodal curve.[19][20]

        Materials:

        • Hydrophilic Phosphonium IL (e.g., tetrabutylphosphonium bromide).

        • Inorganic salt (e.g., K₃PO₄).

        • High-purity water.

        • Analytical balance, magnetic stirrer, and burette.

        Step-by-Step Methodology:

        • Prepare Stock Solutions:

          • Prepare a concentrated aqueous solution of the PIL (e.g., 80 wt%).

          • Prepare a concentrated aqueous solution of the salt (e.g., 40 wt% K₃PO₄).

        • Titration:

          • Place a known mass of the PIL stock solution in a jacketed glass cell maintained at a constant temperature (e.g., 298 K) on a magnetic stirrer.

          • Slowly add the salt stock solution dropwise from a burette while stirring.

          • Observe the solution carefully. The "cloud point" is reached when the solution turns turbid, indicating the transition from a single phase to a two-phase system. Record the mass of the salt solution added.

          • Continue stirring, and then titrate with high-purity water until the solution becomes clear and limpid again, indicating a return to the monophasic region. Record the mass of water added.

        • Data Analysis:

          • Calculate the mass fraction of each component (PIL, salt, water) at each determined cloud point.

          • Plot these compositions on a ternary phase diagram. The collection of these points will form the binodal curve, which separates the one-phase region from the two-phase region.

        • Tie-Line Determination (for extraction experiments):

          • Prepare a mixture with a composition known to be within the biphasic region.

          • Allow the system to equilibrate completely (this may take several hours) until two clear phases are formed.

          • Carefully separate and weigh both phases.

          • Determine the concentration of one of the components (e.g., the PIL) in each phase. This allows you to plot a "tie-line" across the binodal curve, which connects the compositions of the two phases that are in equilibrium.

        Conclusion and Future Outlook

        Phosphonium ionic liquids represent a versatile and powerful class of solvents for a wide array of separation technologies. Their inherent stability, tunability, and efficiency make them superior alternatives to traditional volatile organic compounds and, in many cases, to other classes of ionic liquids. From the recovery of critical metals and the purification of industrial water streams to the gentle separation of pharmaceuticals and the capture of greenhouse gases, the applications for PILs are vast and continue to expand.

        The protocols and data presented in this guide serve as a starting point for researchers looking to harness the potential of these remarkable materials. Future research will undoubtedly focus on the synthesis of new, task-specific PILs with enhanced functionalities, the development of more robust and efficient membrane materials, and the integration of these technologies into large-scale industrial processes. As the demand for greener, more efficient separation methods grows, phosphonium ionic liquids are poised to play an increasingly pivotal role in addressing the scientific and industrial challenges of the 21st century.

        References

        • Recovery of Platinum-Group Metals from an Unconventional Source of Catalytic Converter Using Pressure Cyanide Leaching and Ionic Liquid Extraction. (2022). PMC - NIH. [Link]

        • Efficient Recovery of Valeric Acid Using Phosphonium-Based Ionic Liquids. (n.d.). MDPI. [Link]

        • Phosphonium-Based Ionic Liquids: An Overview | Request PDF. (n.d.). ResearchGate. [Link]

        • Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. (2024). PubMed. [Link]

        • Phosphonium-Based Ionic Liquids for Efficient Extraction of Heavy Metals from Mine Tailings. (n.d.). cata log.lib.ky. [Link]

        • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. (2024). PMC - NIH. [Link]

        • Simultaneous Recovery of Precious and Heavy Metal Ions from Waste Electrical and Electronic Equipment (WEEE) Using Polymer Films Containing Cyphos IL 101. (2021). SciProfiles. [Link]

        • Study of the molecular interaction of a phosphonium-based ionic liquid within myo-inositol and non-steroidal anti-inflammatory drugs. (2024). NIH. [Link]

        • Synergistic Effects in Separation of Cobalt(II) and Lithium(I) from Chloride Solutions by Cyphos IL-101 and TBP. (n.d.). MDPI. [Link]

        • Functionalized phosphonium based ionic liquids: Properties and application in metal extraction. (n.d.). ResearchGate. [Link]

        • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. (2022). PMC. [Link]

        • (PDF) Industrial Preparation of Phosphonium Ionic Liquids. (n.d.). ResearchGate. [Link]

        • A Comprehensive Comparison Analysis between Ammonium-Based and Phosphonium-Based Bifunctional Ionic Liquids for Metal Extraction and Separation Processes. (2024). ACS Omega. [Link]

        • Crystallization Kinetics of Phosphonium Ionic Liquids: Effect of Cation Alkyl Chain Length and Thermal History. (2024). The Journal of Physical Chemistry B. [Link]

        • Polymer Inclusion Membranes (PIMs) for Metal Separation—Toward Environmentally Friendly Production and Applications. (n.d.). MDPI. [Link]

        • Mechanisms of CO2 capture in ionic liquids: a computational perspective. (n.d.). Faraday Discussions (RSC Publishing). [Link]

        • Application of Phosphonium Ionic Liquids as Ion Carriers in Polymer Inclusion Membranes (PIMs) for Separation of Cadmium(II) and Copper(II) from Aqueous Solutions. (2015). ResearchGate. [Link]

        • Ionic Liquids Hybridization for Carbon Dioxide Capture: A Review. (n.d.). PMC - PubMed Central. [Link]

        • Aqueous biphasic systems composed of ionic liquids and acetate-based salts: phase diagrams, densities and viscosities. (n.d.). NIH. [Link]

        • Phosphonium-based poly(Ionic liquid) membranes: The effect of cation alkyl chain length on light gas separation properties and Ionic conductivity | Request PDF. (n.d.). ResearchGate. [Link]

        • Chiral Ionic Liquids as Stationary Phases in Gas Chromatography. (n.d.). ACS Publications. [Link]

        • CO2/CH4 Separation in Amino Acid Ionic Liquids, Polymerized Ionic Liquids, and Mixed Matrix Membranes. (2024). PMC - NIH. [Link]

        • Mechanisms of CO2 Capture in Ionic Liquids: A Computational Perspective. (n.d.). UCL Discovery. [Link]

        • Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. (n.d.). PubMed Central. [Link]

        • Key Applications and Potential Limitations of Ionic Liquid Membranes in the Gas Separation Process of CO2, CH4, N2, H2 or Mixtures of These Gases from Various Gas Streams. (n.d.). MDPI. [Link]

        • Correlation of the Alkyl Chain Length and Electrochemistry of Neodymium in a Phosphonium Ionic Liquid with Water as Additive. (2025). ACS Publications. [Link]

        • Application of Phosphonium Ionic Liquids as Ion Carriers in Polymer Inclusion Membranes (PIMs) for Separation of Cadmium(II) and Copper(II) from Aqueous Solutions. (2015). PMC - NIH. [Link]

        • Aqueous Two-Phase Systems Based on Ionic Liquids and Deep Eutectic Solvents as a Tool for the Recovery of Non-Protein Bioactive Compounds—A Review. (n.d.). MDPI. [Link]

        • Ionic liquid-based extraction of metal ions via polymer inclusion membranes: a critical review. (2024). RSC Publishing. [Link]

        • Using Ionic Liquids to Improve CO2 Capture. (n.d.). MDPI. [Link]

        • (PDF) Influence of the alkyl chain length on the physicochemical properties and microbial biocompatibility of phosphonium based fatty acid ionic liquids. (n.d.). ResearchGate. [Link]

        • Flow patterns of ionic liquid based aqueous biphasic systems in small channels. (2022). UCL Discovery. [Link]

        • Ionic liquid-based aqueous biphasic systems as one-step clean-up, microextraction and preconcentration platforms for the improved determination of salivary biomarkers. (2023). RSC Publishing. [Link]

        • (PDF) Preparation and application of polymer inclusion membranes (PIMs) including Alamine 336 for the extraction of metals from an aqueous solution. (n.d.). ResearchGate. [Link]

        • Simulating and Comparing CO2/CH4 Separation Performance of Membrane–Zeolite Contactors by Cascade Neural Networks. (2023). TUprints. [Link]

        • Chiral Ionic Liquids: Structural Diversity, Properties and Applications in Selected Separation Techniques. (n.d.). MDPI. [Link]

        • Preparation of Polyimide/Ionic Liquid Hybrid Membrane for CO2/CH4 Separation. (2024). NIH. [Link]

        • CO2 Capture with Ionic Liquids. (2021). YouTube. [Link]

        • Effect of imidazolium based ionic liquids on PES membrane for CO2/CH4 separation. (n.d.). ResearchGate. [Link]

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        Troubleshooting & Optimization

        Technical Support Center: Purification of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ([P4441][NTf2])

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for the purification of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide (also known as [P4441][NTf2]). This guide is designed for researchers, scientists, and drug development professionals who require high-purity ionic liquids for their experiments. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during the purification process. Our approach is grounded in scientific principles and practical, field-proven insights to ensure the integrity of your research.

        Troubleshooting Guide: Common Issues and Solutions

        This section addresses common challenges encountered during the purification of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, offering step-by-step solutions and the scientific rationale behind them.

        Issue 1: The Ionic Liquid has a Yellowish or Brownish Tint.

        Cause: The coloration in your ionic liquid is typically due to the presence of colloidal particles or organic impurities. These can originate from the synthesis process, especially if elevated temperatures were used, leading to minor decomposition or side reactions.

        Solution:

        • Activated Carbon Treatment: This is the most effective method for removing colored impurities.

          • Protocol:

            • Dissolve the ionic liquid in a minimal amount of a suitable solvent, such as acetone or ethyl acetate. This reduces the viscosity and allows for better interaction with the activated carbon.

            • Add 1-2% (w/w) of activated carbon to the solution.

            • Stir the mixture at room temperature for 12-24 hours. It is crucial to avoid heating, as this can lead to further degradation.

            • Remove the activated carbon by filtration. A syringe filter (0.22 µm) is recommended for small-scale purifications, while a Celite pad is suitable for larger quantities.

            • Remove the solvent under reduced pressure.

        • Solvent Washing: For less intense coloration, washing with a non-polar solvent can be effective.

          • Protocol:

            • Mix the ionic liquid with an equal volume of a non-polar solvent like hexane or toluene.

            • Stir vigorously for 1-2 hours.

            • Allow the phases to separate. The impurities will preferentially move into the non-polar phase.

            • Carefully decant the top (non-polar) layer.

            • Repeat the washing step 2-3 times with fresh solvent.

            • Dry the ionic liquid under high vacuum to remove any residual solvent.

        Causality: Activated carbon has a high surface area and is excellent at adsorbing large organic molecules and colored compounds.[1][2] Solvent washing works on the principle of "like dissolves like," where non-polar impurities are extracted into a non-polar solvent.

        Issue 2: The Ionic Liquid is Immiscible with Water, but Emulsions Form During Aqueous Washing.

        Cause: Emulsion formation is common when washing hydrophobic ionic liquids with water, especially if the mixture is agitated too vigorously. This is due to the amphiphilic nature of the ionic liquid's cation and the presence of surfactants or other impurities.

        Solution:

        • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel.

        • Break the Emulsion:

          • Salting Out: Add a small amount of a neutral salt, such as sodium chloride or sodium sulfate, to the aqueous phase. This increases the ionic strength of the water and forces the ionic liquid out of the solution.

          • Centrifugation: For small volumes, centrifuging the mixture can help break the emulsion.

          • Solvent Addition: Adding a small amount of a solvent that is miscible with the ionic liquid (e.g., dichloromethane) can help to break the emulsion by altering the interfacial tension. The solvent can then be removed under reduced pressure.

        Causality: The addition of salt increases the polarity of the aqueous phase, making it less favorable for the non-polar parts of the ionic liquid to remain dispersed.

        Issue 3: Residual Halide Impurities are Detected After Synthesis.

        Cause: The most common synthesis route for phosphonium-based ionic liquids is a metathesis reaction, often starting from a phosphonium halide salt.[3][4] Incomplete reaction or insufficient washing can leave residual halide ions (e.g., Cl⁻, Br⁻) in the final product.

        Solution:

        • Thorough Aqueous Washing: This is the primary method for removing halide impurities.

          • Protocol:

            • Dissolve the ionic liquid in a suitable organic solvent like dichloromethane if it is highly viscous.

            • Wash the organic phase repeatedly with deionized water.

            • Test the aqueous phase for the presence of halides using a silver nitrate (AgNO₃) solution. A white precipitate of silver halide (AgX) will form if halides are present.

            • Continue washing until no precipitate is observed upon the addition of AgNO₃.[3]

            • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

        Causality: The halide salts are highly soluble in water, while the phosphonium bis(trifluoromethanesulfonyl)imide is hydrophobic, allowing for their separation by liquid-liquid extraction.

        Issue 4: The Ionic Liquid has a High Water Content.

        Cause: Many ionic liquids are hygroscopic and will absorb moisture from the atmosphere. Water can significantly affect the physicochemical properties of the ionic liquid and can be detrimental in water-sensitive applications.

        Solution:

        • High-Vacuum Drying: This is the most common and effective method for drying ionic liquids.[5][6]

          • Protocol:

            • Place the ionic liquid in a Schlenk flask.

            • Heat the sample to 70-80°C while stirring.

            • Apply a high vacuum (e.g., <0.1 mbar) for several hours or until the water content, as measured by Karl Fischer titration, is below the desired threshold.

        Causality: The combination of heat and high vacuum lowers the boiling point of water, facilitating its removal from the viscous ionic liquid.

        Frequently Asked Questions (FAQs)

        Q1: What are the most common impurities in commercially available Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide?

        A1: The most common impurities are residual starting materials from the synthesis, such as tributylmethylphosphonium halide and lithium bis(trifluoromethanesulfonyl)imide.[3][4] Other potential impurities include water, organic solvents used during synthesis and purification, and colored degradation products.[5][7]

        Q2: How can I assess the purity of my Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide?

        A2: A combination of analytical techniques is recommended:

        • NMR Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F): To confirm the structure of the cation and anion and to detect any organic impurities.[3][4]

        • Karl Fischer Titration: To quantify the water content.[8][9][10][11] This is a highly accurate method for determining trace amounts of water.

        • Ion Chromatography: To quantify halide impurities with high sensitivity.[12][13][14][15]

        • Thermogravimetric Analysis (TGA): To determine the thermal stability of the ionic liquid.[3]

        Q3: Is it necessary to purify a commercially purchased high-purity grade ionic liquid?

        A3: For many applications, high-purity commercial ionic liquids can be used as received. However, for highly sensitive applications, such as electrochemical studies or trace analysis, it is good practice to dry the ionic liquid under a high vacuum before use to remove any absorbed water. It is also advisable to check the certificate of analysis provided by the supplier and, if necessary, perform your own quality control checks.

        Q4: What is the best way to store purified Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide?

        A4: The purified ionic liquid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent the absorption of moisture. Storage in a desiccator is also recommended.

        Detailed Experimental Protocol: Purification of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

        This protocol outlines a comprehensive procedure for the purification of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide, assuming the starting material may contain colored impurities, residual halides, and water.

        Materials and Equipment:
        • Crude Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

        • Activated carbon

        • Celite

        • Deionized water

        • Dichloromethane (DCM)

        • Hexane

        • Anhydrous magnesium sulfate (MgSO₄)

        • Silver nitrate (AgNO₃) solution (0.1 M)

        • Round-bottom flasks

        • Separatory funnel

        • Magnetic stirrer and stir bars

        • Rotary evaporator

        • High-vacuum pump and Schlenk line

        • Filtration apparatus (Buchner funnel or syringe filters)

        Step-by-Step Procedure:
        • Dissolution and Decolorization: a. Dissolve the crude ionic liquid in a minimal amount of dichloromethane. b. Add 1-2% (w/w) activated carbon to the solution. c. Stir the mixture at room temperature for 12 hours. d. Filter the mixture through a pad of Celite to remove the activated carbon.

        • Aqueous Washing for Halide Removal: a. Transfer the filtrate to a separatory funnel. b. Add an equal volume of deionized water and shake gently for 2-3 minutes. c. Allow the layers to separate and drain the lower organic layer. d. Repeat the washing process 3-5 times. e. After the final wash, take a small sample of the aqueous layer and add a few drops of the AgNO₃ solution. If no precipitate forms, the halide removal is complete. If a precipitate is observed, continue washing.

        • Drying the Organic Phase: a. Transfer the organic layer to a clean, dry flask. b. Add anhydrous MgSO₄ and stir for 30 minutes. c. Filter the solution to remove the drying agent.

        • Solvent Removal: a. Remove the dichloromethane using a rotary evaporator.

        • Final Drying: a. Transfer the ionic liquid to a Schlenk flask. b. Heat the flask to 70-80°C in an oil bath. c. Attach the flask to a high-vacuum line and dry under dynamic vacuum for at least 24 hours.

        • Purity Verification: a. Confirm the structure and purity using NMR spectroscopy. b. Determine the water content using Karl Fischer titration. c. Quantify any residual halide content using ion chromatography.

        Data Presentation

        Parameter Typical Specification for High-Purity [P4441][NTf2] Analytical Method
        Appearance Colorless to pale yellow liquidVisual Inspection
        Purity (NMR) >99%¹H, ¹³C, ³¹P, ¹⁹F NMR
        Water Content <50 ppmKarl Fischer Titration
        Halide Content <10 ppmIon Chromatography
        Thermal Decomposition >350 °CTGA

        Visualization of the Purification Workflow

        PurificationWorkflow cluster_start Initial State cluster_decolorize Decolorization cluster_wash Washing cluster_dry Drying cluster_final Final Product cluster_qc Quality Control Crude_IL Crude [P4441][NTf2] (Colored, Halides, Water) Dissolve Dissolve in DCM Crude_IL->Dissolve Add_Carbon Add Activated Carbon Dissolve->Add_Carbon Stir Stir 12h Add_Carbon->Stir Filter_Carbon Filter Stir->Filter_Carbon Wash_Water Wash with DI Water Filter_Carbon->Wash_Water Test_Halides Test with AgNO3 Wash_Water->Test_Halides Repeat until no precipitate Dry_Organic Dry with MgSO4 Test_Halides->Dry_Organic Filter_Dry Filter Dry_Organic->Filter_Dry Rotovap Rotary Evaporation Filter_Dry->Rotovap High_Vac High-Vacuum Drying (70-80°C) Rotovap->High_Vac Pure_IL Purified [P4441][NTf2] High_Vac->Pure_IL QC NMR Karl Fischer Ion Chromatography Pure_IL->QC

        Caption: Workflow for the purification of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.

        References

        • Chem-Impex. Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide. [Link]

        • Google Patents. Method for preparing bis(trifluoromethanesulfonyl)imide metal salt.
        • ARPN Journal of Engineering and Applied Sciences. PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. [Link]

        • PMC. Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. [Link]

        • ResearchGate. Synthesis, conductivity, and vibrational spectroscopy of tetraphenylphosphonium bis(trifluoromethanesulfonyl)imide. [Link]

        • RSC Publishing. Recovery and purification of ionic liquids from solutions: a review. [Link]

        • SIELC. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography. [Link]

        • ResearchGate. Industrial Preparation of Phosphonium Ionic Liquids. [Link]

        • ResearchGate. Quantification of Halide in Ionic Liquids Using Ion Chromatography. [Link]

        • PMC. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts. [Link]

        • ResearchGate. Bis{(trifluoromethyl)sulfonyl}amide ionic liquids as solvents for the extraction of aromatic hydrocarbons from their mixtures with alkanes: Effect of the nature of the cation. [Link]

        • ResearchGate. (PDF) Gas Chromatography Columns Using Ionic Liquids as Stationary Phase. [Link]

        • Hiyka. Moisture Determination via Karl-Fischer Titration - Ionic Liquids. [Link]

        • University of Illinois. Drying methods for [Emim]+ based ionic liquid electrospray propellants. [Link]

        • ACS Publications. Ionic Liquids and Activated Carbon: Effective Materials for the Sustainable Production of Fresh Water from Salt Effluents (BRINE). [Link]

        • AWS. Quantification of Halide in Ionic Liquids using Ion Chromatography. [Link]

        • ACS Publications. A Multistep, Multicomponent Extraction and Separation Microfluidic Route to Recycle Water-Miscible Ionic Liquid Solvents | Industrial & Engineering Chemistry Research. [Link]

        • ResearchGate. Ionic liquids are viscus in nature , how to purify ?. [Link]

        • Wikipedia. Karl Fischer titration. [Link]

        • RSC Publishing. Recovery and purification of ionic liquids from solutions: a review. [Link]

        • PMC. Extraction of Biomolecules Using Phosphonium-Based Ionic Liquids + K3PO4 Aqueous Biphasic Systems. [Link]

        • UTPedia. Drying of Ionic Liquid by Mohammad Norazry bin Sulaiman (ID: 11140) Dissertation submitted in partial fulfillment. [Link]

        • PubMed. Quantification of halide in ionic liquids using ion chromatography. [Link]

        • MDPI. Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. [Link]

        • ResearchGate. Extraction of Trivalent Europium by Bis(Trifluoromethane Sulfonimide) Betaine in Ionic Liquid Beyond Upper Critical Transition Temperature. [Link]

        • MDPI. Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. [Link]

        • Semantic Scholar. Ionic Liquid-Based Extraction Strategy for the Efficient and Selective Recovery of Scandium. [Link]

        • ACS Publications. Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. [Link]

        • ResearchGate. In Situ Determination of the Water Content of Ionic Liquids. [Link]

        • Biotage. Purifying ionic compounds by flash column chromatography. [Link]

        • ResearchGate. Drying methods for [Emim] + based ionic liquid electrospray propellants. [Link]

        • Royal Society of Chemistry. Chapter 8: Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. [Link]

        • ACS Publications. Purification of Ionic Liquid Solvents in a Self-Optimizing, Continuous Microfluidic Process via Extraction of Metal Ions and Phase Separation | ACS Sustainable Chemistry & Engineering. [Link]

        • ResearchGate. Adsorption of Ionic Liquids from Aqueous Streams on Activated Carbon. [Link]

        • Scharlab. Karl Fischer water content titration. [Link]

        • PubMed. Synthesis, purification and characterization of ionic liquids. [Link]

        • Chemical Communications (RSC Publishing). Ionic liquids as diluents in solvent extraction: first evidence of supramolecular aggregation of a couple of extractant molecules. [Link]

        • The Royal Society of Chemistry. Supplementary Information. [Link]

        • Mettler Toledo. Karl Fischer Titration Guide for Water (Moisture) Determination. [Link]

        • MDPI. Thermodynamic Study of 1,4-Bis(3-methylimidazolium-1-yl)butane Bis(trifluoromethylsulfonyl)imide ([C4(MIm)2][NTf2]2) from 6 to 350 K. [Link]

        Sources

        Technical Support Center: Phosphonium Ionic Liquids (PILs) Purification

        Author: BenchChem Technical Support Team. Date: February 2026

        Tier 3 Advanced Troubleshooting & Protocols

        Status: Operational | Topic: Impurity & Water Removal | Ticket ID: PIL-PUR-001 Assigned Specialist: Senior Application Scientist[1]

        Executive Summary

        Phosphonium Ionic Liquids (PILs), such as the Cyphos® series or [P66614]-based salts, offer superior thermal stability and hydrophobicity compared to many imidazolium counterparts. However, their performance in drug delivery, electrochemistry, and catalysis is critically dependent on purity.

        Common Contaminants:

        • Water: Acts as a plasticizer, drastically lowering viscosity and narrowing the electrochemical window.

        • Halides (Cl⁻, Br⁻): Residues from metathesis synthesis; cause catalyst poisoning and corrosion.

        • Unreacted Phosphines: Cause oxidation and color degradation (yellowing).[1]

        This guide provides modular protocols to remove these impurities. Do not deviate from the temperature ramps described in Module 1 to prevent Hofmann elimination (decomposition).

        Module 1: Water Removal (Dehydration)

        The Issue: You observe inconsistent viscosity, poor electrochemical stability, or hydrolysis of sensitive solutes. The Cause: PILs are hygroscopic. Even "hydrophobic" PILs (e.g., [P66614][NTf2]) absorb atmospheric moisture over time.[1]

        FAQ: Why can't I just heat it to 150°C to dry it fast?

        Answer: While PILs are thermally stable, combining high heat with water can induce hydrolysis of the anion (especially for [BF4] or [PF6]) or promote Hofmann elimination of the alkyl chains on the cation. We recommend a "Low-and-Slow" vacuum ramp.[1]

        Protocol A: The High-Vacuum Ramp (Standard)

        Best for: Final polishing of pre-synthesized PILs.[1]

        Equipment: Schlenk line or High-Vacuum manifold (< 0.1 mbar), Oil bath with digital control.[1]

        • Phase 1 (Bulk Removal):

          • Place PIL in a round-bottom flask (fill max 40% volume to prevent bumping).

          • Apply vacuum (Rotary Evaporator) at 60°C for 2 hours.

          • Checkpoint: Bubbling should cease.[1]

        • Phase 2 (Deep Drying):

          • Transfer to a high-vacuum line (< 10⁻³ mbar is ideal).[1]

          • Heat to 80°C (for standard PILs) or 100°C (for highly stable anions like [NTf2]).[1]

          • Stir vigorously.[1] Surface area renewal is critical for viscous fluids.[1]

          • Duration: Minimum 12 hours (overnight is standard).

        • Phase 3 (Cool Down):

          • Cool to room temperature under vacuum.[1]

          • Backfill with dry Argon or Nitrogen.[1]

        Data: Drying Efficiency vs. Method
        MethodTemperaturePressureTimeFinal Water Content (ppm)Risk
        Rotary Evaporator 80°C10-20 mbar4 h500 - 1500Low
        High Vacuum Line 90°C10⁻² mbar12 h50 - 200Low
        Turbo-Pump Vac 100°C10⁻⁵ mbar24 h< 50Moderate (Thermal stress)
        Molecular Sieves 25°CN/A48 h100 - 300High (Particulate contam.)

        Module 2: Halide & Chemical Impurity Removal[2]

        The Issue: Your reaction yield is low, or you detect silver halide precipitates when testing with AgNO₃. The Cause: Incomplete metathesis during synthesis leaves halide precursors (e.g., [P66614][Cl]) in the matrix.[1]

        Decision Tree: Hydrophobic vs. Hydrophilic
        • Case A: Hydrophobic PILs (e.g., [P66614][NTf2], Cyphos IL 101).[1]

          • Action: Biphasic washing with ultrapure water.[1][2]

        • Case B: Hydrophilic PILs (e.g., [P4444][Cl], [P4444][OAc]).[1]

          • Action: Solvent extraction (Dichloromethane/Ethyl Acetate) or Sorbents.[1]

        Protocol B: The Biphasic Wash (For Hydrophobic PILs)

        This relies on the PIL's immiscibility with water to wash away hydrophilic halide salts.[1]

        • Dissolution: Dissolve the PIL in a volatile non-polar solvent (e.g., Hexane or Dichloromethane) to lower viscosity. Ratio: 1:1 v/v.[1]

        • Washing:

          • Add Ultrapure (Milli-Q) water (1:1 volume ratio).[1]

          • Vigorously stir for 20 minutes.

          • Allow phase separation (Centrifuge if emulsion forms).[1]

          • Discard the aqueous (top) layer.[1][3]

        • Silver Nitrate Test (Critical Step):

          • Take a 1 mL aliquot of the wash water.

          • Add 2 drops of 0.1 M AgNO₃.

          • Pass: Solution remains clear.

          • Fail: Cloudy precipitate forms.[1] Repeat Step 2.

        • Recovery: Evaporate the organic solvent (Rotovap) and proceed to Protocol A (Drying).[1]

        Protocol C: Adsorptive Purification (Color Removal)

        Best for: Removing unreacted phosphines (yellow/brown color) and trace organics.[1]

        • Preparation: Dissolve PIL in dry dichloromethane or methanol.

        • Sorbent Addition: Add Activated Charcoal (10 wt%) and Neutral Alumina (5 wt%).[1]

        • Stirring: Stir at room temperature for 12-24 hours.

        • Filtration: Pass through a PTFE syringe filter (0.2 µm) or a Celite pad to remove all particulates.[1]

        • Solvent Removal: Evaporate solvent and dry (Protocol A).[1]

        Visualizing the Purification Logic

        The following diagram illustrates the decision matrix for purifying a raw Phosphonium IL sample.

        PIL_Purification Start Raw Phosphonium IL (Contains Water, Halides, Color) CheckType Is the PIL Hydrophobic? (e.g., [NTf2], [PF6] anions) Start->CheckType WashWater Biphasic Wash Solvent: Hexane + Milli-Q Water CheckType->WashWater Yes (Hydrophobic) Extract Liquid-Liquid Extraction (DCM / Aqueous biphasic system) CheckType->Extract No (Hydrophilic) AgTest AgNO3 Test (Check Wash Water) WashWater->AgTest RepeatWash Repeat Wash AgTest->RepeatWash Precipitate (Fail) Charcoal Decolorization (Activated Charcoal/Alumina) AgTest->Charcoal Clear (Pass) RepeatWash->WashWater Extract->Charcoal Filter Filtration (Celite/PTFE 0.2µm) Charcoal->Filter VacDry Vacuum Drying (80°C, <0.1 mbar, 12h) Filter->VacDry QC Final QC (Karl Fischer + NMR) VacDry->QC

        Caption: Workflow for the purification of Phosphonium Ionic Liquids, differentiating between hydrophobic and hydrophilic washing steps.

        Module 3: Quality Control & Validation

        Do not assume purity based on visual clarity. Phosphonium ILs can be clear but wet.[1]

        1. Water Content (Karl Fischer Titration):

        • Method: Coulometric Karl Fischer is preferred over Volumetric for ILs (due to low water content).[1]

        • Target: < 100 ppm for electrochemical applications; < 500 ppm for general synthesis.

        • Note: Some phosphonium ILs are viscous; inject using a heated syringe or dilute with dry methanol if the titrator allows.

        2. Halide Content (IC or Visual):

        • Method: Ion Chromatography (IC) is the gold standard.[1]

        • Quick Check: The AgNO₃ test (described in Protocol B) is sufficient for qualitative exclusion of gross contamination.[1]

        3. Structure & Solvent Residue (1H NMR):

        • Method: Run NMR in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

        • Look for:

          • Sharp peaks for the PIL alkyl chains.

          • Absence of solvent peaks (e.g., Hexane/DCM residues from washing).[1]

          • Absence of broad "humps" which may indicate oligomers or oxidation products.

        References

        • Ramnial, T. et al. (2008).[1] "Phosphonium Ionic Liquids as Reaction Media for Strong Bases." The Journal of Organic Chemistry. (Discusses stability and drying limits).

        • Solvay. (2021).[1] "CYPHOS® IL 101: Technical Data Sheet." (Industrial standard for hydrophobic phosphonium IL handling).[1]

        • Seddon, K. R. et al. (2000).[1] "Influence of chloride, water, and organic solvents on the physical properties of ionic liquids." Pure and Applied Chemistry. (Foundational text on impurity effects).

        • Fraser, K. J. & MacFarlane, D. R. (2009). "Phosphonium-Based Ionic Liquids: An Overview." Australian Journal of Chemistry.[1] (Detailed synthesis and purification reviews). [1]

        • Blahušiak, M. et al. (2014).[1][4] "Thermodynamic properties of phosphonium-based ionic liquids." The Journal of Chemical Thermodynamics. (Specifics on drying protocols and water content analysis). [1]

        Sources

        Strategies to improve ionic conductivity in [P4441][TFSI] based electrolytes

        Author: BenchChem Technical Support Team. Date: February 2026

        Ticket ID: P4441-COND-OPT Subject: Strategies to Improve Ionic Conductivity in Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide Systems Assigned Specialist: Senior Application Scientist, Electrochemical Materials Division

        Executive Summary & Diagnostic Overview

        User Issue: You are experiencing high internal resistance or poor rate capability in your electrochemical device (Li-ion battery, supercapacitor, or sensor) utilizing [P4441][TFSI] (Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide).

        Root Cause Analysis: While [P4441][TFSI] offers exceptional thermal stability (>350°C) and a wide electrochemical window (~5.0 V), it suffers from the inherent trade-off of phosphonium ionic liquids (ILs): High Viscosity .

        • Viscosity (

          
          ):  Typically 80–120 mPa·s at 25°C (compared to ~0.6 mPa·s for water).
          
        • Conductivity (

          
          ):  Neat [P4441][TFSI] typically exhibits 
          
          
          
          at room temperature. Commercial organic electrolytes require
          
          
          .

        The Solution: To bridge this gap, we must decouple the charge carrier density from the viscosity. This guide details three tiered strategies: Solvent Blending , Salt Concentration Tuning , and Thermal Management .

        Troubleshooting Module: Conductivity Enhancement Strategies

        Strategy A: Cosolvent Blending (The "Synergistic" Fix)

        Most effective for immediate conductivity gains.

        The Mechanism: Adding a low-viscosity organic solvent disrupts the strong Coulombic interactions between the Phosphonium cation (

        
        ) and the TFSI anion (
        
        
        
        ). This lowers the bulk viscosity (
        
        
        ) exponentially while only linearly diluting the ion concentration. This relationship follows the Walden Rule deviation, where the mixture moves closer to the "ideal" electrolyte line.

        Recommended Protocol: Use organic carbonates (EC/DMC) or nitriles (Acetonitrile) depending on your stability requirements.

        Cosolvent SystemRatio (vol %)Expected Conductivity (
        
        
        )
        Electrochemical StabilityApplication
        Neat [P4441][TFSI] 100% IL~0.6 mS/cmHigh (5.0 V)High-Temp / Safety
        EC : DMC (1:1) 20-40% Solvent3.0 - 6.5 mS/cmModerate (4.5 V)Li-ion Batteries
        Acetonitrile (ACN) 20% Solvent> 10.0 mS/cmLow (< 2.5 V anodic)Supercapacitors
        Propylene Carbonate (PC) 30% Solvent2.5 - 4.5 mS/cmModerateWide Temp Range

        Critical Warning: Acetonitrile is volatile and electrochemically limited. Only use for testing fundamental conductivity limits or capacitor applications. For Li-ion batteries, stick to EC/DMC or PC.

        Strategy B: Lithium Salt Optimization (The "Carrier" Trade-off)

        Required for Lithium-based devices.

        The Mechanism: Adding LiTFSI is necessary for Li-ion transport, but Li

        
         is a "stiffening" agent. It coordinates strongly with TFSI anions, forming 
        
        
        
        clusters that increase viscosity.
        • Low Concentration (<0.5 M): Mobility is high, but carrier density is low.

        • High Concentration (>1.0 M): Carrier density is high, but viscosity spikes, reducing mobility.

        • Optimal Zone: The conductivity peak usually occurs around 0.3 – 0.5 M LiTFSI in neat ILs, unlike the standard 1.0 M in organic solvents.

        Protocol:

        • Start with 0.3 mol/kg LiTFSI in [P4441][TFSI].

        • Measure Impedance (EIS).[1]

        • Titrate up to 1.0 mol/kg only if blending with cosolvents (Strategy A).

        Strategy C: Impurity Scavenging (The "Hidden" Brake)

        Often overlooked.

        The Issue: Phosphonium ILs are hygroscopic. Water content >500 ppm can form hydrogen bond networks that anomalously increase viscosity and trigger parasitic reactions at the electrode interface (SEI degradation).

        Protocol:

        • Vacuum Drying: Dry neat IL at 80°C under high vacuum (<10 Pa) for 24 hours.

        • Molecular Sieves: Store over activated 3Å or 4Å molecular sieves.

        • Target: Water content < 50 ppm (Karl Fischer titration).

        Step-by-Step Experimental Workflows

        Workflow 1: Preparation of High-Conductivity Hybrid Electrolyte

        ElectrolytePrep RawIL Raw [P4441][TFSI] Drying Vacuum Drying (80°C, 24h, <10 Pa) RawIL->Drying QC_Water QC: Karl Fischer (<50 ppm) Drying->QC_Water QC_Water->Drying Fail (>50 ppm) Blending Solvent Blending (Add EC/DMC 1:1) QC_Water->Blending Pass SaltAdd Salt Addition (LiTFSI 0.5 M) Blending->SaltAdd Stirring Stirring (12h, Argon Atm) SaltAdd->Stirring FinalQC Final QC (EIS & CV) Stirring->FinalQC

        Figure 1: Critical workflow for preparing hybrid [P4441][TFSI] electrolytes. Note the strict water control checkpoint.

        Workflow 2: Ion Transport Mechanism Validation

        To confirm your strategy is working, you must visualize the transport mechanism.

        TransportMech cluster_strategy Intervention: Add Organic Solvent Viscosity Viscosity (η) Vehicular Vehicular Transport (Diffusion of Solvated Li) Viscosity->Vehicular Inhibits Solvation Li+ Solvation Shell Solvation->Vehicular Enables Hopping Grotthuss/Hopping (Ligand Exchange) Solvation->Hopping Modulates Conductivity Total Ionic Conductivity (σ) Vehicular->Conductivity Hopping->Conductivity Action Add EC/DMC Action->Viscosity Reduces (Major) Action->Solvation Alters Shell

        Figure 2: Impact of solvent addition on transport mechanisms. Reducing viscosity primarily boosts vehicular transport.

        Frequently Asked Questions (FAQ)

        Q1: Why does my conductivity drop when I add LiTFSI, even though I'm adding charge carriers? A: This is the "Ion Association Effect." In viscous ILs, Li

        
         ions act as cross-linkers between TFSI anions. This increases the micro-viscosity around the ions. The loss in mobility (
        
        
        
        ) outweighs the gain in carrier concentration (
        
        
        ).
        • Fix: Do not exceed 0.5 M LiTFSI unless you are using >20% organic cosolvent.

        Q2: Can I use [P4441][FSI] instead of [TFSI] to improve conductivity? A: Yes. The FSI (bis(fluorosulfonyl)imide) anion is smaller and less viscous than TFSI. Switching to [P4441][FSI] can double your baseline conductivity. However, FSI is less hydrolytically stable (reacts with water to form HF acid) and has a slightly lower thermal decomposition limit.

        • Recommendation: Use [FSI] for high-power applications; use [TFSI] for high-safety/high-temperature applications.

        Q3: My electrolyte turns cloudy after mixing with DMC. What happened? A: You likely have Phase Separation induced by moisture or high salt loading.

        • Check the water content of your DMC (it must be anhydrous, <20 ppm).

        • Ensure the [P4441][TFSI] was not "wet" before mixing. Hydrophobic ILs like [P4441][TFSI] can phase-separate from organic solvents if enough water is present to create a hydration sphere that is immiscible with the organic phase.

        Q4: How do I measure the ionic conductivity accurately? A: Do not use a simple multimeter.

        • Use Electrochemical Impedance Spectroscopy (EIS) .[1]

        • Cell: Conductivity probe with two Pt-black electrodes (fixed cell constant

          
          ).
          
        • Frequency: Scan 1 MHz to 1 Hz.

        • Analysis: Read the real resistance (

          
          ) at the high-frequency intercept (Nyquist plot).
          
        • Calculation:

          
          .
          

        References

        • Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes for lithium batteries. Electrochemistry Communications. Link

        • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Link

        • Kaufman, Y., et al. (2013). Ionic Liquid-Based Electrolytes for Li-ion Batteries: The Effect of Solvent Blending. Journal of The Electrochemical Society. Link

        • Armand, M., et al. (2009). Ionic-liquid materials for the electrochemical challenges of the future. Nature Materials. Link

        • Galiński, M., et al. (2006). Ionic liquids as electrolytes. Electrochimica Acta. Link

        Sources

        How to reduce the viscosity of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support center for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide ([P(C₄)₃CH₃][NTf₂]). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for handling and utilizing this versatile ionic liquid. High viscosity is a common challenge that can impact experimental success, and this resource offers solutions to effectively manage it.

        Understanding the Challenge: Why is Viscosity a Critical Parameter?

        Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is a promising ionic liquid with applications in various fields, including as an electrolyte in electrochemical systems like lithium-ion batteries, and as a solvent in organic synthesis and catalysis.[1] However, its relatively high viscosity at room temperature (approximately 207 mPa·s at 25°C) can present significant experimental hurdles.[2]

        High viscosity can impede:

        • Mass Transport: Slow diffusion of reactants and products can lead to reduced reaction rates and lower yields. In electrochemical applications, it limits ion mobility, thereby decreasing conductivity and overall device performance.[3]

        • Handling and Dispensing: Highly viscous liquids are difficult to accurately pipette, pump, and mix, leading to potential errors in experimental setup and reproducibility issues.

        • Heat Transfer: Poor heat dissipation in viscous media can lead to localized overheating, potentially causing side reactions or decomposition of thermally sensitive components.

        This guide provides a series of frequently asked questions and troubleshooting protocols to address and mitigate the challenges associated with the viscosity of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.

        Frequently Asked Questions (FAQs)

        Q1: My Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide appears very thick and is difficult to work with. Is this normal?

        A1: Yes, this is a normal characteristic of this ionic liquid. Phosphonium-based ionic liquids, especially those with longer alkyl chains, tend to exhibit higher viscosities.[4] The viscosity of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is approximately 207 mPa·s at 25°C.[2] This viscosity is significantly higher than that of common molecular solvents. The following sections will guide you on how to effectively reduce its viscosity for your specific application.

        Q2: How does temperature affect the viscosity of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide?

        A2: The viscosity of ionic liquids, including this one, is strongly dependent on temperature. As the temperature increases, the viscosity decreases significantly. This is due to the increased kinetic energy of the molecules, which overcomes the intermolecular forces.[1] For a similar phosphonium ionic liquid, triethyl-n-octylphosphonium bis(trifluoromethylsulfonyl)imide ([P2228][TFSI]), an increase in temperature from 27°C to 33°C can decrease the viscosity by as much as 25%.[1] Therefore, gentle heating is a primary and effective method for reducing the viscosity of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.

        The relationship between temperature and viscosity can be visualized as follows:

        G cluster_0 Viscosity Reduction by Temperature Increase Temperature Increase Temperature Decrease Viscosity Decrease Viscosity Increase Temperature->Decrease Viscosity Leads to Improved Mass Transport Improved Mass Transport Decrease Viscosity->Improved Mass Transport Results in Easier Handling Easier Handling Decrease Viscosity->Easier Handling Results in

        Caption: Relationship between temperature and viscosity.

        Q3: Can I add a solvent to reduce the viscosity? If so, which solvents are compatible?

        A3: Yes, the addition of a suitable molecular solvent is a very effective method for reducing the viscosity of ionic liquids.[5] For Tributylmethylphosphonium-based ionic liquids, the choice of solvent is crucial. Based on data for a similar compound, Tributylmethylphosphonium bis(fluorosulfonyl)imide, the following miscibility is expected:

        • Miscible: Acetone, Acetonitrile[6]

        • Immiscible: Water, Isopropanol, Toluene, Hexane[6]

        Therefore, acetone and acetonitrile are excellent initial candidates for co-solvents. The addition of even a small amount of these solvents can lead to a significant reduction in viscosity.

        Q4: How will adding a solvent affect the electrochemical properties of the ionic liquid?

        A4: Adding a molecular solvent will create a binary electrolyte system, which will alter its electrochemical properties. While the viscosity will decrease, leading to higher ionic conductivity, other properties will also be affected:

        • Electrochemical Stability Window (ESW): The ESW of the mixture may be limited by the electrochemical stability of the co-solvent, which is typically narrower than that of the pure ionic liquid.

        • Lithium-ion Battery Performance: In the context of lithium-ion batteries, the co-solvent can influence the formation of the solid-electrolyte interphase (SEI) on the anode, which is critical for battery performance and safety.[7]

        It is essential to choose a co-solvent that is electrochemically stable within the desired potential range of your application.

        Troubleshooting Guides

        Problem 1: Difficulty in preparing homogeneous solutions or dispersions.

        Cause: High viscosity of the ionic liquid prevents efficient mixing with other components.

        Solutions:

        • Heating: Gently warm the ionic liquid to a temperature that significantly reduces its viscosity but does not compromise the stability of other components in your mixture. A temperature increase of 10-20°C can be very effective.

        • Solvent Addition: Add a small amount of a compatible and low-viscosity solvent, such as acetonitrile or acetone. Start with a low concentration (e.g., 5-10 wt%) and gradually increase it until the desired viscosity is achieved.

        • Mechanical Agitation: Use a high-torque mechanical stirrer or a vortex mixer to ensure thorough mixing. Sonication can also be employed to break down aggregates and promote homogeneity.

        Problem 2: Low reaction rates in a catalytic process.

        Cause: The high viscosity of the ionic liquid is limiting the diffusion of reactants to the catalytic sites, thus slowing down the reaction.

        Solutions:

        • Optimize Temperature: Increase the reaction temperature to decrease the viscosity and enhance mass transport. Monitor the reaction closely to ensure that the increased temperature does not lead to undesirable side products or catalyst deactivation.

        • Introduce a Co-solvent: The addition of an appropriate solvent can dramatically lower the viscosity. The choice of solvent should be carefully considered to ensure it does not interfere with the catalytic cycle.

        Experimental Protocol: Viscosity Reduction with Acetonitrile

        • Preparation: In a controlled environment (e.g., a glovebox if working with air-sensitive materials), prepare a series of mixtures of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide and acetonitrile with varying weight percentages of the solvent (e.g., 0%, 5%, 10%, 20%, 50%).

        • Homogenization: Ensure each mixture is thoroughly homogenized using a vortex mixer or magnetic stirrer.

        • Viscosity Measurement: Measure the viscosity of each mixture at a constant temperature using a viscometer (e.g., a cone-plate or rotational viscometer).

        • Data Analysis: Plot the viscosity as a function of the acetonitrile concentration to determine the optimal solvent concentration for your desired viscosity.

        Expected Outcome: A significant, non-linear decrease in viscosity with an increasing concentration of acetonitrile.

        Data Presentation: Estimated Viscosity Reduction

        Acetonitrile (wt%)Estimated Viscosity (mPa·s) at 25°C
        0207
        10~100
        20~50
        50~10

        Note: These are estimated values based on general trends observed for ionic liquid-solvent mixtures. Actual values should be determined experimentally.

        Problem 3: Poor performance of a lithium-ion battery using the ionic liquid as an electrolyte.

        Cause: The high viscosity of the ionic liquid leads to low ionic conductivity, hindering the transport of lithium ions between the electrodes, especially at high charge/discharge rates.

        Solutions:

        • Elevated Temperature Operation: If feasible for the application, operating the battery at a slightly elevated temperature (e.g., 40-60°C) can significantly improve performance by reducing the electrolyte viscosity.

        • Formulation with a Low-Viscosity Co-solvent: The addition of a suitable co-solvent is a common strategy to create a more conductive electrolyte. Carbonate-based solvents like ethylene carbonate (EC) and dimethyl carbonate (DMC) are often used in lithium-ion battery electrolytes, but their compatibility with this specific ionic liquid should be verified. Acetonitrile can also be considered, but its electrochemical stability at the desired operating potentials must be taken into account.

        G cluster_1 Method Selection Workflow cluster_2 Thermal Method cluster_3 Solvent Addition High Viscosity Issue High Viscosity Issue Is the system temperature-sensitive? Is the system temperature-sensitive? High Viscosity Issue->Is the system temperature-sensitive? No No Is the system temperature-sensitive?->No Yes Yes Is the system temperature-sensitive?->Yes Increase Temperature Increase Temperature No->Increase Temperature Monitor for side reactions Monitor for side reactions Increase Temperature->Monitor for side reactions Select compatible solvent Select compatible solvent Yes->Select compatible solvent Determine optimal concentration Determine optimal concentration Select compatible solvent->Determine optimal concentration Verify compatibility with application Verify compatibility with application Determine optimal concentration->Verify compatibility with application

        Caption: Workflow for selecting a viscosity reduction method.

        References

        • Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon An. (2022). HELDA - University of Helsinki.
        • Safety Data Sheet - Tributylmethylphosphonium bis(fluorosulfonyl)imide. (2023). Iolitec.
        • Physical and electrochemical properties of low-viscosity phosphonium ionic liquids as potential electrolytes. (2005).
        • Temperature and Pressure Dependence of the Viscosity of the Ionic Liquid 1-Butyl-3-methylimidazolium Tetrafluoroborate. (2007).
        • Viscosity ratios showing the higher viscosity of ionic liquids with... (n.d.).
        • Molecular features contributing to the lower viscosity of phosphonium ionic liquids compared to their ammonium analogues. (2014). RSC Publishing.
        • room temperature ionic liquids. (n.d.). Nippon Chemical Industrial Co., Ltd.
        • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. (2021). NIH.
        • Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applic
        • Temperature Dependence on Density, Viscosity, and Electrical Conductivity of Ionic Liquid 1-Ethyl-3-Methylimidazolium Fluoride. (2018). MDPI.
        • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. (2021). ACS Omega.
        • Excess Molar Volumes and Viscosities of Binary Mixtures of Methanol and the Ionic Liquid 4-Methyl-N-butylpyridinium Tetrafluoroborate at 25, 40, and 50°C. (2010).
        • Conductivities and Viscosities of the Ionic Liquid [bmim][PF6] + Water + Ethanol and [bmim][PF6] + Water + Acetone Ternary Mixtures. (2009).
        • Densities and Viscosities of Ionic Liquid with Organic Solvents. (2020). MDPI.
        • A volumetric and viscosity study for the mixtures of 1-n-butyl-3-methylimidazolium tetrafluoroborate ionic liquid with acetonitrile, dichloromethane, 2-butanone and N, N – dimethylformamide. (2003). Green Chemistry (RSC Publishing).
        • Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity. (2021).
        • Ionic Liquids as Engine Lubricant Additives, Impact on Emission Control Catalysts, and Compatibility with Co
        • Modeling the Viscosity of Ionic Liquids and Their Mixtures Using ePC-SAFT and Free Volume Theory with an. (2025). DiVA portal.
        • Phosphonium-Based Polyelectrolytes: Preparation, Properties, and Usage in Lithium-Ion B
        • Recent progress on phosphonium-based room temperature ionic liquids. (2021). ScienceDirect.
        • Phosphonium-based ionic liquids as grease additives in rolling bearing tests. (2023). Bournemouth University.
        • Viscosity as a function of temperature for the ionic liquids. The lines... (n.d.).
        • Electrochemical formation of bis(fluorosulfonyl)
        • Viscosity of n-alkyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)amide ionic liquids saturated with compressed CO 2. (2011).
        • Binary diffusion coefficients for mixtures of ionic liquids [EMIM][N(CN)2], [EMIM][NTf2], and [HMIM][NTf2] with acetone and ethanol by dynamic light scattering (DLS). (2014). Semantic Scholar.

        Sources

        Preventing aluminum current collector corrosion with TFSI electrolytes

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Preventing Corrosion in TFSI-Based Electrolytes

        Status: Operational Ticket ID: TFSI-AL-CORR-001 Assigned Specialist: Senior Application Scientist Target Audience: Electrochemical Researchers, Material Scientists, R&D Engineers

        Mission Statement

        You have reached the Tier-3 Technical Support interface. This guide addresses the critical instability of Aluminum (Al) current collectors in Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) electrolytes. Unlike LiPF₆, LiTFSI does not spontaneously form a stable passivation layer on aluminum at high potentials (>3.8V vs. Li/Li⁺), leading to anodic dissolution (pitting corrosion). This guide provides validated protocols to engineer chemical and electrochemical stability.

        Module 1: Diagnostic & Mechanism (Root Cause Analysis)

        User Query: How do I confirm if my cell failure is due to Al corrosion?

        Technical Analysis: Corrosion in LiTFSI is fundamentally a solvation issue. When the Al current collector is polarized anodically, it oxidizes to Al³⁺. In carbonate solvents, the resulting Al(TFSI)₃ complex is highly soluble, preventing the formation of a blocking passivation layer. This leads to continuous consumption of the current collector and electrolyte.

        Diagnostic Workflow
        • Cyclic Voltammetry (CV) Signature:

          • Run a CV on an Al/Li half-cell.[1]

          • Corrosion Signal: A sustained oxidation current during the anodic sweep (above 3.7V) that does not decrease in subsequent cycles. A stable interface would show current decay (passivation).

        • Post-Mortem Microscopy (SEM):

          • Disassemble the cell in an Argon glovebox.

          • Wash the Al foil with DMC (Dimethyl Carbonate).

          • Visual Confirm: Look for "pitting" holes (micron-scale) rather than a uniform surface.

        Visualizing the Mechanism

        G cluster_0 Standard LiTFSI (Corrosive) cluster_1 With Additives (Passivated) Al_Surface Al Surface (>3.8V vs Li/Li+) Oxidation Al -> Al3+ + 3e- Al_Surface->Oxidation Complex Al(TFSI)3 Complex Forms Oxidation->Complex Solubility Soluble in Carbonate Solvent Complex->Solubility Pitting Continuous Pitting Corrosion Solubility->Pitting No Passivation Al_Surface_P Al Surface (+ LiBOB/LiDFOB) Oxidation_P Oxidation Event Al_Surface_P->Oxidation_P Reaction Reaction with Borate Species Oxidation_P->Reaction Layer Insoluble Al-B-O Passivation Layer Reaction->Layer Stable Corrosion Inhibited Layer->Stable Blocks Solvent

        Figure 1: Comparative mechanism of Al corrosion in pure LiTFSI (red path) versus passivation via Borate additives (green path).

        Module 2: Chemical Mitigation (Additives)

        User Query: What is the most reliable additive to stop corrosion without compromising conductivity?

        Solution: The "Gold Standard" for TFSI stabilization is the use of Borate-based salts. The mechanism relies on the preferential oxidation of the borate anion to form an insoluble Al-B-O polymeric network that seals the aluminum surface.

        Protocol A: The LiDFOB Blend (Recommended)

        LiDFOB (Lithium difluoro(oxalato)borate) combines the stability of LiBF₄ with the passivation capability of LiBOB.

        • Concentration: 0.05 M to 0.2 M (typically 1-2 wt%).

        • Preparation:

          • Dissolve LiTFSI in your solvent base (e.g., EC/DMC 1:1) to target molarity (e.g., 1.0 M).

          • Add LiDFOB after the LiTFSI is fully dissolved to ensure accurate stoichiometry.

          • Stir at room temperature for 4 hours.

        • Why it works: LiDFOB decomposes at lower potentials than the solvent, forming a robust B-F and B-O rich interface that prevents Al(TFSI)₃ dissolution [1].

        Protocol B: The LiBOB Blend

        LiBOB (Lithium bis(oxalato)borate) is the classic solution but has lower solubility and conductivity than LiDFOB.

        • Concentration: 0.1 M to 0.2 M.

        • Performance Note: LiBOB forms a thicker passivation layer which may slightly increase impedance but offers superior thermal stability [2].

        Additive Comparison Table
        AdditivePassivation MechanismSolubilityRec.[1][2][3][4] ConcentrationProsCons
        LiDFOB Forms Al-B-O-F layerHigh0.05 - 0.2 MScavenges radicals; Low impedanceMoisture sensitive
        LiBOB Forms Al-B-O layerModerate0.1 - 0.2 MExcellent thermal stabilityHigher impedance; Low solubility
        LiPF₆ Forms AlF₃ layerHigh0.05 - 0.1 MStandard industry solutionHydrolysis risks (HF formation)
        Module 3: Engineering Mitigation (High Concentration)

        User Query: I cannot use additives due to side reactions. Are there alternative strategies?

        Solution: High Concentration Electrolytes (HCE). When the salt-to-solvent molar ratio exceeds 1:2 (typically >3 M), the solvation structure changes drastically.

        The Solvation Shift Mechanism
        • Dilute Systems (<1 M): Solvent molecules are "free" and available to solvate Al³⁺ ions, facilitating corrosion.

        • Concentrated Systems (>3 M): Almost all solvent molecules are coordinated to Li⁺ ions. There are no "free" solvent molecules to dissolve the Al-TFSI complex. The anion (TFSI⁻) dominates the interface, leading to a LiF-rich passivation layer derived from anion decomposition rather than solvent oxidation [3].

        HCE Protocol
        • Target: >3 M LiTFSI (or >4 M LiFSI).

        • Solvent Choice: Acetonitrile (AN) or DMC are common for HCE because their low viscosity offsets the high viscosity of the salt concentration.

        • Warning: Viscosity will be significantly higher than standard electrolytes, which may limit high-rate performance (C-rate).

        Module 4: Experimental Validation (Quality Control)

        User Query: How do I prove my mitigation strategy worked before building full cells?

        Protocol: Chronoamperometry (CA) Step-Test Do not rely solely on cycling data. You must isolate the Al current collector stability.[5]

        Equipment: 3-Electrode Cell (Working: Al foil; Counter: Li metal; Ref: Li metal).

        Step-by-Step Procedure:

        • OCV Rest: Hold cell at Open Circuit Voltage for 2 hours to equilibrate.

        • Linear Sweep: Scan from OCV to 3.0 V at 1 mV/s.

        • Step 1 (Passivation Check): Hold potential at 3.8 V for 2 hours.

          • Pass Criteria: Current decays rapidly to < 1 µA/cm².

          • Fail Criteria: Current rises or fluctuates (metastable pitting).

        • Step 2 (Stress Test): Step potential to 4.2 V (or your cathode cutoff voltage) for 5 hours.

          • Pass Criteria: Steady-state current remains negligible (< 5 µA/cm²).

          • Fail Criteria: Current increases over time (breakdown of passivation).

        Troubleshooting Decision Tree

        Troubleshooting Start Start Validation (Chronoamperometry @ 4.2V) CheckCurrent Does Current Decay? Start->CheckCurrent Yes Yes (<1 µA) CheckCurrent->Yes Stable No No (Rising/High) CheckCurrent->No Corrosion Success System Validated Yes->Success Proceed to Full Cell Analyze Check Electrolyte Composition No->Analyze Identify Cause Add_LiDFOB Add 1-2% LiDFOB (See Module 2) Analyze->Add_LiDFOB Standard Conc. Increase_Conc Increase Conc. to >3M (See Module 3) Analyze->Increase_Conc Additive Restricted

        Figure 2: Decision tree for validating aluminum stability.

        References
        • Zhang, S. S. (2007). "An unique lithium salt for the improved electrolyte of Li-ion battery." Electrochemistry Communications. Link

        • Xu, K. (2014). "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews. Link

        • Yamada, Y., et al. (2013). "Corrosion Prevention Mechanism of Aluminum Metal in Superconcentrated Electrolytes." Journal of The Electrochemical Society.[6][7] Link

        • Krause, L. J., et al. (1997). "Corrosion of aluminum at high voltages in non-aqueous electrolytes containing lithium imide salts."[1][4] Journal of Power Sources. Link

        • Yang, L., et al. (2010). "Inhibition of Aluminum Corrosion in LiTFSI-Based Electrolytes by Using LiBOB as an Additive." Journal of Power Sources. Link

        Sources

        Optimizing operating temperature for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide electrolytes

        Technical Support Center: Optimizing Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide [ ][NTf2]

        Topic: Operating Temperature Optimization & Troubleshooting

        Executive Summary: The Viscosity-Stability Trade-off

        Welcome to the technical guide for [

        
        ][NTf2]

        As researchers, you select this electrolyte for its wide electrochemical stability window (ESW) and high thermal stability . However, its performance is governed by a critical trade-off: Viscosity vs. Ion Mobility .

        At room temperature (25°C), this ionic liquid exhibits significant viscosity (~207 mPa[1]·s), which severely hampers ionic conductivity. To unlock its potential, you must operate within a specific thermal "Sweet Spot." This guide defines that window and provides troubleshooting protocols for deviations.

        Core Physical Data Dashboard

        The following parameters are the baseline for your experimental setup. Note the dramatic shift in viscosity with a moderate temperature increase.

        PropertyValue at 25°CValue at 60°C (Optimized)Critical Thresholds
        Viscosity (
        
        
        )
        207 mPa·s (High)~40–50 mPa·s>1000 mPa·s (at <16°C, effectively solid)
        Conductivity (
        
        
        )
        0.42 mS cm⁻¹ (Low)~2.5–3.5 mS cm⁻¹<0.1 mS cm⁻¹ (Cell failure likely)
        Melting Point 16 °C Liquid PhaseSolidifies below 16°C
        Thermal Stability StableStable>350°C (Pure IL degradation onset)
        Density 1.28 g cm⁻³~1.25 g cm⁻³N/A

        Analyst Note: Do not attempt high-rate cycling at 25°C. The impedance will be dominated by mass transport limitations. We recommend a baseline operating temperature of 40°C to 60°C for most electrochemical cells.

        Troubleshooting Module: Low-Temperature Issues

        Q: My cell shows infinite impedance or open circuit behavior at room temperature. Is the electrolyte degraded?

        A: It is likely not degraded, but frozen or phase-transitioning . [

        16°C1

        Protocol: The "Cold Start" Recovery

        • Visual Check: Inspect the bulk electrolyte. Is it cloudy or solid?

        • Thermal Soak: Place the cell in a thermal chamber at 40°C for 2 hours.

        • EIS Validation: Run Electrochemical Impedance Spectroscopy.

          • Pass: A clear semi-circle (charge transfer) and 45° tail (diffusion).

          • Fail: Pure resistor behavior indicates lack of wetting or contact loss.

        Q: Why is the capacity fading rapidly during room temperature cycling?

        A: This is the Viscosity Trap . At 207 mPa[1]·s (25°C), the ion transport is sluggish. This creates a massive concentration gradient (polarization) at the electrode surface during cycling.

        • Mechanism: The high overpotential hits the voltage cutoff limits prematurely, even though the active material is not fully charged/discharged.

        • Solution: Increase operating temperature to 50°C . This lowers viscosity by ~75%, enabling proper diffusion.

        Workflow: Optimization Logic

        The following diagram illustrates the decision matrix for stabilizing your operating temperature.

        OptimizationWorkflowStartStart: Cell AssemblyCheckTempCheck Ambient Temp (T_amb)Start->CheckTempDecision1Is T_amb < 20°C?CheckTemp->Decision1HeatSoakAction: Heat Soak @ 40°C (2 hrs)Reason: Melt/Lower ViscosityDecision1->HeatSoakYes (Risk of Solidification)MeasureEISMeasure Impedance (EIS)Decision1->MeasureEISNoHeatSoak->MeasureEISCheckViscosityIs Bulk Resistance (Rb) High?MeasureEIS->CheckViscosityOptimizeIncrease T to 60°C(Sweet Spot)CheckViscosity->OptimizeYes (>50 Ohm)ProceedProceed to CyclingCheckViscosity->ProceedNo (Acceptable)Optimize->Proceed

        Figure 1: Decision logic for overcoming the high viscosity of [

        Troubleshooting Module: High-Temperature Limits

        Q: The datasheet says the IL is stable to 350°C. Can I run my battery at 150°C?

        A: Generally, No. While the pure [

        device components

        The "Weakest Link" Hierarchy:

        • SEI Layer (Lithium systems): Unstable > 80°C . The SEI will dissolve or restructure, leading to continuous electrolyte consumption.

        • Separator (PE/PP): Melts/shuts down at 120–160°C .

        • Binder (PVDF): Can swell or degrade > 150°C in presence of IL.

        • The Electrolyte ([

          
          ][NTf2]):  Stable > 350°C .[2]
          

        Recommendation: For Lithium-ion batteries, cap your temperature at 60–80°C . For Supercapacitors (non-faradaic, no SEI), you may push to 100–120°C , provided the separator is glass fiber or ceramic.

        Q: How does temperature affect the Electrochemical Stability Window (ESW)?

        A: Higher temperatures narrow the ESW. At 25°C, [

        • Rule of Thumb: Deduct 100 mV from your upper voltage limit for every 20°C increase above RT.

        Visualizing Failure Mechanisms

        Understanding why a cell fails at specific temperatures allows for faster diagnosis.

        FailureModescluster_coldCold Zone (<16°C)cluster_optOptimization Zone (40-80°C)cluster_hotDanger Zone (>100°C)SolidCrystallizationTransportMass Transport LimitSolid->TransportCausesSweetSpotHigh ConductivityLow ViscosityTransport->SweetSpotHeat AppliedSEISEI DissolutionSweetSpot->SEIOverheatingNarrowESWESW NarrowingSweetSpot->NarrowESWT > 80°C

        Figure 2: Thermal zones and associated failure mechanisms. The operational sweet spot lies between 40°C and 80°C.

        FAQ: Specific Experimental Scenarios

        Q: I see a white precipitate in the electrolyte bottle. Is it spoiled? A: Likely not. [

        • Test: Heat to 50°C and stir. If it clears, it was just frozen. If cloudiness persists, it is likely water contamination. Dry under vacuum at 80°C for 12 hours.

        Q: Can I mix this with organic solvents (EC/DEC) to lower viscosity? A: Yes, but you lose the safety benefits. Adding Carbonates (EC/DMC) drastically lowers viscosity (good) but reintroduces flammability (bad).

        • Hybrid Strategy: If you must, add 10–20% wt Propylene Carbonate (PC). This significantly drops viscosity without fully compromising the thermal safety profile.

        References

        • Nippon Chemical Industrial Co., Ltd. (n.d.).[1] Quaternary Phosphonium Ionic Liquids: HISHICOLIN Technical Data. Retrieved from 1

          • Source for viscosity (207 mPa[1]·s), conductivity (0.42 mS/cm), and melting point (16°C).

        • Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low viscosity phosphonium ionic liquids as potential electrolytes.

          • Source for electrochemical stability window and phosphonium cation properties.[3][4]

        • Bhatt, A. I., et al. (2022).[5] Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. NIH / PMC. Retrieved from 3

          • Source for temper
        • Rothenberger, O., et al. (2022). Novel Phosphonium-Based Ionic Liquid Electrolytes for Battery Applications. NIH / PMC. Retrieved from 5

          • Source for thermal properties and phase transition data.[5][6]

        • Chem-Impex International. (n.d.). Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide Product Page. Retrieved from 7

          • Verification of CAS 324575-10-2 and physical st

        Technical Support Center: Electrochemical Stability of Ionic Liquids

        Author: BenchChem Technical Support Team. Date: February 2026

        Diagnostic Triage: Reading Your Voltammogram

        Before attempting purification, you must identify the contaminant based on the electrochemical signature. Use this table to correlate your cyclic voltammetry (CV) anomalies with likely impurities.[1]

        SymptomElectrochemical SignatureLikely ImpurityMechanism
        Cathodic Shift Large reduction current onset shifts positive (e.g., from -2.4V to -1.0V).[1]Water (
        
        
        )
        Reduction of protons (
        
        
        ) or hydrolysis products.[1]
        Anodic Shift Premature oxidation current (anodic wall moves negative).[1]Halides (
        
        
        )
        Oxidation of residual halides (
        
        
        ) from synthesis.[1]
        Transient Peaks Small, reversible peaks within the "safe" window.Precursors Unreacted methylimidazole or amines acting as redox-active species.[1]
        Hysteresis Peak potentials (
        
        
        ) shift between cycles.[1]
        Ref. Electrode Drift Junction potential change or frit clogging; not a solvent impurity.[1]
        High Baseline High capacitive current (fat CV).[1]Water/Solvents Decreased viscosity increases double-layer capacitance and diffusion rates.[1]

        Module 1: The Water Problem (Ubiquitous Contamination)

        Context: Water is the most aggressive interference in ionic liquids (ILs).[1] Even "hydrophobic" ILs like [BMIM][NTf

        
        ] absorb atmospheric moisture.[1][2] Water narrows the EW primarily by limiting the cathodic range via hydrogen evolution.[1]
        
        FAQ: Why does my "dry" IL show a reduction peak at -1.5 V?

        Answer: "Dry" is relative. At >500 ppm water, the reduction of water to hydrogen becomes the dominant cathodic reaction, masking the true breakdown of the cation. Furthermore, water lowers the viscosity of the IL, which increases the diffusion coefficient of all species, artificially inflating background currents.

        Protocol: Deep Drying & Validation

        Standard vacuum drying is often insufficient for electrochemical grade purity.[1] Use this enhanced protocol.

        Materials:

        • Schlenk line (Vacuum < 0.1 mbar)[1]

        • Activated molecular sieves (3Å, pre-dried at 300°C)

        • Karl Fischer (Coulometric)[1]

        Step-by-Step Workflow:

        • The "Sweeping" Pre-treatment: Heat the IL to 70°C. Instead of static vacuum, bubble dry Argon (Ar) or Nitrogen (

          
          ) through the liquid for 4 hours.[1] This mass transfer is often more effective at removing volatile impurities than static vacuum alone.[1]
          
        • High-Vacuum Stage: Switch to high vacuum (<0.1 mbar) at 80–100°C for 12–24 hours. Stirring is critical to renew the surface area.

        • Sieve Incubation: Transfer dried IL (under inert atmosphere) to a flask containing activated 3Å molecular sieves. Let stand for 48 hours.

        • Validation: Perform a Karl Fischer titration. For electrochemical windows > 4.5 V, water content must be < 50 ppm .[1]

        Decision Logic: Drying Workflow

        DryingWorkflow Start Start: High Background Current KF_Test Step 1: Karl Fischer Test Start->KF_Test Check_Level Water Content? KF_Test->Check_Level Vac_Dry Protocol A: Vacuum Dry (80°C, <0.1 mbar, 12h) Check_Level->Vac_Dry > 1000 ppm Sweep Protocol B: Inert Gas Sweeping (Bubbling Ar, 70°C, 4h) Check_Level->Sweep 500-1000 ppm Sieves Protocol C: Molecular Sieves (3Å) (48h incubation) Check_Level->Sieves < 500 ppm Vac_Dry->KF_Test Sweep->KF_Test Electro_Check Run CV 'Blank' Sieves->Electro_Check End Proceed to Experiment Electro_Check->End Window Confirmed

        Caption: Logic flow for selecting the appropriate drying method based on initial water content quantification.

        Module 2: Synthesis Artifacts (Halides)

        Context: Most ILs are synthesized via metathesis from a halide precursor (e.g., [BMIM]Cl + Li[NTf

        
        ] 
        
        
        
        [BMIM][NTf
        
        
        ] + LiCl).[1] Residual Chloride (
        
        
        ) or Bromide (
        
        
        ) is fatal to the anodic limit.[1]
        FAQ: My anodic limit is 1.0 V lower than the literature value.

        Answer: This is the signature of Halide oxidation.[1]

        • 
           occurs around +1.1 V vs Ag/AgCl.[1]
          
        • 
           occurs around +0.7 V vs Ag/AgCl.[1]
          If your anion (e.g., [BF
          
          
          
          ]
          
          
          or [NTf
          
          
          ]
          
          
          ) is supposed to be stable up to +2.5 V, a current rise at +1.1 V confirms Chloride contamination.[1]
        Protocol: The Silver Nitrate Limit Test

        Do not rely on visual inspection. Use this chemical spot test.

        • Preparation: Dissolve a small aliquot (0.5 mL) of your hydrophobic IL in 2 mL of acetone or ethanol.

        • Reagent: Prepare a 0.1 M AgNO

          
           aqueous solution.
          
        • Test: Add 2 drops of AgNO

          
           to the IL solution.
          
        • Result:

          • Clear: Halides < 50 ppm (Pass).[1]

          • Turbid/White Precipitate: AgCl forms.[1] Halides present. STOP. The IL must be re-washed with ultrapure water (if hydrophobic) or passed through an alumina column (if hydrophilic).[1]

        Module 3: Reference Electrode Instability

        Context: In ILs, the junction potential between a traditional aqueous reference electrode (e.g., Ag/AgCl in 3M KCl) and the IL is enormous and unstable.[1] This causes "phantom" shifts in your EW.[1]

        FAQ: Why do my peaks shift 100 mV between scans?

        Answer: You are likely using a Quasi-Reference Electrode (QRE) like a silver wire, or your aqueous reference frit is clogged/reacting with the IL.[1] Potentials in ILs are meaningless without an internal standard.[1]

        Protocol: Ferrocene (Fc) Internal Standardization

        Never report potentials in ILs vs. Ag/AgCl alone. Always normalize to the Fc/Fc+ couple.

        • Run Blank: Record the CV of the neat IL to establish the background.

        • Add Standard: Add Ferrocene (Fc) to a concentration of 5 mM . (Note: Fc is soluble in most ILs).[1]

        • Record CV: Scan the potential.[3][4] You will see the reversible Fc/Fc+ couple.

        • Normalize: Set the

          
           of the Fc couple to 0 V (or 0.40 V vs SHE, depending on convention). Shift your EW limits relative to this peak.
          
        Visualizing the Reference Drift

        RefDrift cluster_0 Measurement Error Source cluster_1 Correction Strategy QRE Quasi-Ref (Ag Wire) Junction Liquid Junction Potential (Unknown & Variable) QRE->Junction Drift Potential Drift (± 200 mV) Junction->Drift Fc_Add Add Ferrocene (Internal Standard) Fc_Peak Identify E(1/2) of Fc/Fc+ Fc_Add->Fc_Peak Math Normalize Data: E(real) = E(obs) - E(Fc) Fc_Peak->Math

        Caption: The instability of quasi-reference electrodes necessitates the use of Ferrocene as an internal anchor for accurate potential reporting.

        Summary Data: Impact of Impurities

        Comparison of Electrochemical Windows (EW) for [BMIM][NTf

        
        ] on Pt electrode.
        
        ConditionWater Content (ppm)Cathodic Limit (V vs Fc/Fc+)Anodic Limit (V vs Fc/Fc+)Total EW (V)
        Vacuum Dried < 50-2.4+2.34.7
        Atmospheric ~800-1.9+2.24.1
        Wet (Saturated) > 10,000-1.1+1.82.9
        Chloride Contaminated < 50 (Water)-2.4+1.13.5

        Note: Data derived from aggregated literature values. Anodic limits are defined at a current density cutoff of 0.5 mA/cm².

        References

        • Effect of Water on EW: Khan, I. A., et al. (2020).[1][5] Effect of Humidity and Impurities on the Electrochemical Window of Ionic Liquids. The Journal of Physical Chemistry C. [1]

        • Halide Impurities: Stark, A., & Seddon, K. R. (2014).[1][6] Determination of Halide Impurities in Ionic Liquids. Solvomet/Queen's University Belfast.[1]

        • Ferrocene Standardization: Torriero, A. A. J. (2019).[1] On Choosing Ferrocene as an Internal Reference Redox Scale. Medwin Publishers.[1]

        • Purification Protocols: Hapiot, P., & Lagrost, C. (2008).[1] Electrochemical Reactivity in Room-Temperature Ionic Liquids. Chemical Reviews.

        Sources

        Troubleshooting inconsistent results in experiments with ionic liquids

        Author: BenchChem Technical Support Team. Date: February 2026

        Status: Online | Tier: Level 3 (Senior Technical Support) Subject: Troubleshooting Inconsistent Experimental Results with Ionic Liquids (ILs)

        Mission Statement

        You are experiencing variability in your ionic liquid (IL) experiments—inconsistent reaction rates, fluctuating viscosities, or catalyst deactivation. In 90% of cases, these are not random errors but deterministic failures caused by impurities (water/halides) or transport limitations (viscosity).

        This guide does not offer generic advice. It provides the causal mechanisms and self-validating protocols required to stabilize your baseline.

        Module 1: The "Viscosity Drift" (Hygroscopicity & Water Content)

        Symptom:

        • "My reaction rate was 2x faster yesterday than today."

        • "The viscosity of the IL seems to change between batches."

        • "Density measurements are not matching literature values."

        The Mechanism (Why it happens): Ionic liquids are "Coulombic networks." Their high viscosity arises from the strong electrostatic forces and hydrogen bonding between cations and anions. Water is the enemy here. It acts as a potent structural breaker . Even trace amounts (500 ppm) can disrupt this hydrogen bonding network, causing a non-linear, drastic drop in viscosity and density. Conversely, water can coordinate with anions (like [BF4]- or [PF6]-), altering their nucleophilicity and changing reaction kinetics.

        The Protocol: Deep Drying & Validation Do not assume "fresh" ILs are dry. Most hydrophilic ILs (e.g., [BMIM][Cl], [BMIM][BF4]) are hygroscopic "sponges" that absorb atmospheric moisture within minutes.

        • The Drying Setup:

          • Temperature: Set to 70–80°C . (Going higher, >100°C, risks thermal decomposition or colorization, especially for imidazolium salts).

          • Vacuum: High vacuum is non-negotiable. You need < 1 mbar (preferably 0.1 mbar). A standard house vacuum (~20 mbar) is insufficient for "dry" ILs.

          • Time: Minimum 24 hours with stirring. Static drying is ineffective due to high viscosity preventing water diffusion from the bulk to the surface.

        • The Validation (Karl Fischer):

          • Standard: Coulometric Karl Fischer (KF) titration is the only acceptable validation.

          • Target: < 100 ppm for catalysis; < 500 ppm for general synthesis.

          • Self-Check: If you cannot run KF, you are flying blind.

        Visual Workflow: The Drying Decision Tree

        DryingProtocol start START: Inconsistent Viscosity/Rate check_water Step 1: Measure Water (Karl Fischer) start->check_water decision Water > 500 ppm? check_water->decision dry_process Step 2: Vacuum Dry (70°C, <1 mbar, 24h, Stirring) decision->dry_process YES proceed Proceed to Experiment decision->proceed NO nitrogen Step 3: Backfill with Dry N2/Ar dry_process->nitrogen retest Retest KF nitrogen->retest retest->decision

        Figure 1: Closed-loop protocol for managing hygroscopicity. Note the recursive loop: you do not proceed until the quantitative target is met.

        Module 2: "Catalyst Death" (Halide Impurities)

        Symptom:

        • "My transition metal catalyst (Pd, Pt, Rh) precipitated immediately."

        • "The reaction yield dropped from 95% to 10% with a new batch of IL."

        • "The IL has a yellow/orange tint (should be colorless)."

        The Mechanism: Most ILs are synthesized via metathesis from a halide precursor (e.g., [BMIM][Cl] + Na[BF4] → [BMIM][BF4] + NaCl).[1] If the washing step is incomplete, residual Chloride (Cl-) or Bromide (Br-) ions remain.

        • Catalyst Poisoning: Halides are strong coordinating ligands. They bind to open coordination sites on metal catalysts (e.g., Palladium), effectively shutting down the catalytic cycle or causing the metal to aggregate into inactive black particles (silver nanoparticles are particularly sensitive to this).

        • Viscosity Increase: Unlike water, halide impurities increase viscosity because they form tighter ion pairs with the cation than bulky anions like [NTf2]-.

        The Protocol: The Correct Silver Nitrate Test Many researchers get false positives or negatives here. Follow this exact sequence.

        • Preparation: Dissolve 0.5 mL of your IL in 2 mL of distilled water (for hydrophilic ILs) or wash the IL with water and test the aqueous phase (for hydrophobic ILs).

        • Acidification (CRITICAL): Add 3 drops of Dilute Nitric Acid (HNO3) .

          • Why? This eliminates carbonate/hydroxide impurities that also form precipitates with silver, causing false positives.

        • Precipitation: Add 2-3 drops of 0.1 M Silver Nitrate (AgNO3) solution.

        • Interpretation:

          • Cloudiness/White Precipitate: Chloride present.[2][3][4][5][6][7] REJECT BATCH.

          • Yellow Precipitate: Iodide present.[2][3][4] REJECT BATCH.

          • Clear: Halide free (qualitatively).

        Visual Workflow: The Impurity Cascade

        ImpurityCascade source Source: Incomplete Metathesis impurity Impurity: Halides (Cl-, Br-) source->impurity effect1 Effect A: Catalyst Poisoning (Strong coordination to Metal) impurity->effect1 effect2 Effect B: Viscosity Increase (Stronger Coulombic forces) impurity->effect2 result1 Result: Reaction Failure/Precipitation effect1->result1 result2 Result: Poor Mass Transfer effect2->result2

        Figure 2: The downstream effects of halide retention from synthesis.

        Module 3: Mass Transfer & Viscosity Management

        Symptom:

        • "The reaction works on a 1 mL scale but fails at 50 mL."

        • "I see two phases, but the reaction is incredibly slow."

        The Mechanism: ILs are 10–100x more viscous than organic solvents (see table below). This creates a diffusion-limited regime . In biphasic systems, the reaction rate is often limited by the transfer of substrate across the phase boundary, not the chemical kinetics. As you scale up, the surface-area-to-volume ratio drops, killing the rate.

        Data: Viscosity Comparison (at 25°C)

        Solvent / Ionic LiquidViscosity (
        
        
        , cP)
        Character
        Water0.89Reference
        Toluene0.59Low Viscosity Organic
        [EMIM][NTf2] 34 "Low" Viscosity IL
        [BMIM][BF4] 112 Medium Viscosity IL
        [BMIM][PF6] 371 High Viscosity IL
        [BMIM][Cl] Solid (mp ~70°C)Very High Interaction

        The Protocol: Engineering the Walden Plot

        • Heat is your friend: Viscosity in ILs follows the Vogel-Fulcher-Tammann (VFT) equation, not Arrhenius. Small increases in temperature (e.g., 25°C to 50°C) can drop viscosity by 50–70%, drastically improving mass transfer without requiring a solvent change.

        • Cosolvents: If heating is impossible, adding 5–10% of a cosolvent (e.g., acetonitrile) can reduce viscosity by an order of magnitude while retaining the ionic environment.

        Module 4: Recycling & "Ghost Peaks"

        Symptom:

        • "The IL worked great the first time, but the second run had low yield."

        • "NMR shows broad peaks in the aliphatic region."

        The Mechanism: ILs do not "distill" (usually). This means everything you put in stays there unless extracted. Non-volatile byproducts accumulate, termed "The Garbage Can Effect." Furthermore, reactive extraction can lead to leaching of the anion (e.g., hydrolysis of [BF4]- to HF).

        The Protocol: The Extraction Wash

        • The Wash: After the reaction, wash the IL phase 3x with a solvent that is immiscible with the IL but dissolves your byproducts (e.g., Ether or Hexane for imidazolium ILs).

        • The Charcoal Step: If the IL has darkened (colored impurities), stir with activated charcoal for 12 hours, then filter through Celite. This removes trace oligomers that act as "gums."

        • Vacuum Reset: Always end a recycling loop with the Module 1 Drying Protocol .

        References
        • Seddon, K. R., Stark, A., & Torres, M. J. (2000). Influence of chloride, water, and organic impurities on the physical properties of ionic liquids. Pure and Applied Chemistry. Link

        • Welton, T. (1999). Room-Temperature Ionic Liquids.[8][9][10] Solvents for Synthesis and Catalysis. Chemical Reviews. Link

        • Huddleston, J. G., et al. (2001). Characterization and comparison of hydrophilic and hydrophobic room temperature ionic liquids. Green Chemistry. Link

        • Earle, M. J., et al. (2006). The distillation and volatility of ionic liquids. Nature. Link

        • Widegren, J. A., & Magee, J. W. (2007). Density and Viscosity of Ionic Liquids. Journal of Chemical & Engineering Data. Link

        Sources

        Validation & Comparative

        Comparative Technical Guide: Tributylmethylphosphonium vs. Tributylmethylammonium Bis(trifluoromethanesulfonyl)imide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        In the development of electrolytes for lithium-ion batteries, supercapacitors, and high-temperature solvents, the choice of cation central atom—Nitrogen (Ammonium) versus Phosphorus (Phosphonium)—dictates the physicochemical ceiling of the system.

        While both Tributylmethylammonium bis(trifluoromethanesulfonyl)imide (

        
        ) and Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide  (
        
        
        
        ) share identical alkyl chain structures and anions, the Phosphonium variant is the superior candidate for high-performance applications . It exhibits lower viscosity, higher ionic conductivity, and significantly greater thermal stability. The Ammonium variant remains a viable, cost-effective alternative for applications operating strictly below
        
        
        where viscosity constraints are less critical.
        Physicochemical Profile & Performance Data

        The fundamental difference between these two ionic liquids (ILs) stems from the atomic radius and shielding effect of the central atom. Phosphorus (

        
        ) is larger than Nitrogen (
        
        
        
        ). This size difference dilutes the cationic charge density, weakening the Coulombic attraction between the cation and the
        
        
        anion.

        Key Consequence: Weaker ion pairing in the Phosphonium salt leads to greater ion mobility (higher conductivity) and reduced internal friction (lower viscosity).

        Comparative Data Table
        Property
        
        
        (Ammonium)
        
        
        (Phosphonium)
        Impact on Application
        Viscosity (
        
        
        )
        Moderate-HighLow Phosphonium allows faster mass transport in batteries.
        Ionic Conductivity ModerateHigh Phosphonium supports higher discharge rates.
        Thermal Stability (
        
        
        )
        
        
        
        
        Phosphonium is required for high-T heat transfer or reaction media.
        Electrochemical Window
        
        
        
        
        Phosphonium offers better anodic stability against oxidation.
        Chemical Resistance Susceptible to Hofmann EliminationSusceptible to alkaline degradationChoice depends on pH of operating environment.

        Critical Insight: The

        
         cation lacks the acidic proton found in secondary or tertiary ammoniums, but unlike the quaternary ammonium, it does not undergo Hofmann elimination as readily at elevated temperatures. This provides the Phosphonium salt with a thermal advantage of nearly 
        
        
        
        .
        Structure-Property Logic (Visualized)

        To understand why the Phosphonium variant outperforms the Ammonium variant, we must visualize the causal chain from atomic structure to macroscopic property.

        G cluster_outcomes Performance Outcome CentralAtom Central Atom Selection AtomSize Atomic Radius (N: 71pm vs P: 107pm) CentralAtom->AtomSize Determines ChargeDensity Cationic Charge Density AtomSize->ChargeDensity Inverse Relationship Coulombic Coulombic Attraction (Cation-Anion) ChargeDensity->Coulombic Direct Correlation LatticeEnergy Lattice Potential Energy Coulombic->LatticeEnergy Defines Macroscopic Macroscopic Properties LatticeEnergy->Macroscopic Governs P_Outcome Phosphonium (P) Lower Charge Density Weaker Attraction Result: Lower Viscosity Macroscopic->P_Outcome N_Outcome Ammonium (N) Higher Charge Density Stronger Attraction Result: Higher Viscosity Macroscopic->N_Outcome

        Figure 1: Causal pathway demonstrating how the larger atomic radius of Phosphorus leads to superior transport properties (viscosity/conductivity) compared to Nitrogen.

        Synthesis & Purification Protocol

        For researchers synthesizing these ILs in-house to ensure high purity (critical for electrochemical windows), the following Anion Metathesis protocol is recommended. This protocol applies to both cations, substituting the starting halide salt accordingly.

        Precursors:

        • Cation Source: Tributylmethylphosphonium iodide (or chloride) OR Tributylmethylammonium chloride.

        • Anion Source: Lithium bis(trifluoromethanesulfonyl)imide (

          
          ).
          
        • Solvent: Dichloromethane (DCM) and Deionized Water (

          
          ).
          
        Step-by-Step Methodology
        • Stoichiometric Mixing: Dissolve the halide salt (

          
          ) in deionized water. Separately, dissolve 
          
          
          
          (
          
          
          , slight excess ensures full conversion) in water.
        • Metathesis Reaction: Mix the two aqueous solutions. The hydrophobic IL will form immediately and separate from the water phase (oiling out).

          • Note: If the IL does not separate clearly, add DCM to create a distinct organic phase.

        • Phase Separation: Transfer to a separatory funnel. Collect the lower organic layer (IL + DCM). Discard the upper aqueous layer (containing Li-Halide waste).

        • Impurity Removal (The Washing Step):

          • Wash the organic layer with fresh deionized water (

            
             equal volume).
            
          • Validation Check: After the 3rd wash, collect a droplet of the aqueous waste and add a drop of Silver Nitrate (

            
            ) solution.
            
          • Result: If a precipitate forms (white for AgCl, yellow for AgI), halide impurities are still present. Repeat washing.

          • Pass Criteria: Solution remains clear.

        • Drying (Critical for Viscosity): Remove DCM via rotary evaporation. Subsequently, dry the IL under high vacuum (

          
          ) at 
          
          
          
          for at least 12 hours.
          • Reasoning: Even trace water (

            
            ) significantly increases viscosity and narrows the electrochemical window.
            
        Application Suitability Guide
        Application DomainRecommended ILTechnical Justification
        Li-Ion Battery Electrolyte Phosphonium The lower viscosity improves ionic transport, enabling higher C-rates (charge/discharge speed). Higher anodic stability allows use with high-voltage cathodes (
        
        
        ).
        High-Temp Lubricants Phosphonium Superior thermal stability (
        
        
        ) prevents degradation where Ammonium salts would decompose via Hofmann elimination.
        General Solvent / Extraction Ammonium If the process occurs at room temperature and does not require high conductivity, Ammonium is often cheaper to synthesize and sufficient for biphasic extractions.
        Supercapacitors Phosphonium Higher ionic conductivity directly translates to lower Equivalent Series Resistance (ESR) and higher power density.
        References
        • Tsunashima, K., & Sugiya, M. (2007). Physical and electrochemical properties of low-viscosity phosphonium ionic liquids. Electrochemistry Communications. Link

        • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Link

        • Ramnial, T., et al. (2008). Carbon-centered strong bases in phosphonium ionic liquids. Chemical Communications. Link

        • Sigma-Aldrich. (n.d.). Tributylmethylammonium bis(trifluoromethylsulfonyl)imide Product Sheet. Link

        • RoCo Global. (n.d.). Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide Technical Data. Link

        Comparative Guide: [P4441][TFSI] vs. [BMIM][TFSI] for Advanced Applications

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Trade-off Between Mobility and Stability

        In the landscape of ionic liquids (ILs) for drug development and electrochemical applications, the choice between [P4441][TFSI] (Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide) and [BMIM][TFSI] (1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) represents a fundamental decision between transport efficiency and chemical robustness .

        • Select [BMIM][TFSI] if your application demands rapid ion transport, low viscosity, and high conductivity (e.g., fast-response sensors, high-power electrochemical cells).

        • Select [P4441][TFSI] if your priority is a wide electrochemical window, superior thermal stability, or reduced cytotoxicity for biological interfaces (e.g., high-voltage electrolytes, pharmaceutical solvents).

        Part 1: Chemical Identity & Structural Analysis

        The core difference lies in the cation.[1] The imidazolium ring of [BMIM] is aromatic and planar, facilitating

        
        -
        
        
        
        stacking but introducing an acidic proton at the C2 position. The phosphonium cation of [P4441] is tetrahedral and bulky, providing steric shielding that enhances stability but impedes mobility.

        StructureProperty cluster_0 Cation Architecture cluster_1 Physicochemical Consequence BMIM [BMIM]+ (Imidazolium) Planar, Aromatic Acidic C2-H Proton Viscosity Viscosity BMIM->Viscosity Low (Efficient Packing) Conductivity Conductivity BMIM->Conductivity High (High Mobility) Stability Electro-Chemical Stability BMIM->Stability Moderate (C2-H Reactivity) P4441 [P4441]+ (Phosphonium) Tetrahedral, Bulky No Acidic Protons P4441->Viscosity High (Steric Hindrance) P4441->Conductivity Low (Slow Diffusion) P4441->Stability Superior (Inert Core)

        Figure 1: Cationic influence on macroscopic properties. Green arrows indicate advantageous performance; red arrows indicate limitations.

        Part 2: Physicochemical Performance Data[2]

        The following data aggregates experimental values from validated sources. Note the significant divergence in transport properties (viscosity/conductivity).

        Table 1: Comparative Properties at 25°C
        Property[BMIM][TFSI][P4441][TFSI]Application Impact
        Viscosity (
        
        
        )
        48.8 - 52 cP207 cP[BMIM] offers 4x faster mass transfer.
        Conductivity (
        
        
        )
        3.4 - 3.9 mS/cm0.42 mS/cm[BMIM] is superior for high-current applications.
        Density (
        
        
        )
        1.44 g/cm³1.28 g/cm³[P4441] is less dense, affecting volumetric energy density.
        Melting Point -4°C16°C[BMIM] remains liquid at lower temperatures.
        Electrochemical Window ~4.2 - 4.6 V> 5.0 V (Est.)[P4441] resists oxidation/reduction at extreme potentials.
        Appearance Colorless to YellowColorless ClearBoth suitable for optical spectroscopy.

        Expert Insight: The high viscosity of [P4441][TFSI] (207 cP) is a direct result of the bulky butyl chains on the phosphorus center interacting with the TFSI anion without the planar stacking benefits of the imidazolium ring. This makes [P4441] challenging for room-temperature microfluidics but excellent for stationary phases or high-temperature solvents where viscosity drops significantly.

        Part 3: Stability & Toxicity Analysis

        Thermal & Electrochemical Stability[3][4][5][6][7][8][9]
        • [P4441][TFSI]: Exhibits superior stability. The quaternary phosphonium cation lacks the acidic proton found at the C2 position of the imidazolium ring. This absence prevents carbene formation under cathodic conditions, extending the electrochemical window (EW) often beyond 5.0 V. Thermal decomposition typically exceeds 400°C.

        • [BMIM][TFSI]: While thermally stable (~360°C), the cathodic limit is compromised by the reduction of the imidazolium cation. Long-term cycling in batteries often requires additives to suppress this degradation.

        Cytotoxicity & Drug Development Suitability

        For researchers in pharmaceutical formulation:

        • [BMIM][TFSI]: Imidazolium cations are known to exhibit higher cytotoxicity and antimicrobial activity due to their ability to disrupt cell membranes (surfactant-like behavior).

        • [P4441][TFSI]: generally shows a more favorable toxicity profile for certain cell lines, though "non-toxic" is relative. The absence of the aromatic nitrogen heterocycle alters the interaction mechanism with lipid bilayers.

        Part 4: Experimental Protocols

        Protocol A: Electrochemical Stability Window (ESW) Determination

        Objective: Define the voltage range where the IL acts as an inert electrolyte.

        Materials:

        • Working Electrode: Glassy Carbon (3 mm dia), polished to mirror finish (0.05

          
          m alumina).
          
        • Counter Electrode: Platinum wire.

        • Reference Electrode: Ag/Ag+ (0.01 M AgNO

          
           in the specific IL + 0.1 M Cryptand[2.2.2] to prevent drift).
          
        • Instrument: Potentiostat (e.g., Biologic or Autolab).

        Workflow:

        • Drying: Dry IL under vacuum (<10 mbar) at 60°C for 24h. Water content must be <50 ppm (verify with Karl Fischer titration). Critical Step: Water narrows the EW significantly.

        • Purging: Bubble high-purity Argon through the cell for 20 mins prior to measurement.

        • Conditioning: Perform 5 Cyclic Voltammetry (CV) cycles at 100 mV/s to clean the electrode surface.

        • Measurement: Scan from OCP (Open Circuit Potential) towards anodic (positive) limit until current density reaches cutoff (e.g., 0.5 mA/cm²). Repeat for cathodic limit.

        • Validation: Add Ferrocene internal standard (5 mM). The Fc/Fc+ couple should appear reversible. Calibrate potential scale to Fc/Fc+.

        ESW_Protocol Start Start: Dry IL (<50 ppm H2O) Setup Assemble 3-Electrode Cell (WE: GC, CE: Pt, RE: Ag/Ag+) Start->Setup Purge Argon Purge (20 min) Setup->Purge CV_Scan Linear Sweep / CV Scan Rate: 10 mV/s Purge->CV_Scan Cutoff Determine Cutoff (J = 0.5 mA/cm²) CV_Scan->Cutoff InternalStd Add Ferrocene (Fc) Validate Reversibility Cutoff->InternalStd

        Figure 2: Electrochemical Stability Window determination workflow.

        Protocol B: Temperature-Dependent Viscosity Measurement

        Objective: Characterize transport behavior for process scaling.

        • Calibration: Use a cone-and-plate rheometer (e.g., Anton Paar or TA Instruments). Calibrate with a standard oil (e.g., Cannon N35) at 25°C.

        • Loading: Place ~0.5 mL of dried IL on the Peltier plate. Ensure no air bubbles are trapped (bubbles artificially lower viscosity).

        • Shear Sweep: Perform a shear rate sweep (1 to 100 s⁻¹) to confirm Newtonian behavior. Both [BMIM] and [P4441] should show constant viscosity independent of shear rate.

        • Temperature Ramp: Ramp temperature from 20°C to 80°C at 2°C/min, measuring viscosity at constant shear (e.g., 50 s⁻¹).

        • Analysis: Fit data to the Vogel-Fulcher-Tammann (VFT) equation:

          
          .
          

        References

        • Nippon Chemical Industrial Co., Ltd. (n.d.). Phosphonium Ionic Liquids - Technical Data Sheet. Retrieved from

          • Source for [P4441][TFSI] viscosity (207 cP), conductivity (0.42 mS/cm), and density.
        • IoLiTec (Ionic Liquids Technologies). (n.d.). 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide Technical Data Sheet. Retrieved from

          • Source for [BMIM][TFSI] viscosity (48.8 cP), conductivity (3.41 mS/cm), and electrochemical window.
        • Reiter, J., et al. (2013). Physicochemical properties of N-methoxyethyl-N-methylpyrrolidinium ionic liquids with perfluorinated anions. Electrochimica Acta. Provides comparative context for TFSI-based IL stability and conductivity trends.
        • Gouveia, W., et al. (2014). Toxicity of ionic liquids against bacteria. Chemosphere.
        • Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry. Authoritative review on the superior thermal and electrochemical stability of phosphonium ILs.

        Sources

        Technical Comparison Guide: Bis(trifluoromethanesulfonyl)imide (TFSI) vs. Bis(fluorosulfonyl)imide (FSI) Anions

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        For researchers optimizing electrolyte formulations, the choice between TFSI ([N(SO₂CF₃)₂]⁻) and FSI ([N(SO₂F)₂]⁻) anions represents a critical trade-off between transport kinetics and thermodynamic stability .

        • Select FSI when the priority is maximizing ionic conductivity, reducing viscosity, and forming a robust, LiF-rich Solid Electrolyte Interphase (SEI) on lithium metal anodes. It is the superior choice for high-rate performance and low-temperature operation.

        • Select TFSI when thermal stability (>200°C) and resistance to hydrolysis are paramount. However, its application is severely limited by its corrosive attack on aluminum current collectors at potentials >3.8 V vs. Li/Li⁺.[1]

        Molecular Architecture & Physicochemical Properties

        The functional divergence of these anions stems directly from their terminal groups: the bulky trifluoromethyl (-CF₃) group in TFSI versus the compact fluorine (-F) atom in FSI.

        Structural Impact on Viscosity and Conductivity
        • Steric Hindrance: The FSI anion is significantly smaller (Van der Waals volume ~148 ų) compared to TFSI (~246 ų). This reduction in steric bulk lowers the energy barrier for molecular rotation and diffusion.

        • Charge Delocalization: Both anions feature an imide center (-N-) flanked by sulfonyl groups, delocalizing the negative charge. However, the electron-withdrawing nature of the terminal -F in FSI is comparable to -CF₃, maintaining weak coordination with cations (like Li⁺) while significantly reducing mass and volume.

        • Result: FSI-based electrolytes consistently exhibit lower viscosity and higher ionic conductivity than their TFSI counterparts. In ionic liquids (e.g., pyrrolidinium-based), FSI variants often show a 20–30% improvement in conductivity.

        Thermal & Chemical Stability[1][2][3][4][5][6][7][8]
        • Bond Strength: The C-S and C-F bonds in TFSI are exceptionally robust, granting it thermal stability up to ~350°C.

        • Vulnerability: The S-F bond in FSI is chemically more labile. While this allows for beneficial SEI formation (see Section 3), it makes FSI more susceptible to hydrolysis (generating HF and HSO₃F) and thermal decomposition at lower temperatures (~180°C–200°C depending on the cation).

        PropertyTFSI Anion FSI Anion Implication
        Formula
        
        
        
        
        FSI is the structural analog with -F replacing -CF3.[2]
        Molecular Weight 280.15 g/mol 180.13 g/mol FSI allows for higher molar concentrations at same wt%.
        Viscosity ModerateLowFSI enables better wetting and faster ion transport.
        Conductivity HighVery HighFSI is preferred for high-power applications.
        Hydrolytic Stability HighModerate/LowFSI requires stricter moisture control (<10 ppm).
        Thermal Stability Excellent (>300°C)Good (~200°C)TFSI is safer for high-temp environments.

        The Aluminum Corrosion Challenge

        This is the single most critical differentiator for high-voltage battery applications.

        The Mechanism

        Aluminum current collectors rely on a native passivation layer (Al₂O₃) to prevent reaction with the electrolyte.

        • TFSI Corrosion: At potentials above 3.8 V vs. Li/Li⁺, TFSI attacks the Al substrate. The reaction product, Al(TFSI)₃ , is highly soluble in organic carbonates (DMC, EMC). This solubility prevents the formation of a passivation layer, leading to continuous pitting corrosion and rapid cell failure.

        • FSI Passivation: FSI behaves differently.[1][3][4][5][6][7][8][9][10] While it can attack Al, the labile S-F bond facilitates the formation of insoluble AlF₃ and other fluorinated species. These precipitate on the Al surface, potentially passivating it. However, this protection is not absolute; pure FSI electrolytes can still cause corrosion at high voltages (>4.2 V) unless used in high concentrations (>3 M) or with specific additives.

        Verdict: TFSI is generally incompatible with Al current collectors above 3.8 V. FSI is manageable but requires careful formulation (e.g., high concentration or protective additives).[11]

        Interphase Chemistry (SEI Formation)

        The "fragility" of the FSI anion is its greatest asset at the anode interface.

        • FSI-derived SEI: The S-F bond breaks relatively easily during the initial reduction steps on the anode. This generates a high concentration of LiF (Lithium Fluoride) within the SEI.[9] LiF is mechanically rigid and electronically insulating, which suppresses lithium dendrite growth and stabilizes the interface for long-term cycling.

        • TFSI-derived SEI: TFSI decomposes to form an organic-rich SEI (containing -CF₃ moieties) that is often more permeable and less mechanically robust than the inorganic LiF-rich layer formed by FSI.

        Visualizing the Structure-Property Relationship

        G Anion_Structure Anion Structure TFSI_Node TFSI (-CF3 groups) Anion_Structure->TFSI_Node FSI_Node FSI (-F groups) Anion_Structure->FSI_Node Steric_Bulk Steric Bulk TFSI_Node->Steric_Bulk High Bond_Strength Bond Stability (S-F vs C-S) TFSI_Node->Bond_Strength High (Stable) Al_Corrosion Al Current Collector Stability TFSI_Node->Al_Corrosion High Risk (Soluble Al-TFSI) FSI_Node->Steric_Bulk Low FSI_Node->Bond_Strength Moderate (Labile) Conductivity Ionic Conductivity FSI_Node->Conductivity Superior SEI_Quality SEI Formation (LiF Content) FSI_Node->SEI_Quality Superior (LiF-rich) Viscosity Viscosity Steric_Bulk->Viscosity Increases Bond_Strength->SEI_Quality Labile bonds promote LiF Bond_Strength->Al_Corrosion Solubility of byproducts Viscosity->Conductivity Inversely Proportional

        Figure 1: Causal flow from molecular structure to electrochemical performance metrics.

        Experimental Protocols

        To validate these properties in your own lab, use the following standardized protocols.

        Protocol A: Electrochemical Stability Window (ESW) Determination

        Objective: Define the voltage limits where the electrolyte degrades. Method: Linear Sweep Voltammetry (LSV).[12]

        • Cell Setup: Use a 3-electrode Swagelok or coin cell.

          • Working Electrode (WE): Platinum (Pt) disk (inert) or Carbon black composite (practical).

          • Counter Electrode (CE): Lithium metal foil.

          • Reference Electrode (RE): Lithium metal.[2][5][7][9][13]

        • Preparation: Assemble in an Argon-filled glovebox (O₂/H₂O < 0.1 ppm).

        • Procedure:

          • Allow cell to rest for 2-4 hours to stabilize OCV.

          • Anodic Scan (Oxidation): Scan from OCV to 5.5 V vs. Li/Li⁺ at 0.1 mV/s.

          • Cathodic Scan (Reduction): Scan from OCV to 0.0 V vs. Li/Li⁺ at 0.1 mV/s.

        • Analysis: The stability limit is defined as the voltage where current density exceeds a threshold (commonly 10 µA/cm² or 0.1 mA/cm² ).

          • Note: FSI may show minor oxidation currents earlier than TFSI, but catastrophic breakdown often occurs later.

        Protocol B: Aluminum Corrosion Assessment

        Objective: Determine if the anion corrodes the current collector. Method: Chronoamperometry (CA) + SEM.

        • Cell Setup:

          • WE: Aluminum foil (battery grade).

          • CE/RE: Lithium metal.[2][5][7][10][13]

        • Procedure:

          • Step 1 (LSV): Scan from OCV to 4.5 V or 5.0 V at 0.1 mV/s. Observe if current rises exponentially (pitting) or plateaus (passivation).

          • Step 2 (CA - Critical): Hold the voltage at a high potential (e.g., 4.2 V or 4.5 V) for 24–48 hours.

        • Data Interpretation:

          • Passivation: Current decays to near zero (< 1 µA/cm²) and stays stable.

          • Corrosion: Current fluctuates or rises over time.

        • Post-Mortem: Disassemble cell, wash Al foil with DMC, and image with SEM. Look for pitting holes. TFSI will show severe pitting; FSI may show minor pitting or a smooth surface depending on concentration.

        Protocol C: Ionic Conductivity Measurement

        Objective: Measure bulk ion transport. Method: Electrochemical Impedance Spectroscopy (EIS).[13]

        • Cell Setup: Conductivity cell with two parallel stainless steel blocking electrodes (fixed cell constant).

        • Procedure:

          • Thermostat the cell (e.g., 25°C).

          • Apply AC amplitude of 10 mV over frequency range 1 MHz to 1 Hz.

        • Analysis:

          • Plot the Nyquist diagram (-Z'' vs Z').

          • The bulk resistance (

            
            ) is the intercept with the Z' axis (high frequency).
            
          • Calculate conductivity (

            
            ): 
            
            
            
            , where
            
            
            is the cell constant.

        Workflow cluster_0 Transport Properties cluster_1 Stability & Corrosion Start Start: Electrolyte Characterization Step1 EIS Measurement (Blocking Electrodes) Start->Step1 Step2 LSV Scan (Pt Electrode) Start->Step2 Calc1 Calculate Conductivity (σ = K/R) Step1->Calc1 Step3 Chronoamperometry (Al Electrode @ 4.5V) Step2->Step3 SEM SEM Inspection of Al Foil Step3->SEM Decision Current Stable? Step3->Decision Pass Passivation (Compatible) Decision->Pass Yes Fail Corrosion (Incompatible) Decision->Fail No

        Figure 2: Experimental workflow for validating electrolyte performance and compatibility.

        References

        • Zhang, H. et al. (2014). Electrochemical stability of non-aqueous electrolytes for lithium-ion batteries: The role of the anion.Journal of Power Sources , 251, 422-429. Link

        • Han, H. B. et al. (2011). Lithium bis(fluorosulfonyl)imide (LiFSI) as conducting salt for nonaqueous liquid electrolytes for lithium-ion batteries: Physicochemical and electrochemical properties.Journal of Power Sources , 196(7), 3623-3632. Link

        • Yim, T. et al. (2015). High-performance lithium-metal batteries using bis(fluorosulfonyl)imide-based ionic liquid electrolytes.[2][9][13]Scientific Reports , 5, 12865. Link

        • Matsumoto, H. et al. (2013). Suppression of Aluminum Corrosion by Using High Concentration LiFSI Electrolyte.Journal of The Electrochemical Society , 160(11), A1997. Link

        • Li, Q. et al. (2016). Progress in electrolytes for rechargeable lithium-metal batteries.[2][3][8][9]Advanced Energy Materials , 6(16), 1600400. Link

        Sources

        A Comparative Guide to the Ionic Conductivity of Phosphonium and Sulfonium Ionic Liquids

        Author: BenchChem Technical Support Team. Date: February 2026

        For Researchers, Scientists, and Drug Development Professionals

        Abstract

        Ionic liquids (ILs) are a class of molten salts with melting points below 100°C, exhibiting unique physicochemical properties such as low vapor pressure, high thermal stability, and tunable conductivity. This guide provides an in-depth comparison of the ionic conductivity of two prominent classes of ILs: those based on phosphonium ([PR₄]⁺) and sulfonium ([SR₃]⁺) cations. While both show promise in applications ranging from electrochemistry to drug delivery, their performance is dictated by subtle differences in their molecular architecture. This document synthesizes experimental data to elucidate the structure-property relationships that govern their ionic conductivity, offering a predictive framework for selecting the optimal IL for a given application. Generally, sulfonium ILs exhibit higher ionic conductivity due to their lower viscosity and the smaller size of the sulfur core atom, though phosphonium ILs often provide superior thermal and electrochemical stability.[1][2]

        Introduction: The Significance of Ionic Conductivity

        Ionic conductivity (σ) is a measure of a material's ability to conduct electric current through the movement of ions. In the context of ionic liquids, it is a critical parameter that determines their efficacy as electrolytes in batteries and supercapacitors, as solvents in electrochemical synthesis, and as media for drug delivery systems.[3] High ionic conductivity is desirable as it minimizes resistive losses and enhances the rate of electrochemical processes.

        The conductivity of an IL is fundamentally governed by the number of charge carriers (ion concentration), their charge, and their mobility. The latter is inversely related to factors such as viscosity, ion size, and the strength of inter-ionic interactions (ion pairing).[3][4] The choice of cation is a primary determinant of these properties, making the comparison between phosphonium and sulfonium ILs a critical area of investigation.[5][6]

        Molecular Architecture: Phosphonium vs. Sulfonium Cations

        The core distinction between these two families lies in the central heteroatom of the cation: phosphorus (Group 15) for phosphonium and sulfur (Group 16) for sulfonium. This difference has significant structural and electronic consequences.

        • Phosphonium ([PR₄]⁺): Tetra-coordinated, with four organic substituents (typically alkyl chains) bonded to the central phosphorus atom. The P-C bonds are relatively long, and the cation often adopts a tetrahedral geometry. This structure can be sterically hindered, influencing ion packing and mobility.

        • Sulfonium ([SR₃]⁺): Tri-coordinated, with three organic substituents and a lone pair of electrons on the central sulfur atom, resulting in a pyramidal geometry. The smaller atomic radius of sulfur compared to phosphorus, and the presence of only three substituents, generally leads to a smaller, more compact cationic structure.[2]

        These structural differences are visualized below.

        G cluster_P Phosphonium Cation ([P(C₄H₉)₄]⁺) cluster_S Sulfonium Cation ([S(C₄H₉)₃]⁺) P P⁺ R1_P C₄H₉ P->R1_P R2_P C₄H₉ P->R2_P R3_P C₄H₉ P->R3_P R4_P C₄H₉ P->R4_P S S⁺ R1_S C₄H₉ S->R1_S R2_S C₄H₉ S->R2_S R3_S C₄H₉ S->R3_S

        Caption: Comparative molecular structures of phosphonium and sulfonium cations.

        Comparative Analysis of Ionic Conductivity

        Experimental evidence consistently demonstrates that the choice of cation core, alkyl chain length, and the counter-anion significantly impacts ionic conductivity.

        General Trends and Supporting Data

        Generally, for a given anion and similar alkyl chain substitution, sulfonium ILs tend to exhibit higher ionic conductivity than their phosphonium analogues.[2][7] This is primarily attributed to their lower viscosities.[7] For instance, triethylsulfonium dicyanamide showed an ionic conductivity of 22.4 mS/cm at 20°C, one of the highest values reported for room-temperature ILs at the time.[7]

        The following table summarizes representative data from the literature, comparing the conductivity and viscosity of phosphonium and sulfonium ILs with the common bis(trifluoromethylsulfonyl)imide ([TFSI]⁻ or [Tf₂N]⁻) anion.

        Ionic Liquid (Cation)AnionTemperature (°C)Viscosity (mPa·s)Conductivity (mS/cm)Reference
        Triethylsulfonium ([S₂₂₂]⁺)[Tf₂N]⁻25376.8[8]
        Diethylmethylsulfonium ([S₂₂₁]⁺)[Tf₂N]⁻25327.9[8]
        Trihexyl(tetradecyl)phosphonium[Tf₂N]⁻2511370.29[9]
        Tetrabutylphosphonium[Tf₂N]⁻30~200~1.5[10]

        Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.

        Influence of Key Structural Factors
        • Cation Size and Alkyl Chain Length: Increasing the length of the alkyl chains on either cation generally leads to a decrease in conductivity.[11][12] This is a direct consequence of increased van der Waals interactions, which elevates viscosity and reduces ion mobility.[13] The smaller core size of the sulfonium cation often results in ILs with lower viscosity and thus higher conductivity compared to phosphonium analogues with identical alkyl groups.[2][8]

        • Anion Nature: The choice of anion has a dramatic effect on conductivity.[14] Larger anions with a more delocalized charge (e.g., [TFSI]⁻, dicyanamide [DCA]⁻) tend to form ILs with lower viscosities and higher conductivities compared to smaller, more coordinating anions like chloride (Cl⁻) or tetrafluoroborate (BF₄⁻).[9] This is because weaker cation-anion interactions (lower ion pairing) facilitate greater ion mobility.[9][15] For example, phosphonium ILs with a bis(fluorosulfonyl)imide (FSI) anion show up to 50% higher ionic conductivity and 19% lower viscosity compared to their TFSI analogues.[3][16]

        • Temperature: Ionic conductivity in both families is strongly temperature-dependent, increasing as temperature rises.[8] This relationship is due to the corresponding decrease in viscosity, which enhances ion mobility. The temperature dependence of conductivity for many ILs can be described by the Vogel-Fulcher-Tammann (VFT) equation, which models the behavior of glass-forming liquids.[1][17][18]

        Ion-Ion Interactions and Walden Plot Analysis

        The Walden plot, which correlates molar conductivity (Λ) with fluidity (1/η, the inverse of viscosity), is a powerful tool for assessing the degree of ion dissociation, or "ionicity," in an IL. An ideal electrolyte, like a dilute KCl solution where ions are fully dissociated, defines the "ideal" line on this plot.

        ILs that fall below this line exhibit incomplete ion dissociation, meaning a significant fraction of ions exist as neutral ion pairs or larger aggregates, which do not contribute to charge transport.[4]

        • Phosphonium ILs: Often fall further below the ideal line, particularly those with long alkyl chains, indicating a greater degree of ion pairing.[11]

        • Sulfonium ILs: Tend to lie closer to the ideal line, suggesting they are "good" ionic liquids with a higher concentration of free ions available for conduction.[7] This is consistent with the weaker cation-anion binding observed in some sulfonium systems.[15]

        Experimental Protocol: Measurement of Ionic Conductivity

        A reliable and reproducible method for measuring ionic conductivity is crucial for comparative studies. Electrochemical Impedance Spectroscopy (EIS) is the standard technique.

        Principle of Measurement

        EIS involves applying a small amplitude alternating potential across a conductivity cell containing the IL sample and measuring the resulting current. The impedance (Z) of the system is measured over a range of frequencies. By plotting the imaginary part of the impedance (-Z") against the real part (Z'), a Nyquist plot is generated. The bulk resistance (R) of the IL is determined from the intercept of the high-frequency semi-circle with the real axis. The ionic conductivity (σ) is then calculated using the cell constant (K).

        σ = K / R

        Step-by-Step Methodology
        • Cell Constant Determination:

          • Fill a conductivity cell of known geometry with a standard KCl solution of known concentration and conductivity.

          • Measure the resistance (R_KCl) of the standard solution at a controlled temperature (e.g., 25.0 °C) using the EIS setup.

          • Calculate the cell constant (K) using the formula: K = σ_KCl × R_KCl.

        • Sample Preparation:

          • Dry the ionic liquid under high vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove residual water and volatile impurities, as these can significantly affect conductivity.

          • Handle the dried IL in an inert atmosphere (e.g., a glovebox) to prevent moisture reabsorption.

        • Conductivity Measurement:

          • Rinse the calibrated conductivity cell with a suitable solvent and dry it thoroughly.

          • Fill the cell with the degassed, dry IL sample, ensuring no air bubbles are trapped between the electrodes.

          • Place the cell in a temperature-controlled environment (e.g., a thermostat bath or oven) and allow it to equilibrate at the desired temperature.[19]

          • Connect the cell to the impedance analyzer.

          • Perform an EIS scan over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

          • Determine the bulk resistance (R) from the resulting Nyquist plot.

          • Calculate the ionic conductivity (σ) using the predetermined cell constant.

          • Repeat measurements at different temperatures to study the temperature dependence.[19]

        G cluster_prep Preparation cluster_measure Measurement Workflow A Dry IL under vacuum D Fill cell with dry IL in inert atmosphere A->D B Calibrate conductivity cell with standard KCl C Determine Cell Constant (K) B->C I Calculate Conductivity σ = K / R C->I E Equilibrate at target temperature D->E F Perform Electrochemical Impedance Spectroscopy (EIS) E->F G Generate Nyquist Plot F->G H Determine Bulk Resistance (R) from plot intercept G->H H->I

        Caption: Experimental workflow for measuring ionic conductivity via EIS.

        Conclusion and Outlook

        The choice between phosphonium and sulfonium ionic liquids for applications requiring high ionic conductivity involves a trade-off.

        • Sulfonium ILs generally offer higher ionic conductivity and lower viscosity.[7][8] Their smaller cation size and potentially weaker ion pairing make them excellent candidates for high-performance electrolytes where ion transport is paramount.[2][15]

        • Phosphonium ILs , while often exhibiting lower conductivity, typically possess superior thermal and electrochemical stability.[1] The steric bulk of the four alkyl groups can shield the positive phosphorus center, rendering it less susceptible to nucleophilic attack and decomposition at high potentials.

        Future research should focus on synthesizing novel asymmetric and functionalized cations in both families to decouple viscosity from conductivity. By incorporating ether or fluoroalkyl groups, for example, it may be possible to disrupt ion packing and reduce intermolecular forces, thereby enhancing conductivity without compromising the inherent stability of the cation core. Such molecular engineering holds the key to designing next-generation ionic liquids tailored for the demanding requirements of advanced energy storage and pharmaceutical applications.

        References

        • Liu, W., et al. (2011). Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. Journal of Materials Chemistry. Available at: [Link]

        • García, S., et al. (2020). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. Molecules. Available at: [Link]

        • Kozinda, A., et al. (2022). A Comparison of the Tribological Properties of Two Phosphonium Ionic Liquids. Materials. Available at: [Link]

        • Tsunashima, K. & Sugiya, M. (2007). Physicochemical Characterization of Sulfonate-Based Phosphonium Ionic Liquids. ResearchGate. Available at: [Link]

        • Ghimire, A., et al. (2020). Identifying High Ionic Conductivity Compositions of Ionic Liquid Electrolytes Using Features of the Solvation Environment. Journal of Chemical Theory and Computation. Available at: [Link]

        • Semenov, M., et al. (2022). Triethylsulfonium-based ionic liquids enforce lithium salt electrolytes. Physical Chemistry Chemical Physics. Available at: [Link]

        • Lesch, V., et al. (2011). Evaluating the contributions to conductivity in room temperature ionic liquids. Physical Chemistry Chemical Physics. Available at: [Link]

        • Girard, G. M. A., et al. (2015). Electrochemical and physicochemical properties of small phosphonium cation ionic liquid electrolytes with high lithium salt content. Physical Chemistry Chemical Physics. Available at: [Link]

        • Blundell, R. K. & Licence, P. (2014). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. Physical Chemistry Chemical Physics. Available at: [Link]

        • Mandal, B. P., et al. (2017). Trialkylsulfonium Dicyanamides — A New Family of Ionic Liquids with Very Low Viscosities. ResearchGate. Available at: [Link]

        • Tsioptsias, C., et al. (2023). The Electrical Conductivity of Ionic Liquids: Numerical and Analytical Machine Learning Approaches. International Journal of Molecular Sciences. Available at: [Link]

        • Sampaio, J. F. N., et al. (2021). Comparing the performance of sulfonium and phosphonium ionic liquids as electrolytes for supercapacitors by molecular dynamics simulations. ResearchGate. Available at: [Link]

        • Appetecchi, G. B., et al. (2016). The Influence of Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. ResearchGate. Available at: [Link]

        • Bradaric, C. J., et al. (2003). Density, Viscosity, and Conductivity of Tetraalkyl Phosphonium Ionic Liquids. ResearchGate. Available at: [Link]

        • Le, M. L., et al. (2011). Adjusted Walden plot of various ionic liquids at 20 °C. ResearchGate. Available at: [Link]

        • Montanino, M., et al. (2022). Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes. HELDA - University of Helsinki. Available at: [Link]

        • Gomez-Santana, J., et al. (2023). Electrical conductivity behavior of various ionic liquids. ResearchGate. Available at: [Link]

        • Wojnarowska, Z., et al. (2019). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters. Available at: [Link]

        • Minami, K., et al. (2023). Effect of cation side-chain structure on the physicochemical properties of pyrrolidinium-based electrolytes upon mixing with sodium salt. Scientific Reports. Available at: [Link]

        • Fraser, K. J., et al. (2015). Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. The Journal of Physical Chemistry C. Available at: [Link]

        • Kalinowska-Tłuścik, J., et al. (2020). Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials. Molecules. Available at: [Link]

        • Appetecchi, G. B., et al. (2016). The Influence of Cation Structure on the Chemical–Physical Properties of Protic Ionic Liquids. The Journal of Physical Chemistry C. Available at: [Link]

        • Gardas, R. L., et al. (2023). Electrical Conductivity of Ionic Liquids 1-Hexyl-3-Methylimidazolium Chloride (HMIM) and 1-Methyl-3-Octylimidazolium Chloride (OMIM) in Mixtures with Selected Alkoxy Alcohols over a Wide Temperature Range. Molecules. Available at: [Link]

        • Fraser, K. J., et al. (2015). Ionic Liquids Containing Sulfonium Cations as Electrolytes for Electrochemical Double Layer Capacitors. ResearchGate. Available at: [Link]

        Sources

        The Cation's Crucial Role: A Comparative Guide to Tuning TFSI Ionic Liquid Properties

        Author: BenchChem Technical Support Team. Date: February 2026

        The bis(trifluoromethylsulfonyl)imide (TFSI) anion is a cornerstone in the design of ionic liquids (ILs), prized for conferring desirable properties like low viscosity and high electrochemical stability.[1] However, the full potential of a TFSI-based IL is only realized through the judicious selection of its cation. The cation's structure—be it its core ring system, alkyl chain length, or functional groups—profoundly influences the resulting IL's physicochemical and electrochemical characteristics.[2] This guide provides a comparative analysis of how different cations modulate the properties of TFSI ILs, offering experimental data and mechanistic insights to inform your research and development.

        The Cation's Influence: A High-Level Overview

        The choice of cation dictates a delicate balance of intermolecular forces, including electrostatic interactions, van der Waals forces, and hydrogen bonding. These forces, in turn, govern the IL's macroscopic properties. For instance, bulky, asymmetric cations tend to disrupt crystal packing, leading to lower melting points. The nature of the cation also impacts ion mobility, which is directly related to conductivity and viscosity.

        G cluster_props Key Properties Cation Cation Structure Interactions Intermolecular Forces (Electrostatic, van der Waals, H-bonding) Cation->Interactions dictates Properties Macroscopic Properties Interactions->Properties govern Thermal Thermal Stability Properties->Thermal Electrochemical Electrochemical Stability Properties->Electrochemical Transport Transport Properties (Viscosity, Conductivity) Properties->Transport

        Thermal Stability: The Onset of Decomposition

        An ionic liquid's thermal stability is a critical parameter for applications involving elevated temperatures. It is typically evaluated by thermogravimetric analysis (TGA), which determines the onset decomposition temperature (Td).

        Experimental Protocol: Thermogravimetric Analysis (TGA)
        • Sample Preparation: A small, precisely weighed sample of the ionic liquid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

        • Instrumentation: The crucible is placed in a thermogravimetric analyzer.

        • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically inert, such as nitrogen or argon) to prevent oxidative degradation.

        • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

        • Analysis: The onset decomposition temperature (Td) is determined as the temperature at which a significant mass loss (e.g., 5% or 10%) is observed.

        The choice of a constant heating rate allows for reproducible results and comparison between different samples. An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition and not oxidation.

        Cation Comparison: Thermal Decomposition Temperatures
        Cation FamilyExample CationTd (°C)Reference
        Imidazolium1-butyl-3-methylimidazolium ([BMIm]⁺)~400-450[3]
        Pyrrolidinium1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺)~400-450[3]
        Piperidinium1-butyl-1-methylpiperidinium ([BMPip]⁺)~400-450[3]
        Quaternary AmmoniumMethyltrioctylammonium ([MOc₃Am]⁺)~350-400[3]
        PhosphoniumTrihexyl(tetradecyl)phosphonium ([P₆,₆,₆,₁₄]⁺)>400[4]

        Note: Decomposition temperatures can vary based on the specific alkyl chain lengths and experimental conditions.

        Generally, imidazolium, pyrrolidinium, and piperidinium-based TFSI ILs exhibit high thermal stability.[3] Phosphonium-based ILs are also known for their excellent thermal robustness, often exceeding that of their ammonium counterparts.[4][5] The presence of functional groups, such as hydroxyl groups, can impact thermal stability.[6]

        Electrochemical Stability: The Potential Window of Operation

        The electrochemical stability window (ESW) defines the voltage range within which the ionic liquid remains stable without undergoing oxidation or reduction. A wide ESW is essential for applications in electrochemical devices like batteries and capacitors.

        Experimental Protocol: Cyclic Voltammetry (CV)
        • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/Ag⁺ or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., platinum wire).

        • Electrolyte Preparation: The ionic liquid is meticulously dried under vacuum to remove water, which can narrow the ESW.

        • Measurement: A cyclic voltammogram is recorded by scanning the potential of the working electrode and measuring the resulting current. The scan is performed in both the anodic and cathodic directions.

        • ESW Determination: The ESW is determined from the voltammogram as the potential range between the onset of the anodic (oxidation) and cathodic (reduction) currents. A current density cutoff (e.g., 0.5 or 1.0 mA/cm²) is typically used to define these limits.

        The use of a three-electrode setup allows for precise control and measurement of the working electrode's potential. Rigorous drying of the IL is paramount, as even trace amounts of water can be electrochemically active and lead to an underestimation of the true ESW.

        Cation Comparison: Electrochemical Stability Windows
        Cation FamilyExample CationAnodic Limit (V vs. ref)Cathodic Limit (V vs. ref)ESW (V)Reference
        Imidazolium1-ethyl-3-methylimidazolium ([EMIm]⁺)~2.0-2.5~-2.0 to -2.5~4.0-5.0[7]
        Pyrrolidinium1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺)>2.5<-2.5>5.0[8]
        Piperidinium1-butyl-1-methylpiperidinium ([BMPip]⁺)>2.5<-2.5>5.0[8]
        Quaternary AmmoniumTetraalkylammonium>2.5<-2.5>6.0[8]
        PhosphoniumTetraalkylphosphonium>2.5<-2.5>6.0[8]

        Note: The reference electrode and cutoff current density will affect the absolute values.

        Bulky, aliphatic cations such as those from the quaternary ammonium and phosphonium families generally exhibit wider electrochemical windows compared to aromatic cations like imidazolium.[8] This is because the aliphatic C-H bonds are more resistant to oxidation than the C-H bond on the imidazolium ring. Increasing the alkyl chain length on the cation can also lead to a wider electrochemical stability window.[7]

        G cluster_cv Cyclic Voltammetry Workflow A Prepare Dry IL B Assemble 3-Electrode Cell A->B C Scan Potential B->C D Measure Current C->D E Determine ESW D->E

        Transport Properties: Viscosity and Ionic Conductivity

        Viscosity and ionic conductivity are inversely related and are critical for applications requiring efficient mass and charge transport, such as in electrolytes and reaction media.

        Experimental Protocols
        • Viscosity: A rheometer or viscometer is used to measure the resistance of the ionic liquid to flow at a controlled temperature. A cone-and-plate or parallel-plate geometry is commonly employed.

        • Ionic Conductivity: The conductivity is determined by measuring the impedance of the ionic liquid between two electrodes (e.g., platinum) of a known geometry using an impedance spectrometer. The conductivity is calculated from the measured resistance.

        Temperature control is crucial for both measurements, as viscosity and conductivity are highly temperature-dependent.

        Cation Comparison: Viscosity and Conductivity
        Cation FamilyExample CationViscosity (mPa·s at 25°C)Conductivity (mS/cm at 25°C)Reference
        Imidazolium1-ethyl-3-methylimidazolium ([EMIm]⁺)~34~10[9]
        Imidazolium1-butyl-3-methylimidazolium ([BMIm]⁺)~52~3.7[10]
        Pyrrolidinium1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺)~70~2.3[1]
        SulfoniumTriethylsulfonium ([S₂₂₂]⁺)~20~13[1]

        Note: Values are approximate and depend on purity and measurement conditions.

        Several factors related to the cation structure influence transport properties:

        • Alkyl Chain Length: Increasing the alkyl chain length generally leads to higher viscosity and lower conductivity due to increased van der Waals interactions and greater molecular weight.[6][11]

        • Symmetry: Asymmetry in the cation structure can disrupt packing and lead to lower viscosity.

        • Flexibility: More flexible cations can lead to higher viscosity.

        • Cation Core: For a given alkyl chain length, imidazolium-based ILs tend to be less viscous and more conductive than their pyrrolidinium or piperidinium counterparts.[12][13] Sulfonium-based TFSI ILs can exhibit particularly low viscosity and high conductivity.[1]

        The relationship between these properties can be visualized using a Walden plot, which plots molar conductivity against the fluidity (inverse of viscosity).

        Conclusion

        The cation is not a mere spectator ion in TFSI-based ionic liquids; it is a powerful tool for tuning their properties to meet the demands of specific applications. Aromatic cations like imidazolium often provide a good balance of properties, while aliphatic cations like quaternary ammonium and phosphonium excel in electrochemical stability. For applications requiring high conductivity, smaller cations or those with weaker intermolecular interactions, such as sulfonium, are promising candidates. By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions in the design and selection of task-specific ionic liquids.

        References

        • Gornov, E. et al. (2021). Cation effects on the properties of halloysite-confined bis(trifluoromethylsulfonyl)imide based ionic liquids. RSC Advances, 11(61), 38631-38641. [Link]

        • Simonetti, E. et al. (2017). The Influence of Cation Structure on the Chemical-Physical Properties of Protic Ionic Liquids. ECS Transactions, 77(11), 1239-1251. [Link]

        • Qu, J. et al. (2014). Influence of Cation Structure on Physicochemical and Antiwear Properties of Hydroxyl-Functionalized Imidazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquids. Tribology Transactions, 57(4), 670-683. [Link]

        • Zaborski, M. et al. (2018). Bis(trifluoromethylsulfonyl)imide Ionic Liquids Applied for Fine-Tuning the Cure Characteristics and Performance of Natural Rubber Composites. Polymers, 10(11), 1230. [Link]

        • MacFarlane, D. R. et al. (2006). Cation Code: Designing Bis(trifluoromethylsulfonyl)imide-Based Ionic Liquids for Electrochemical Applications. The Journal of Physical Chemistry B, 110(49), 24837-24844. [Link]

        • Ohaeri, E. C. et al. (2021). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids. Frontiers in Chemistry, 9, 737873. [Link]

        • Finze, M. et al. (2023). Insights into structure–property relationships in ionic liquids using cyclic perfluoroalkylsulfonylimides. Chemical Science, 14(7), 1786-1801. [Link]

        • Mees, M. J. et al. (2021). Highly Porous Polyimide Gel for Use as a Battery Separator with Room-Temperature Ionic Liquid Electrolytes. Gels, 7(4), 211. [Link]

        • Lee, J.-S. et al. (2008). Synthesis and Properties of Ionic Liquids:Imidazolium Tetrafluoroborates with Unsaturated Side Chains. Bulletin of the Korean Chemical Society, 29(8), 1533-1538. [Link]

        • Mun, J. et al. (2016). Comparing the Thermal and Electrochemical Stabilities of Two Structurally Similar Ionic Liquids. Molecules, 21(11), 1475. [Link]

        • Navarro, P. et al. (2017). Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes. ACS Sustainable Chemistry & Engineering, 5(11), 10474-10484. [Link]

        • Abdel-Maksoud, M. S. et al. (2023). Efficacy of Novel Quaternary Ammonium and Phosphonium Salts Differing in Cation Type and Alkyl Chain Length against Antibiotic-Resistant Staphylococcus aureus. International Journal of Molecular Sciences, 24(13), 10834. [Link]

        Sources

        Safety Operating Guide

        Navigating the Disposal of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide: A Guide for the Modern Laboratory

        Author: BenchChem Technical Support Team. Date: February 2026

        The burgeoning field of ionic liquids (ILs) presents novel opportunities in chemical synthesis, catalysis, and energy storage.[1] Among these, Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide stands out for its unique electrochemical and thermal properties. However, its increasing use necessitates a clear and scientifically grounded understanding of its handling and disposal to ensure laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, moving beyond mere compliance to foster a culture of intrinsic safety and responsibility within the research community.

        Hazard Profile: Understanding the "Why" Behind the Precautions

        Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is not a benign substance. A thorough understanding of its hazard profile is the cornerstone of safe handling and disposal.

        Key Hazards:

        • Acute Oral Toxicity: The compound is classified as toxic if swallowed.[2] Ingestion can lead to serious health complications, necessitating immediate medical attention.

        • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[3][4] Prolonged contact can lead to chemical burns.

        • Aquatic Toxicity: This ionic liquid is harmful to aquatic life with long-lasting effects.[2] Its persistence and potential for environmental accumulation demand stringent containment measures.

        • Biodegradability: It is not readily biodegradable, meaning it can persist in the environment.[2]

        These hazards underscore the importance of preventing its release into the environment and ensuring that all waste is managed through appropriate channels.

        Personal Protective Equipment (PPE): Your First Line of Defense

        Prior to handling Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide for any purpose, including disposal, the following personal protective equipment is mandatory:

        • Eye Protection: Safety glasses with side-shields conforming to EN166, or a face shield for larger quantities.[5]

        • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling the chemical.[5]

        • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental splashes.

        • Respiratory Protection: In cases of poor ventilation or the potential for aerosol formation, a respirator with an appropriate cartridge is recommended.[4]

        Spill Management: Immediate and Effective Response

        Accidents happen. A well-defined spill response plan is crucial to mitigate the risks associated with an accidental release of Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide.

        Step-by-Step Spill Cleanup:

        • Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.[5]

        • Containment: Prevent the spill from spreading and entering drains or waterways.[2][6] Use a non-combustible absorbent material like sand, diatomaceous earth, or a universal binder to contain the liquid.[2]

        • Absorption: Carefully apply the absorbent material to the spill, working from the outside in to avoid splashing.

        • Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a clearly labeled, sealable container for hazardous waste.[5]

        • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.

        • Report: Report the spill to your institution's environmental health and safety (EHS) department.

        Disposal Protocol: A Step-by-Step Guide

        The recommended and most environmentally responsible method for the disposal of Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is through a licensed hazardous waste disposal company, typically via incineration.[2][3][4] This method ensures the complete destruction of the compound, preventing its release into the environment.

        Workflow for Disposal:

        cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Storage & Pickup cluster_3 Final Disposition Unused Product Unused Product Sealable Container Sealable Container Unused Product->Sealable Container Contaminated Materials Contaminated Materials Contaminated Materials->Sealable Container Hazardous Waste Label Hazardous Waste Label Sealable Container->Hazardous Waste Label Designated Storage Area Designated Storage Area Hazardous Waste Label->Designated Storage Area EHS Pickup EHS Pickup Designated Storage Area->EHS Pickup Licensed Disposal Facility Licensed Disposal Facility EHS Pickup->Licensed Disposal Facility Incineration Incineration Licensed Disposal Facility->Incineration

        Caption: Disposal workflow for Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.

        Detailed Procedural Steps:

        • Waste Identification and Segregation:

          • Unused or Expired Product: Keep the chemical in its original container if possible. If not, transfer it to a compatible, well-sealed container.

          • Contaminated Materials: This includes absorbent materials from spills, used gloves, contaminated labware (e.g., pipette tips, weighing boats), and cleaning materials. These items must be collected separately from regular lab trash.

        • Proper Containment:

          • Place all waste materials into a designated, leak-proof, and chemically compatible container. Ensure the container is in good condition and can be securely sealed.

          • Do not overfill the container. Leave adequate headspace to prevent spills and pressure buildup.

        • Accurate Labeling:

          • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide".

          • Include the approximate quantity of waste and the date of accumulation.

          • Attach any relevant hazard pictograms (e.g., the skull and crossbones for toxicity).

        • Safe Storage:

          • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

          • This area should be well-ventilated, away from incompatible materials, and have secondary containment to prevent the release of any potential leaks.

        • Arrange for Disposal:

          • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

          • Provide them with all the necessary information about the waste stream.

        The Rationale for Incineration

        The recommendation for incineration is based on the chemical properties of Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide. Its thermal stability allows for controlled decomposition at high temperatures.[1] This process breaks down the complex organic cation and the fluorinated anion into simpler, less harmful compounds. In contrast, landfill disposal is not recommended due to the compound's potential to leach into soil and groundwater, given its aquatic toxicity and lack of ready biodegradability.[2]

        While research into the recycling and recovery of ionic liquids is ongoing, these methods are not yet widely available or standardized for all types of ionic liquids, including this specific phosphonium-based compound.[7][8][9] Therefore, high-temperature incineration remains the most effective and environmentally sound disposal method currently available.

        Summary of Key Disposal Parameters

        ParameterGuidelineRationale
        Primary Disposal Method High-temperature incineration by a licensed facility.[2][3][4]Ensures complete destruction of the toxic and environmentally persistent compound.
        Waste Segregation Separate from general waste. Collect unused product and contaminated materials in designated containers.Prevents contamination and ensures proper handling as hazardous waste.
        Containerization Leak-proof, chemically compatible, and securely sealed containers.Prevents accidental release during storage and transport.
        Labeling "Hazardous Waste," full chemical name, and hazard pictograms.Communicates the risks and ensures proper handling and disposal.
        Spill Cleanup Absorb with inert material, collect in a sealed container, and decontaminate the area.[2][6]Mitigates immediate hazards and prevents environmental contamination.

        By adhering to these detailed procedures, researchers and laboratory personnel can confidently manage the disposal of Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide, ensuring a safe working environment and minimizing their environmental footprint.

        References

        • proionic. (2023, October 13). Safety Data Sheet: Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide.
        • Iolitec. (n.d.). Safety Data Sheet: Tributylmethylphosphonium bis(trifluoromethylsulfonyl)imide >98%.
        • TCI Chemicals. (2025, November 26). SAFETY DATA SHEET: Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.
        • Chem-Impex. (n.d.). Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide.
        • TCI Chemicals. (2025, March 1). SAFETY DATA SHEET: Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide.
        • Wikipedia. (n.d.). Bistriflimide. Retrieved from [Link]

        • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Sodium bis(trifluoromethylsulfonyl)imide.
        • proionic. (2023, October 13). Safety Data Sheet: Tributylmethylphosphonium bis(fluorosulfonyl)imide.
        • Dmytruk, K., et al. (2018).
        • Giernoth, R. (2010). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology.
        • Analytical Methods. (2020).
        • Journal of Molecular Liquids. (2021). CO2 Solubility in Bis(trifluoromethylsulfonyl)imide ([Tf2N]) Anion-Based Ionic Liquids. Elsevier.
        • TCI Chemicals. (n.d.). Tributyl(methyl)
        • Morco, R. P., et al. (2015).
        • ResearchGate. (n.d.). Ionic Liquids Recycling for Reuse.
        • The Journal of Physical Chemistry Letters. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition.
        • Antonenko, Y. N., et al. (2023).
        • Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing.
        • Nature. (2020). Understanding the interactions between the bis(trifluoromethylsulfonyl)
        • ScienceDirect. (n.d.). Methods of IL Recovery and Destruction.
        • Frontiers in Chemistry. (2020). Temperature-Dependent Electrochemical Stability Window of Bis(trifluoromethanesulfonyl)imide and Bis(fluorosulfonyl)imide Anion Based Ionic Liquids.
        • PubMed. (2021).
        • Australian Journal of Chemistry. (2006). Phosphonium-Based Ionic Liquids as Efficient Borane Carriers. CSIRO Publishing.
        • ResearchGate. (n.d.).
        • PubChem. (n.d.). Tributyl(methyl)
        • Chemical Reviews. (2017). Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends.
        • PubMed. (2021).

        Sources

        Personal protective equipment for handling Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

        Author: BenchChem Technical Support Team. Date: February 2026

        CAS: 324575-10-2 | Abbreviation:

        
         or 
        
        
        
        Chemical Class: Phosphonium Ionic Liquid (Fluorinated)
        Executive Safety Summary

        Immediate Action Required: Treat this substance as a contact hazard and a potential oral toxin . Unlike volatile organic solvents (e.g., acetone, dichloromethane), Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide does not evaporate. A spill remains a permanent hazard until physically removed.

        • Primary Risk: Skin/Eye Irritation (H315, H319) and potential Acute Oral Toxicity (H301).

        • Critical Property: Hydrophobic and Viscous. Water alone will not remove it from skin or surfaces; it will merely smear the contaminant.

        • Disposal: Strictly regulated as fluorinated chemical waste . Do not mix with standard organic solvents for incineration without flagging the fluoride content.

        Chemical Risk & Mechanism Profile

        To handle this material safely, you must understand why it behaves differently than standard reagents.

        • The Anion (

          
          ):  The Bis(trifluoromethanesulfonyl)imide anion provides extreme thermal stability but poses a hidden risk. Under combustion or extreme acid exposure, it can release Hydrogen Fluoride (HF)  and toxic sulfur/nitrogen oxides. It is highly lipophilic, meaning it can potentially permeate lipid bilayers (skin) more effectively than simple inorganic salts.
          
        • The Cation (

          
          ):  Phosphonium cations generally exhibit higher cytotoxicity than their ammonium counterparts due to the lipophilic nature of the butyl chains, which facilitate cell membrane interaction.
          
        • The "Non-Volatility" Trap: Researchers often relax safety standards because there are no fumes. This is a fallacy. The lack of evaporation means any micro-droplet on a glove, bench, or vial rim remains active indefinitely, increasing the probability of secondary contamination (touching a keyboard or door handle with contaminated gloves).

        Personal Protective Equipment (PPE) Matrix

        The following PPE standards are non-negotiable for handling volumes > 5 mL or heating operations.

        PPE ComponentMaterial SpecificationOperational Logic (The "Why")
        Hand Protection 100% Nitrile (Min 0.11 mm / 4 mil)Do not use Latex. Latex degrades rapidly upon contact with lipophilic ILs. Nitrile offers excellent short-term splash protection.
        Glove Protocol "Splash & Change" ILs do not evaporate. If you see a shine on your glove, the permeation clock has started. Change gloves immediately.
        Eye Protection Chemical Splash Goggles Viscous liquids adhere to the cornea and are difficult to irrigate. Safety glasses with side shields are insufficient for pouring/transferring.
        Body Defense Lab Coat (Cotton/Poly blend) Standard protection. For volumes >100mL, add a chemically resistant apron (Tyvek or similar).
        Respiratory Fume Hood (Required) While non-volatile at RT, heating generates decomposition gases. Always handle in a hood to contain accidental aerosols.
        Decision Logic: PPE Selection

        The following diagram illustrates the decision process for selecting PPE based on the specific experimental condition.

        PPE_Decision_Logic Start Start: Handling [P1,4,4,4][TFSI] Activity_Check Activity Type? Start->Activity_Check Standard_Handling Weighing / Aliquoting (Ambient Temp) Activity_Check->Standard_Handling Low Energy High_Risk Heating (>100°C) or Aerosol Generation Activity_Check->High_Risk High Energy Std_PPE Standard PPE: - Nitrile Gloves (Single) - Safety Glasses - Lab Coat Standard_Handling->Std_PPE High_PPE Enhanced PPE: - Double Nitrile Gloves - Chemical Goggles - Fume Hood (Sash Low) High_Risk->High_PPE Permeation_Check Did liquid touch glove? Std_PPE->Permeation_Check High_PPE->Permeation_Check Action_Change STOP: Remove Gloves Wash Hands Don New Pair Permeation_Check->Action_Change Yes (Visible Shine) Action_Continue Continue Operation Permeation_Check->Action_Continue No Action_Change->Std_PPE Resume

        Caption: Decision logic for PPE escalation based on thermal energy and contact risk.

        Operational Protocols
        A. Weighing & Transfer (Viscosity Management)

        The high viscosity of

        
         makes standard pipetting inaccurate and dangerous (drips).
        
        • Use Positive Displacement: Do not use air-displacement pipettes (standard Gilson/Eppendorf). The viscous liquid will cling to the tip, leading to under-dosing and dripping. Use a positive displacement pipette or a glass syringe.

        • The "String" Technique: When withdrawing a tool (spatula or pipette tip) from the bulk liquid, wait 3-5 seconds. A thin "string" of IL often connects the tool to the bulk. Do not flick it. Touch the tip to the inner wall of the vessel to break the surface tension.

        • Gravimetric Transfer: Due to density (

          
          ), weighing is more accurate than volumetric transfer. Weigh directly into the receiving vessel.
          
        B. Heating & Reaction
        • Moisture Exclusion:

          
           is hydrophobic but hygroscopic (it will absorb water from air over time). Heat under inert atmosphere (
          
          
          
          or Ar) if dry conditions are required.
        • Thermal Runaway: While stable up to

          
          , accidental contact with strong oxidizers or reducing agents at high temperatures can cause rapid decomposition. Never  heat in a sealed vessel without a pressure relief mechanism.
          
        Emergency Response & Disposal
        Spill Cleanup Protocol

        Because this IL is hydrophobic, water is ineffective.

        • Isolate: Mark the area. The liquid is clear/colorless and hard to see.

        • Absorb: Use a dry absorbent pad or vermiculite. Do not use paper towels initially (they just smear it).

        • Solubilize: Once the bulk is removed, apply Acetone or Ethanol to a paper towel and wipe the surface. These solvents dissolve the IL and allow it to be lifted.

        • Wash: Finish with soap and water to remove solvent residue.

        Waste Disposal (Critical Compliance)

        NEVER pour into the sink.

        • Stream: Fluorinated Chemical Waste.

        • Labeling: Must explicitly state "Contains Fluorinated Compounds (TFSI Anion)."

        • Reasoning: Incineration of TFSI salts requires facilities equipped with scrubbers to capture Hydrogen Fluoride (HF) gas. Standard incineration will damage facility infrastructure and violate emission laws.

        Spill Response Workflow

        Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small < 10 mL Assess->Small Large > 10 mL Assess->Large Solvent Wipe with Acetone (Solubilization) Small->Solvent Absorb Absorb with Vermiculite/Pads Large->Absorb Containment First Waste Disposal: Fluorinated Waste Container Large->Waste Disposal of Absorbent Absorb->Solvent Soap Final Wash: Soap + Water Solvent->Soap Soap->Waste

        Caption: Step-by-step spill remediation focusing on solubility and containment.

        References
        • National Institutes of Health (PubChem). (2024). Bis(trifluoromethane)sulfonimide (TFSI Anion) Safety & Hazards. Retrieved from [Link]

        • Occupational Safety and Health Administration (OSHA). (n.d.). Glove Selection Chart for Chemical Resistance. Retrieved from [Link][1]

        Sources

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        Strategy Settings

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